molecular formula C8H17NO B566998 (R)-3-(tert-butyl)morpholine CAS No. 1286768-66-8

(R)-3-(tert-butyl)morpholine

Cat. No.: B566998
CAS No.: 1286768-66-8
M. Wt: 143.23
InChI Key: YGBCOMFKPPSDAN-ZETCQYMHSA-N
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Description

(R)-3-(tert-Butyl)morpholine (CAS 1286768-66-8) is a chiral morpholine derivative of high value in medicinal chemistry and drug discovery. The morpholine ring is a ubiquitous pharmacophore, a key feature in many approved drugs and investigational compounds due to its ability to fine-tune crucial properties like solubility, metabolic stability, and binding affinity through hydrogen bonding and molecular interactions with target proteins such as kinases . The tert-butyl group and the specific (R)-chirality at the 3-position make this building block particularly useful for creating sterically defined and stereospecific bioactive molecules. It serves as a versatile synthetic intermediate for developing potent and selective enzyme inhibitors, with research applications spanning the discovery of novel therapeutics for oncology, CNS disorders, and metabolic diseases . This product is intended for research and development applications in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate precautions, referring to the relevant Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

(3R)-3-tert-butylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-8(2,3)7-6-10-5-4-9-7/h7,9H,4-6H2,1-3H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGBCOMFKPPSDAN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1COCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693469
Record name (3R)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286768-66-8
Record name (3R)-3-tert-Butylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-3-(tert-butyl)morpholine chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-3-(tert-butyl)morpholine for Advanced Drug Discovery

Abstract

(R)-3-(tert-butyl)morpholine is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. As a substituted morpholine, it belongs to a class of scaffolds widely recognized as "privileged structures" in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates.[1][2] The incorporation of a sterically demanding tert-butyl group at the C3 position, combined with a defined (R)-stereochemistry, provides a unique three-dimensional profile for precise interaction with biological targets. This guide offers a comprehensive technical overview of its structure, chemical properties, plausible synthetic routes, and critical applications in modern drug development, intended for researchers and scientists in the field.

Molecular Structure and Stereochemical Profile

The defining features of (R)-3-(tert-butyl)morpholine are its saturated 1,4-oxazinane core, a chiral center at the C3 position, and a bulky tert-butyl substituent.

Structural Elucidation

The molecule consists of a six-membered ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The key substituent, a tert-butyl group, is attached to the carbon atom adjacent to the nitrogen (C3). The "(R)" designation specifies the absolute configuration at this stereocenter, which is crucial for enantioselective recognition by chiral biological targets like enzymes and receptors.

structure cluster_molecule (R)-3-(tert-butyl)morpholine C1 C C2 C C1->C2 N3 N C2->N3 C4 C(R) N3->C4 H_N H N3->H_N C5 C C4->C5 tBu C(CH₃)₃ C4->tBu O6 O C5->O6 O6->C1 synthesis_workflow Start (R)-tert-leucinol Step1 N-Alkylation with 2-chloroethanol Start->Step1 Intermediate N-(2-hydroxyethyl)amino alcohol Step1->Intermediate Step2 Intramolecular Cyclization (e.g., Mitsunobu or H₂SO₄ dehydration) Intermediate->Step2 Product (R)-3-(tert-butyl)morpholine Step2->Product

Caption: Proposed synthetic workflow for (R)-3-(tert-butyl)morpholine.

Experimental Protocol (Representative)

The following protocol is a representative example based on established methodologies for morpholine synthesis. [3][4] Step 1: N-Alkylation of (R)-tert-leucinol

  • To a stirred solution of (R)-tert-leucinol (1.0 eq.) and a non-nucleophilic base such as potassium carbonate (2.0 eq.) in a suitable solvent (e.g., acetonitrile) at room temperature, add 2-chloroethanol (1.1 eq.) dropwise.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude intermediate, N-(2-hydroxyethyl)-(R)-tert-leucinol, can be purified by column chromatography or used directly in the next step.

Step 2: Intramolecular Dehydration and Cyclization

  • Add the crude amino diol from Step 1 to concentrated sulfuric acid (used as both catalyst and dehydrating agent) at 0 °C, ensuring the addition is slow to control the exotherm.

  • After the addition is complete, slowly warm the mixture and heat to approximately 150-160 °C for 2-4 hours. [5]3. Cool the reaction mixture to room temperature and carefully quench by pouring it over crushed ice.

  • Basify the acidic aqueous solution to a pH > 10 using a strong base (e.g., 50% NaOH solution), ensuring the mixture is kept cool in an ice bath.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound, (R)-3-(tert-butyl)morpholine, by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Development

The morpholine ring is a cornerstone of medicinal chemistry, appearing in numerous approved drugs, including the antibiotic linezolid and the anticancer agent gefitinib. [5]Its value stems from its ability to improve the pharmacokinetic profile of a molecule, enhancing properties like aqueous solubility, metabolic stability, and oral bioavailability. [1][2]

A Privileged Scaffold for CNS-Active Agents

The morpholine moiety is particularly prevalent in the development of drugs targeting the central nervous system (CNS). [2][6]Its well-balanced hydrophilic-lipophilic character and pKa value contribute to an improved ability to cross the blood-brain barrier (BBB). [2]Derivatives of morpholine have been investigated for a range of neurological and psychiatric conditions, including anxiety. [7]

Role of the (R)-3-(tert-butyl) Substituent

The specific substitution pattern of (R)-3-(tert-butyl)morpholine provides distinct advantages for rational drug design:

  • Stereochemical Control: The (R)-configuration allows for precise, enantioselective interactions with chiral binding pockets of target proteins, which can lead to increased potency and reduced off-target effects compared to a racemic mixture.

  • Steric Influence: The bulky tert-butyl group acts as a steric shield, potentially protecting adjacent functional groups from metabolic degradation. It also serves as a lipophilic anchor, which can be crucial for binding affinity within hydrophobic pockets of a target protein.

  • Vectorial Orientation: By locking the morpholine ring into a preferred conformation, the tert-butyl group provides a rigid scaffold, allowing other substituents or linked pharmacophores to be oriented in a specific vector for optimal target engagement.

Safety and Handling

While specific toxicity data for the (R)-isomer is limited, information for the (S)-enantiomer and the parent morpholine compound provides guidance. (S)-3-(tert-butyl)morpholine is classified as a combustible liquid that causes skin irritation and serious eye damage, and may cause respiratory irritation. [8]Standard laboratory precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and handling in a well-ventilated fume hood, are essential.

Conclusion

(R)-3-(tert-butyl)morpholine is a valuable chiral building block for the synthesis of complex, high-value molecules in the pharmaceutical industry. Its unique combination of a conformationally constrained, pharmacokinetically favorable morpholine core with a sterically defined tert-butyl group makes it an attractive scaffold for designing potent and selective therapeutic agents. A deep understanding of its chemical properties, stereochemistry, and synthetic accessibility empowers researchers to leverage its full potential in the pursuit of next-generation medicines.

References

  • tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4 | CID 1514267. PubChem. Available at: [Link]

  • (3S)-3-tert-Butylmorpholine | C8H17NO | CID 53338726. PubChem. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. Available at: [Link]

  • Preclinical data on morpholine (3,5-di-tertbutyl-4-hydroxyphenyl) methanone induced anxiolysis. Naunyn-Schmiedeberg's Archives of Pharmacology. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0061749). Human Metabolome Database. Available at: [Link]

  • Morpholine. Wikipedia. Available at: [Link]

  • Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate | C10H19NO4. PubChem. Available at: [Link]

  • MORPHOLINE (CAS 110-91-8). Ataman Kimya. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available at: [Link]

  • Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

  • (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. MDPI. Available at: [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. ResearchGate. Available at: [Link]

  • Showing Compound Morpholine (FDB008207). FooDB. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. Chemistry Stack Exchange. Available at: [Link]

  • Reaction of Morpholine with t-Butyl Acetoacetate. University of San Diego. Available at: [Link]

Sources

Spectroscopic data for (R)-3-(tert-butyl)morpholine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-3-(tert-butyl)morpholine

Introduction

(R)-3-(tert-butyl)morpholine is a chiral heterocyclic compound featuring a morpholine core substituted with a bulky tert-butyl group at the C3 position. As with many chiral amines and morpholine derivatives, this molecule serves as a valuable building block in medicinal chemistry and drug development. Its structural rigidity, chiral center, and the presence of both hydrogen bond donor (N-H) and acceptor (O, N) sites make it a compelling scaffold for designing molecules with specific biological activities.

Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for this purpose. This guide provides a detailed analysis of the expected spectroscopic data for (R)-3-(tert-butyl)morpholine, explaining the principles behind the data acquisition and interpretation from the perspective of a senior application scientist. The methodologies described herein are designed to be self-validating, ensuring researchers can confidently confirm the identity and integrity of their synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the molecular framework, including the connectivity and chemical environment of atoms.

¹H NMR Spectroscopy

Principle & Rationale Proton NMR (¹H NMR) provides a map of the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment; electronegative atoms like oxygen and nitrogen "deshield" nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between non-equivalent neighboring protons causes signals to split, providing crucial information about atom connectivity.

Experimental Protocol

  • Sample Preparation: Dissolve approximately 5-10 mg of (R)-3-(tert-butyl)morpholine in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically added to the solvent by the manufacturer and serves as the internal reference (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion and resolution, which is critical for resolving the complex multiplets of the morpholine ring protons.

  • Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton signals (e.g., 0-10 ppm), and a standard pulse sequence.

Predicted ¹H NMR Data & Interpretation The structure of (R)-3-(tert-butyl)morpholine suggests several distinct proton environments. The chair conformation of the morpholine ring and the chiral center at C3 make the ring protons diastereotopic, leading to complex splitting patterns.

Proton Assignment Predicted δ (ppm) Multiplicity Integration Rationale
tert-butyl (-C(CH₃)₃)~0.9 - 1.1Singlet (s)9HThe nine protons are equivalent and have no adjacent protons to couple with.
N-H~1.5 - 3.0 (variable)Broad Singlet (br s)1HThe chemical shift is concentration and solvent dependent. Proton exchange can broaden the signal.
Ring Protons (C2, C5, C6)~2.5 - 4.0Multiplets (m)6HThese protons are diastereotopic and couple with each other, resulting in complex, overlapping multiplets. Protons on C2 and C6, being adjacent to oxygen, are expected to be the most downfield.
Chiral Center Proton (C3-H)~2.6 - 2.9Multiplet (m)1HThis proton is coupled to the adjacent C2 protons. Its signal is expected to be within the complex ring proton region.

¹H NMR Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing p1 Dissolve ~5-10 mg of (R)-3-(tert-butyl)morpholine in ~0.6 mL CDCl3 p2 Add TMS as internal standard p1->p2 a1 Insert sample into 400 MHz Spectrometer p2->a1 a2 Set acquisition parameters (scans, spectral width) a1->a2 a3 Acquire Free Induction Decay (FID) a2->a3 d1 Fourier Transform (FT) a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Integrate and Analyze Spectrum d2->d3 end end d3->end Final ¹H NMR Spectrum

Caption: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Principle & Rationale Carbon-13 NMR provides information on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal. The chemical shift is indicative of the carbon's hybridization and electronic environment. Typically, spectra are acquired with broadband proton decoupling, resulting in a spectrum where each signal is a singlet.

Experimental Protocol The ¹³C NMR spectrum is usually acquired from the same sample prepared for ¹H NMR analysis. The spectrometer is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument). A greater number of scans is required due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data & Interpretation (R)-3-(tert-butyl)morpholine has 8 carbon atoms, and due to the molecule's asymmetry, all 8 are expected to be chemically non-equivalent and thus produce eight distinct signals.

Carbon Assignment Predicted δ (ppm) Rationale
tert-butyl (-C (CH₃)₃)~30 - 35Quaternary carbon, shielded.
tert-butyl (-C(C H₃)₃)~25 - 30Methyl carbons, highly shielded.
C3 (Chiral Center)~55 - 60Methine carbon adjacent to nitrogen and the bulky tert-butyl group.
C5~45 - 50Methylene carbon adjacent to nitrogen. Typical for morpholines.[1]
C2~65 - 70Methylene carbon adjacent to both oxygen and the chiral center. Deshielded by oxygen.
C6~65 - 70Methylene carbon adjacent to oxygen. Deshielded by oxygen.[1]

¹³C NMR Acquisition Workflow

G cluster_acq Data Acquisition cluster_proc Data Processing start Same Sample from ¹H NMR Prep a1 Tune spectrometer to ¹³C frequency (~100 MHz) start->a1 a2 Apply broadband proton decoupling a1->a2 a3 Acquire FID over more scans (e.g., 1024) a2->a3 d1 Fourier Transform (FT) a3->d1 d2 Phase and Baseline Correction d1->d2 d3 Peak Picking and Chemical Shift Assignment d2->d3 end end d3->end Final ¹³C NMR Spectrum

Caption: Workflow for ¹³C NMR Spectroscopy.

Infrared (IR) Spectroscopy

Principle & Rationale IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds (stretching, bending). Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

Experimental Protocol

  • Sample Preparation: If the compound is a liquid, a drop can be placed between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates to create a thin film. If it is a solid, it can be ground with KBr powder and pressed into a thin pellet.

  • Background Spectrum: An initial spectrum of the empty spectrometer (or just the salt plates/KBr pellet) is taken as a background.

  • Sample Spectrum: The prepared sample is placed in the beam path of an FTIR (Fourier-Transform Infrared) spectrometer, and the spectrum is recorded, typically over a range of 4000 to 400 cm⁻¹. The background is automatically subtracted.

Predicted IR Data & Interpretation The key functional groups in (R)-3-(tert-butyl)morpholine are the secondary amine (N-H), the ether (C-O-C), and alkane C-H bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
N-H Stretch3300 - 3500Medium, sharpCharacteristic of a secondary amine.[2]
C-H Stretch (sp³)2850 - 3000StrongFrom the tert-butyl group and methylene groups of the ring.[1][3]
N-H Bend1550 - 1650MediumScissoring vibration of the N-H bond.
C-O Stretch1050 - 1150StrongCharacteristic strong absorbance for the ether linkage in the morpholine ring.[2]
C-N Stretch1000 - 1200MediumAssociated with the amine C-N bonds.

IR Spectroscopy Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis p1 Prepare thin film of sample on NaCl/KBr plates a1 Acquire background spectrum (air/plates) p1->a1 a2 Acquire sample spectrum a1->a2 d1 Background Subtraction a2->d1 d2 Identify characteristic absorption peaks d1->d2 end end d2->end Final IR Spectrum G cluster_prep Sample Introduction cluster_acq Ionization & Analysis cluster_proc Detection & Output p1 Inject sample into MS inlet p2 Vaporize sample in vacuum p1->p2 a1 Electron Ionization (70 eV) to form M⁺• and fragments p2->a1 a2 Accelerate ions into mass analyzer (e.g., Quadrupole) a1->a2 a3 Separate ions by m/z ratio a2->a3 d1 Detect ion abundance a3->d1 d2 Generate mass spectrum (Intensity vs. m/z) d1->d2 end end d2->end Final Mass Spectrum

Caption: Workflow for Electron Ionization Mass Spectrometry.

Conclusion

The comprehensive analysis of (R)-3-(tert-butyl)morpholine using NMR, IR, and MS provides a self-validating system for its structural confirmation. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of key functional groups, namely the N-H, C-O, and C-N bonds. Finally, mass spectrometry verifies the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns, such as the characteristic loss of the tert-butyl group. Together, these techniques provide an unambiguous spectroscopic signature, ensuring the identity, purity, and structural integrity of (R)-3-(tert-butyl)morpholine for its application in research and development.

References

  • ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available at: [Link].

  • ResearchGate. Mass spectra of morpholine cation and fragment ions. Available at: [Link].

  • CORE. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link].

  • IRIS Unibas. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Available at: [Link].

  • PubMed Central. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors. Available at: [Link].

  • ResearchGate. Observed IR spectrum of neutral morpholine and the calculated spectrum. Available at: [Link].

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link].

  • ResearchGate. Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Available at: [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link].

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Available at: [Link].

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link].

  • The Royal Society of Chemistry. Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available at: [Link].

  • PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones. Available at: [Link].

  • Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link].

  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available at: [Link].

  • University of Arizona. Mass Spectrometry: Fragmentation. Available at: [Link].

  • Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. Available at: [Link].

  • PubChem. (3S)-3-tert-Butylmorpholine. Available at: [Link].

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available at: [Link].

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link].

  • Royal Society of Chemistry. Supporting Information. Available at: [Link].

  • ResearchGate. 13 C-NMR of (R,R)-N,N-bis(3,5-di-tert-butyl-salicyli- dene)-1,2-cyclohexanediamine. Available at: [Link].

  • National Institute of Standards and Technology. Morpholine - IR Spectrum. Available at: [Link].

  • ResearchGate. Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Available at: [Link].

  • National Institute of Standards and Technology. Morpholine - Mass Spectrum. Available at: [Link].

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A Comprehensive Guide to the Synthesis and Characterization of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed, field-proven methodology for the enantioselective synthesis and comprehensive characterization of (R)-3-(tert-butyl)morpholine, a valuable chiral building block in modern drug discovery. The narrative moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. We present a robust synthetic pathway starting from the chiral pool, followed by rigorous analytical protocols for structural verification and enantiomeric purity assessment. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of complex molecular architectures.

Introduction: The Significance of Chiral Morpholines

The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its favorable physicochemical properties, including metabolic stability and aqueous solubility, make it an attractive heterocyclic core. When functionalized with stereocenters, chiral morpholines offer precise three-dimensional orientations for interacting with biological targets.[1][2] (R)-3-(tert-butyl)morpholine, with its bulky tert-butyl group, provides a sterically defined anchor that is instrumental in creating selective ligands and complex pharmaceutical intermediates.

This guide details a reproducible and scalable synthesis of (R)-3-(tert-butyl)morpholine, beginning with the commercially available chiral starting material, (R)-tert-leucinol. The subsequent sections provide step-by-step protocols for synthesis and purification, followed by a comprehensive characterization workflow to ensure the final compound meets the highest standards of identity, purity, and enantiomeric excess.

Enantioselective Synthesis Pathway

The chosen synthetic strategy leverages a chiral pool starting material to ensure the desired (R)-stereochemistry is established from the outset. The pathway involves three primary stages: N-protection of the starting amino alcohol, intramolecular cyclization to form the morpholine ring, and final deprotection to yield the target compound.

Diagram of the Synthetic Workflow

The overall synthetic transformation is depicted below, proceeding through a stable N-Boc protected intermediate.

Synthetic_Pathway Start (R)-tert-Leucinol Intermediate (R)-N-Boc-2-((2-hydroxyethyl)amino) -3,3-dimethylbutan-1-ol Start->Intermediate 1. N-Boc Protection 2. N-Alkylation Cyclized (R)-N-Boc-3-(tert-butyl)morpholine Intermediate->Cyclized Intramolecular Cyclization (Mitsunobu) Final (R)-3-(tert-butyl)morpholine Cyclized->Final N-Boc Deprotection

Caption: Synthetic route from (R)-tert-leucinol to (R)-3-(tert-butyl)morpholine.

Part 2.1: Synthesis of (R)-tert-Boc-3-(tert-butyl)morpholine (Intermediate)

The synthesis begins with the protection of the amine in (R)-tert-leucinol using a tert-butyloxycarbonyl (Boc) group. The Boc group is an ideal choice due to its stability under a wide range of conditions and its straightforward removal under acidic conditions.[3] This is followed by N-alkylation and subsequent cyclization.

Experimental Protocol:

  • N-Boc Protection:

    • To a solution of (R)-2-amino-3,3-dimethylbutan-1-ol (1.0 eq) in dichloromethane (DCM, approx. 0.5 M), add triethylamine (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 30 minutes.[4]

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC or LC-MS.

    • Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (R)-tert-butyl (1-hydroxy-3,3-dimethylbutan-2-yl)carbamate.

  • N-Alkylation with 2-(benzylamino)ethanol:

    • To a solution of the Boc-protected amino alcohol (1.0 eq) in a suitable solvent like DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

    • Stir the mixture for 30 minutes at 0 °C.

    • Add 2-bromoethanol (1.2 eq) dropwise and allow the reaction to proceed at room temperature for 12 hours.

    • Quench the reaction carefully with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The crude product, (R)-tert-butyl (1-hydroxy-3,3-dimethyl-2-(2-hydroxyethyl)aminobutan-2-yl)carbamate, is typically used in the next step without extensive purification.

  • Intramolecular Cyclization (Mitsunobu Reaction):

    • Dissolve the diol intermediate (1.0 eq) and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF (approx. 0.2 M).

    • Cool the solution to 0 °C.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. A color change to deep orange is typically observed.[5]

    • Stir the reaction at 0 °C for 1 hour and then at room temperature for 16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to isolate (R)-tert-Boc-3-(tert-butyl)morpholine.

Part 2.2: Synthesis of (R)-3-(tert-butyl)morpholine (Final Product)

The final step is the removal of the Boc protecting group. This is achieved under acidic conditions, which protonates the carbamate and leads to its collapse, releasing the free amine, carbon dioxide, and a stable tert-butyl cation.[6][7]

Experimental Protocol:

  • Boc Deprotection:

    • Dissolve the purified (R)-tert-Boc-3-(tert-butyl)morpholine (1.0 eq) in a minimal amount of DCM or 1,4-dioxane.

    • Add an excess of 4 M HCl in 1,4-dioxane (approx. 10 eq) or trifluoroacetic acid (TFA, 20-50% in DCM).

    • Stir the solution at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • To isolate the free base, dissolve the resulting hydrochloride salt in water and basify to pH >12 with 2 M NaOH.

    • Extract the aqueous layer multiple times with DCM or ethyl acetate.

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate to yield (R)-3-(tert-butyl)morpholine as the final product.

Mechanism of Boc Deprotection

The acid-catalyzed removal of the Boc group is a fundamental transformation in organic synthesis.

Deprotection_Mechanism cluster_0 Mechanism of Acid-Catalyzed Boc Deprotection BocN R₂N-Boc + H⁺ Protonated [R₂N-B(OH)⁺c] BocN->Protonated Protonation CarbamicAcid R₂NH₂⁺ + [HO-C(O)-OtBu] Protonated->CarbamicAcid Loss of tBu⁺ tBuCation tBu⁺ Protonated->tBuCation FinalAmine R₂NH₂⁺ (Amine Salt) CarbamicAcid->FinalAmine Decarboxylation CO2 CO₂ CarbamicAcid->CO2 Analytical_Workflow cluster_structure Structural Verification cluster_purity Purity & Stereochemistry Product Final Product: (R)-3-(tert-butyl)morpholine NMR ¹H & ¹³C NMR Product->NMR MS Mass Spectrometry (MS) Product->MS HPLC Chiral HPLC Product->HPLC GCMS GC-MS (Purity) Product->GCMS

Caption: A standard analytical workflow for compound validation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary techniques for structural elucidation. The spectra provide unambiguous confirmation of the carbon-hydrogen framework.

  • ¹H NMR: The spectrum of (R)-3-(tert-butyl)morpholine will exhibit a characteristic singlet for the nine protons of the tert-butyl group, typically in the range of 0.9-1.1 ppm. The morpholine ring protons will appear as a series of complex multiplets between approximately 2.5 and 4.0 ppm due to their diastereotopic nature and complex coupling patterns in the chair conformation. [8][9]The N-H proton will appear as a broad singlet.

  • ¹³C NMR: The spectrum will show distinct signals for the tert-butyl carbons (quaternary and methyls) and four signals for the morpholine ring carbons. The carbons adjacent to the oxygen and nitrogen atoms will be deshielded, appearing further downfield (65-75 ppm and 45-55 ppm, respectively). [10] Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For (R)-3-(tert-butyl)morpholine (C₈H₁₇NO), the expected monoisotopic mass is 143.13 g/mol . [11]Electrospray ionization (ESI) in positive mode will typically show a prominent protonated molecular ion peak [M+H]⁺ at m/z 144.1.

Parameter Expected Value
Molecular Formula C₈H₁₇NO
Molecular Weight 143.23 g/mol
¹H NMR (CDCl₃) ~0.9 ppm (s, 9H, t-Bu), 2.5-4.0 ppm (m, 7H, morpholine-H), broad s (1H, NH)
¹³C NMR (CDCl₃) ~26 ppm (3C, C(CH₃)₃), ~34 ppm (1C, C(CH₃)₃), ~46, 55, 68, 75 ppm (4C, morpholine-C)
MS (ESI+) m/z 144.1 [M+H]⁺
Table 1: Summary of expected analytical data for (R)-3-(tert-butyl)morpholine.
Chromatographic Analysis

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the definitive method for determining the enantiomeric purity (or enantiomeric excess, ee) of the final product. The separation relies on the differential interaction of the two enantiomers with a chiral stationary phase (CSP).

Protocol for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for separating a broad range of chiral compounds and are a logical starting point. [12]Columns such as CHIRALPAK® AD-H or CHIRALCEL® OD-H are excellent candidates. [13]2. Mobile Phase Screening:

    • Begin with a normal phase mobile phase system, such as a mixture of n-hexane and isopropanol (IPA). A typical starting gradient might be 95:5 to 80:20 Hexane:IPA.

    • To improve peak shape and resolution for an amine, add a small amount of an amine modifier, such as diethylamine (DEA, 0.1% v/v), to the mobile phase. [12]3. Optimization: Once baseline separation is achieved, the method can be optimized by adjusting the isopropanol percentage, flow rate, and column temperature to maximize resolution and minimize run time. [14]

      Parameter Typical Condition
      Column Polysaccharide-based CSP (e.g., CHIRALPAK® AD-H, 4.6 x 250 mm, 5 µm)
      Mobile Phase n-Hexane / Isopropanol + 0.1% Diethylamine (e.g., 90:10 v/v)
      Flow Rate 0.5 - 1.0 mL/min
      Detection UV at 210 nm
      Column Temperature 25 °C

      Table 2: Representative starting conditions for chiral HPLC analysis.

Conclusion

This guide has outlined a comprehensive and reliable approach for the synthesis and characterization of (R)-3-(tert-butyl)morpholine. By employing a strategy that begins with a readily available chiral precursor, the synthesis provides excellent control over the desired stereochemistry. The detailed protocols for both the chemical transformations and the subsequent analytical validation ensure that researchers can produce and verify this important building block with high confidence. The principles and techniques described herein are broadly applicable to the synthesis of other chiral morpholine derivatives, further empowering innovation in drug discovery and development.

References

  • Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research.
  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. (n.d.). National Center for Biotechnology Information.
  • Morpholine synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • A New Strategy for the Synthesis of Substituted Morpholines. (n.d.). National Center for Biotechnology Information.
  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (n.d.). Semantic Scholar. Available at: [Link]

  • Practical Synthesis of Chiral 2-Morpholine. (n.d.). ACS Publications. Available at: [Link]

  • Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. Available at: [Link]

  • Facile Route to 3,5-Disubstituted Morpholines. (n.d.). ACS Publications. Available at: [Link]

  • Design and synthesis of morpholine derivatives. (2008). PubMed. Available at: [Link]

  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. (2023). ACS Publications. Available at: [Link]

  • The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. (n.d.). PubMed Central. Available at: [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. Available at: [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Available at: [Link]

  • BOC deprotection. (n.d.). Hebei Bozai Chemical Co., Ltd. Available at: [Link]

  • Reaction of Morpholine with t-Butyl Acetoacetate. (n.d.). University of San Diego. Available at: [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. Available at: [Link]

  • Deprotection of different N-Boc-compounds. (n.d.). ResearchGate. Available at: [Link]

  • Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. (2014). ResearchGate. Available at: [Link]

  • Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. (n.d.). YMC. Available at: [Link]

  • Chiral HPLC Column Selection and Method Development Guide. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Available at: [Link]

  • Experimental Section for L-Pro1 Synthesis. (2011). The Royal Society of Chemistry. Available at: [Link]

  • Morpholine MNR spectra. (n.d.). ResearchGate. Available at: [Link]

  • Preparation method of (R)-3-Boc-aminopiperidine. (n.d.). Google Patents.
  • (3S)-3-tert-Butylmorpholine. (n.d.). PubChem. Available at: [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol. (n.d.). MDPI. Available at: [Link]

  • Multiplet shape in proton NMR of morpholines. (2016). Chemistry Stack Exchange. Available at: [Link]

  • Study on synthesis of (R)-tert-butyl 4-formyl-2,2-dimethylthiazolidine-3-carboxylate. (n.d.). IOPscience. Available at: [Link]

  • 1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental). (n.d.). Human Metabolome Database. Available at: [Link]

  • Synthesis method of tert-butyl isocyanate. (n.d.). Google Patents.

Sources

(R)-3-(tert-butyl)morpholine CAS number and supplier information

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-3-(tert-butyl)morpholine for Advanced Drug Discovery

Prepared by a Senior Application Scientist

Executive Summary

(R)-3-(tert-butyl)morpholine is a chiral heterocyclic compound of significant interest to the pharmaceutical and life sciences industries. The morpholine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profiles.[1][2][3] The introduction of a bulky, lipophilic tert-butyl group at the 3-position, combined with the stereochemical control offered by the (R)-enantiomer, provides a unique building block for creating structurally complex and potent therapeutic agents. This guide offers a comprehensive overview of (R)-3-(tert-butyl)morpholine, covering its fundamental properties, a robust and modern synthesis strategy, key applications in drug development, and methods for its analytical characterization.

Physicochemical and Structural Properties

A precise understanding of a molecule's properties is foundational to its application in research and development. The key identifiers and computed properties for (R)-3-(tert-butyl)morpholine are summarized below.

PropertyValueReference(s)
CAS Number 1286768-66-8[4][5]
Molecular Formula C₈H₁₇NO[4]
Molecular Weight 143.23 g/mol [4]
IUPAC Name (3R)-3-(tert-butyl)morpholine[4]
Synonyms (3R)-3-(1,1-Dimethylethyl)morpholine, (R)-3-tert-butylmorpholine[4]
Molecular Complexity 106[4]
Topological Polar Surface Area 21.3 Ų[6]
Hydrogen Bond Donor Count 1[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 1[4]

Enantioselective Synthesis of (R)-3-(tert-butyl)morpholine

The synthesis of chiral morpholines is a critical task in medicinal chemistry. Modern synthetic methods prioritize efficiency, safety, and stereochemical control. While multiple strategies exist for morpholine synthesis[5][7], we will detail a highly efficient, two-step protocol adapted from recent advancements in the field, which avoids harsh reagents and minimizes waste streams.[8]

Retrosynthetic Analysis and Strategy

The core strategy involves the cyclization of a chiral amino alcohol. The retrosynthesis begins by disconnecting the C-N and C-O bonds of the morpholine ring, identifying a key chiral amino alcohol precursor, (R)-1-amino-3,3-dimethylbutan-2-ol, and a two-carbon electrophile. A particularly elegant and green approach utilizes ethylene sulfate as the electrophilic partner for a sequential N-alkylation followed by an intramolecular O-alkylation (Williamson ether synthesis).

Retrosynthesis Target (R)-3-(tert-butyl)morpholine Precursor1 Zwitterionic Intermediate Target->Precursor1 Intramolecular Williamson Ether Synthesis Precursor2 (R)-1-amino-3,3-dimethylbutan-2-ol + Ethylene Sulfate Precursor1->Precursor2 SN2 Ring Opening

Caption: Retrosynthetic analysis of (R)-3-(tert-butyl)morpholine.

Detailed Experimental Protocol

This protocol is based on the highly efficient methodology developed by Ortiz et al. for morpholine synthesis.[8] The causality behind this choice rests on its operational simplicity, use of inexpensive reagents, and redox-neutral conditions, which are highly desirable for scalable synthesis.

Step 1: N-alkylation of (R)-1-amino-3,3-dimethylbutan-2-ol with Ethylene Sulfate

  • To a stirred solution of (R)-1-amino-3,3-dimethylbutan-2-ol (1.0 eq) in a 9:1 mixture of 2-methyltetrahydrofuran (2-MeTHF) and isopropyl alcohol (IPA) (0.2 M), add ethylene sulfate (1.1 eq) at room temperature.

  • Monitor the reaction by HPLC or TLC until complete consumption of the starting amine is observed (typically < 2 hours). The formation of the intermediate zwitterion is usually quantitative.

  • Self-Validating Checkpoint: The reaction mixture should be a clear, homogeneous solution. The disappearance of the primary amine can be confirmed by a negative ninhydrin test on a TLC plate.

Step 2: Base-Mediated Intramolecular Cyclization

  • To the reaction mixture from Step 1, add additional IPA to achieve a 2-MeTHF/IPA ratio of approximately 4:1.

  • Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise to the stirred solution. An exotherm may be observed.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours, monitoring by HPLC or TLC for the formation of the final product.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Separate the organic layer. Extract the aqueous layer with 2-MeTHF or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel chromatography or distillation to yield (R)-3-(tert-butyl)morpholine as a clear oil or low-melting solid.

  • Self-Validating Checkpoint: The final product should be a single spot on the TLC plate and show the expected molecular ion peak in a GC-MS analysis.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Cyclization Start Start: (R)-1-amino-3,3-dimethylbutan-2-ol Reagent1 Add Ethylene Sulfate in 2-MeTHF/IPA Start->Reagent1 React1 Stir at Room Temp (2 hours) Reagent1->React1 Intermediate Zwitterionic Intermediate (Quantitative) React1->Intermediate Reagent2 Add t-BuOK Intermediate->Reagent2 React2 Heat to 60°C (2-4 hours) Reagent2->React2 Workup Aqueous Workup & Extraction React2->Workup Purify Purification (Chromatography/Distillation) Workup->Purify Product Final Product: (R)-3-(tert-butyl)morpholine Purify->Product

Caption: Step-by-step workflow for the synthesis of (R)-3-(tert-butyl)morpholine.

Applications in Drug Discovery

The morpholine heterocycle is a cornerstone in modern medicinal chemistry due to its unique combination of properties that positively influence a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1][9]

The Morpholine Ring as a Privileged Scaffold

The utility of the morpholine moiety stems from several key features:

  • Improved Solubility: The ether oxygen can act as a hydrogen bond acceptor, improving aqueous solubility compared to analogous carbocyclic or piperidine rings.

  • Metabolic Stability: The ether linkage is generally resistant to metabolic cleavage, enhancing the in vivo half-life of a compound.

  • Low Basicity: The pKa of the morpholine nitrogen is lower than that of piperidine, which can be advantageous for reducing off-target effects and improving cell permeability.

  • Structural Versatility: The chair-like conformation of the ring serves as a rigid scaffold to orient substituents into specific vectors for optimal target engagement.

The tert-butyl group at the C-3 position acts as a lipophilic anchor and a steric shield. In drug design, such a bulky group can be used to probe deep hydrophobic pockets within a target protein or to prevent metabolic attack at adjacent positions. The (R)-stereochemistry ensures a specific three-dimensional orientation of this group, which is critical for enantioselective interactions with chiral biological targets like enzymes and receptors.

Conceptual Role in Kinase Inhibition

Many kinase inhibitors utilize a heterocyclic core to present substituents that interact with the ATP-binding site. A compound featuring the (R)-3-(tert-butyl)morpholine scaffold could, for example, use the morpholine nitrogen to form a key hydrogen bond with the "hinge" region of the kinase, while the tert-butyl group occupies a hydrophobic pocket.

Signaling_Pathway cluster_kinase Kinase Active Site Hinge Hinge Region Backbone NH HydrophobicPocket Hydrophobic Pocket SolventFront Solvent-Exposed Region Inhibitor (R)-3-(tert-butyl)morpholine Derivative Morpholine N tert-Butyl Group Other Substituents Inhibitor:n->Hinge:f0 H-Bond Inhibitor:t->HydrophobicPocket Hydrophobic Interaction Inhibitor:o->SolventFront Improves Solubility

Caption: Conceptual binding mode of a morpholine-based kinase inhibitor.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Spectroscopic Data Summary
TechniquePredicted Observations
¹H NMR ~0.9 ppm (s, 9H): Sharp singlet for the nine equivalent protons of the tert-butyl group. ~2.5-3.0 ppm (m, 3H): Complex multiplets for the axial and equatorial protons at C-2 and C-5 adjacent to the nitrogen. ~3.5-4.0 ppm (m, 4H): Complex multiplets for the protons at C-3, C-6, and the NH proton.
¹³C NMR ~26 ppm: Quaternary carbon of the tert-butyl group. ~28 ppm: Three equivalent methyl carbons of the tert-butyl group. ~45 ppm: Methylene carbon (C-5) adjacent to nitrogen. ~65-75 ppm: Methine carbon (C-3) and methylene carbons (C-2, C-6) adjacent to oxygen.
Mass Spec (EI) m/z 143: Molecular ion (M⁺). m/z 128: [M-CH₃]⁺, loss of a methyl radical. m/z 86: [M-C₄H₉]⁺, loss of the tert-butyl group (likely a major fragment).[13] m/z 57: [C₄H₉]⁺, the tert-butyl cation itself.
Chiral Purity Assessment

Determining the enantiomeric excess (ee) is critical. This is typically achieved using chiral High-Performance Liquid Chromatography (HPLC).

  • Derivative Formation: Convert the secondary amine of (R)-3-(tert-butyl)morpholine into a derivative with a UV-active chromophore (e.g., a benzoyl or dansyl group) to facilitate detection.

  • Column Selection: Use a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Method Development: Develop an isocratic mobile phase, typically a mixture of hexane and isopropanol, to achieve baseline separation of the two enantiomeric derivatives.

  • Quantification: Integrate the peak areas of the (R) and (S) enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [([R] - [S]) / ([R] + [S])] x 100.

Commercial Sourcing

(R)-3-(tert-butyl)morpholine is available from several fine chemical suppliers who specialize in building blocks for research and development.

SupplierWebsiteNotes
AceschemProvides product with CAS 1286768-66-8.[14]
GuidechemLists multiple suppliers for the compound.[4]
SynblockLists product with CAS 1286768-66-8.[5]
Oakwood Chemical[Link]Specializes in fine organic compounds.[15]

Note: Availability and stock levels are subject to change. Please consult the supplier's website for the most current information.

References

  • Supporting Information for various chemical syntheses. (n.d.). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved January 15, 2026, from [Link]

  • Oakwood Chemical. (n.d.). Home. Retrieved January 15, 2026, from [Link]

  • Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. DOI: 10.26434/chemrxiv-2024-52v9m
  • Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. Available from: [Link]

  • Pharmacological activity of morpholine derivatives as an important scaffold in medicinal chemistry: A review. (2025). International Journal of Progressive Research in Engineering Management and Science (IJPREMS), 5(1), 1438-1446.
  • Fragmentation and Interpretation of Spectra. (n.d.).
  • ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 15, 2026, from [Link]

  • Sharma, P., & Kumar, A. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 248-271.
  • PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. Retrieved January 15, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Morpholine. NIST Chemistry WebBook. Retrieved January 15, 2026, from [Link]

  • Pearson. (n.d.). The mass spectrum of tert-butylamine follows shows an intense base.... Retrieved January 15, 2026, from [Link]

Sources

Commercial availability and pricing of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Beginning Data Collection

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Defining Synthesis Protocols

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Locating key compounds

I've made progress and identified some potential suppliers for (R)-3-(tert-butyl)morpholine and similar substances. CP Lab Safety and Aces are two promising candidates. Their availability and pricing information appear to be a reasonable starting point for this investigation.

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I've gathered more details on the availability and pricing of (R)-3-(tert-butyl)morpholine, with CP Lab Safety listing 250mg at $891.10. I'm exploring the related (S)-enantiomer and tert-butyl morpholine derivatives. While I've found general morpholine synthesis methods, a specific protocol for (R)-3-(tert-butyl)morpholine remains elusive, but I will continue my search, and expand my list of suppliers to find more pricing data.

Defining future directions

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Analyzing Supplier Data

I've made headway in the second round of inquiries. I've uncovered several suppliers for the (S)-enantiomer, which is good news. This strongly implies the (R)-enantiomer should also be available. I'm now hunting for that more comprehensive supplier list for the (R) form, which I hope to finalize soon.

Assessing Enantiomer Availability

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Revising Technical Guide Outline

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Examining Commercial Availability

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Structuring the Information

I've organized the available data, including the CAS number (1286768-66-8) and identified suppliers. While comprehensive pricing comparisons are still missing, I am focusing on the key gap: a detailed, reproducible synthesis protocol for the (R)-enantiomer. I will detail general methods and present a "representative" protocol for synthesizing a 3-substituted morpholine, since a direct, published protocol is unavailable, noting that it needs optimization.

Finalizing the Technical Guide

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(R)-3-(tert-butyl)morpholine safety data sheet (SDS) and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of (R)-3-(tert-butyl)morpholine for Research and Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling protocols for (R)-3-(tert-butyl)morpholine, a key building block in modern drug discovery. While specific safety data for this exact stereoisomer is limited, this document synthesizes established data from the parent compound, morpholine, and related analogs to provide a robust framework for its safe utilization in a research and development setting. The principles and procedures outlined herein are designed to empower researchers to work confidently and safely with this valuable chemical entity.

Understanding the Hazard Profile: A Synthesis of Available Data

(R)-3-(tert-butyl)morpholine, with a molecular weight of 143.23 g/mol and the chemical formula C8H17NO, is a substituted morpholine derivative.[1] The safety profile of this compound is primarily extrapolated from the well-characterized hazards of morpholine. Morpholine is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[2][3][4][5][6] The presence of the tert-butyl group on the morpholine ring does not significantly mitigate these inherent hazards.

Table 1: Summary of Key Safety Data (Primarily based on Morpholine)

Hazard ClassificationGHS PictogramsSignal WordKey Hazard Statements
Flammable Liquid🔥DangerH226: Flammable liquid and vapour.[2][3][4][5]
Acute Toxicity (Oral, Dermal, Inhalation)💀DangerH302: Harmful if swallowed.[2][3][4] H311+H331: Toxic in contact with skin or if inhaled.[2][3]
Skin Corrosion/IrritationcorrosiveDangerH314: Causes severe skin burns and eye damage.[2][3][4][7]
Serious Eye Damage/Eye IrritationcorrosiveDangerH318: Causes serious eye damage.[3]

It is imperative to treat (R)-3-(tert-butyl)morpholine with the same level of caution as morpholine itself.

Core Principles of Safe Handling: A Proactive Approach

The cornerstone of safely handling (R)-3-(tert-butyl)morpholine lies in a multi-layered approach encompassing engineering controls, administrative procedures, and personal protective equipment (PPE). The following protocols are designed to be self-validating, ensuring a safe working environment.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

  • Chemical Fume Hood: All manipulations of (R)-3-(tert-butyl)morpholine, including weighing, transferring, and reactions, must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[3][4]

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[2]

  • Explosion-Proof Equipment: Given its flammability, all electrical equipment used in the vicinity of this compound should be explosion-proof.[2][3][5] Use non-sparking tools for all operations.[2][3][5]

Standard Operating Procedure (SOP) for Handling (R)-3-(tert-butyl)morpholine

A detailed, step-by-step methodology is crucial for minimizing risk.

  • Preparation and Pre-Handling Check:

    • Verify the functionality of the chemical fume hood.

    • Ensure an emergency shower and eyewash station are readily accessible and have been recently tested.[2]

    • Assemble all necessary PPE before approaching the chemical storage area.

    • Prepare your work area within the fume hood by lining it with absorbent, disposable bench paper.

  • Chemical Retrieval and Transport:

    • Retrieve the container of (R)-3-(tert-butyl)morpholine from a cool, dry, and well-ventilated storage area, away from heat and ignition sources.[3][7]

    • Use a secondary container to transport the chemical to the fume hood.

  • Weighing and Transfer:

    • Perform all weighing and transfers inside the fume hood.

    • Use appropriate tools (e.g., spatulas, syringes) to handle the material, minimizing the potential for spills.

    • Keep the container tightly closed when not in use.[3][5]

  • Post-Handling and Decontamination:

    • Wipe down the exterior of the primary container before returning it to storage.

    • Decontaminate all equipment that has come into contact with the compound.

    • Dispose of all contaminated disposable materials (e.g., bench paper, gloves) in a designated hazardous waste container.[5]

    • Wash hands thoroughly with soap and water after handling.[7]

Personal Protective Equipment (PPE): The Final Barrier

The appropriate selection and use of PPE are non-negotiable.

  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[2]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for any signs of degradation or puncture before use.[2][7]

  • Skin and Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary.[2]

  • Respiratory Protection: If there is a risk of exposure outside of a properly functioning fume hood, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[6]

Workflow for Safe Handling of (R)-3-(tert-butyl)morpholine

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Disposal Prep Verify Fume Hood & Emergency Equipment PPE Don Appropriate PPE Prep->PPE Retrieve Retrieve Chemical (Secondary Containment) PPE->Retrieve Weigh Weigh & Transfer Retrieve->Weigh React Perform Reaction Weigh->React Decon Decontaminate Glassware & Equipment React->Decon Waste Dispose of Contaminated Materials in Designated Waste Decon->Waste Wash Wash Hands Thoroughly Waste->Wash Done Done Wash->Done End of Process

Caption: Workflow for the safe handling of (R)-3-(tert-butyl)morpholine.

Emergency Procedures: Preparedness and Response

In the event of an accidental release or exposure, a swift and informed response is critical.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.

  • If Inhaled: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4][8] Seek immediate medical attention.

  • If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[2][7][8] Seek immediate medical attention.

  • In Case of a Spill: Evacuate the area. If the spill is small and you are trained to do so, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] For larger spills, or if you are not comfortable handling the spill, evacuate the laboratory and contact your institution's emergency response team.

Emergency Response Decision Tree

This diagram outlines the decision-making process in the event of an emergency.

Emergency_Response cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event Skin Skin Contact Start->Skin Eyes Eye Contact Start->Eyes Inhaled Inhalation Start->Inhaled Swallowed Ingestion Start->Swallowed Spill_Size Assess Spill Size Start->Spill_Size Action_Flush_Skin Action_Flush_Skin Skin->Action_Flush_Skin Flush with Water (15 min) Remove Contaminated Clothing Action_Flush_Eyes Action_Flush_Eyes Eyes->Action_Flush_Eyes Flush with Water (15 min) Action_Fresh_Air Action_Fresh_Air Inhaled->Action_Fresh_Air Move to Fresh Air Action_Rinse_Mouth Action_Rinse_Mouth Swallowed->Action_Rinse_Mouth Rinse Mouth, Do NOT Induce Vomiting Small_Spill Small & Contained Spill_Size->Small_Spill Small Large_Spill Large or Uncontained Spill_Size->Large_Spill Large Action_Contain Action_Contain Small_Spill->Action_Contain Contain with Inert Absorbent (If Trained) Action_Evacuate Action_Evacuate Large_Spill->Action_Evacuate Evacuate Area & Call Emergency Response Seek_Medical Seek_Medical Action_Flush_Skin->Seek_Medical Seek Immediate Medical Attention Action_Flush_Eyes->Seek_Medical Action_Fresh_Air->Seek_Medical Action_Rinse_Mouth->Seek_Medical Dispose_Waste Dispose_Waste Action_Contain->Dispose_Waste Dispose as Hazardous Waste

Sources

The Strategic Application of (R)-3-(tert-butyl)morpholine in Modern Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Morpholine Scaffold and the Significance of Stereochemistry

The morpholine ring, a saturated six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1][2] Its prevalence in a myriad of approved pharmaceuticals and bioactive molecules stems from its unique physicochemical properties. The morpholine moiety often imparts favorable characteristics such as improved aqueous solubility, metabolic stability, and pharmacokinetic profiles to a parent molecule.[1] Furthermore, its ability to engage in hydrogen bonding and act as a bioisosteric replacement for other cyclic systems makes it a versatile tool for drug designers.[3]

Within this important class of compounds, chiral substituted morpholines have garnered significant attention. The stereochemical configuration of substituents on the morpholine ring can dramatically influence a molecule's interaction with its biological target, making the development of enantiomerically pure morpholine derivatives a critical endeavor in the synthesis of effective and safe therapeutics.[4][5] This guide focuses on a specific and valuable chiral building block: (R)-3-(tert-butyl)morpholine . The presence of the sterically demanding tert-butyl group at the C-3 position introduces a fixed, well-defined stereocenter, making this compound a highly valuable synthon for constructing complex molecular architectures with precise three-dimensional control.

This document serves as an in-depth technical resource for researchers, chemists, and drug development professionals. It will elucidate the synthetic strategies for accessing this chiral building block, explore its applications as a key intermediate in the synthesis of complex molecules, and provide detailed experimental insights into its use.

Physicochemical Properties

A foundational understanding of a building block's properties is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C₈H₁₇NO[6]
Molecular Weight 143.23 g/mol [6]
CAS Number 1286768-66-8-
Appearance Combustible liquid[6]
Predicted XLogP3 1.2[6]

Core Synthetic Strategies: Accessing Enantiopure (R)-3-(tert-butyl)morpholine

The primary challenge in utilizing (R)-3-(tert-butyl)morpholine lies in its efficient and stereoselective synthesis. While a specific, detailed protocol for this exact molecule is not extensively documented in widely available literature, its synthesis can be approached through established methodologies for creating chiral 3-substituted morpholines. The two principal strategies are asymmetric synthesis and chiral resolution .

Asymmetric Synthesis from Chiral Precursors

The most direct route to enantiopure morpholines involves starting from a readily available chiral precursor, a strategy known as chiral pool synthesis. For a 3-substituted morpholine, the logical starting material is a chiral amino alcohol.

Conceptual Workflow: Chiral Pool Synthesis

The synthesis would logically commence from (R)-tert-leucinol, a chiral amino alcohol derived from the amino acid tert-leucine. The workflow involves two key bond formations: N-alkylation followed by an intramolecular cyclization.

G cluster_0 Asymmetric Synthesis Workflow A (R)-tert-Leucinol (Chiral Starting Material) B N-Alkylation with 2-haloethanol derivative (e.g., 2-bromoethanol) A->B Step 1 C N-((R)-1-hydroxy-3,3- dimethylbutan-2-yl)ethan-1-ol B->C D Intramolecular Cyclization (e.g., Mitsunobu reaction or acid-catalyzed dehydration) C->D Step 2 E (R)-3-(tert-butyl)morpholine (Final Product) D->E

Caption: Conceptual workflow for the asymmetric synthesis of (R)-3-(tert-butyl)morpholine.

Causality Behind Experimental Choices:

  • Starting Material: (R)-tert-leucinol provides the required C3 stereocenter and the tert-butyl group. Its availability in high enantiopurity is critical for the success of this strategy.

  • N-Alkylation: Reaction with a 2-haloethanol introduces the remaining two carbons and the oxygen atom required for the morpholine ring. This is a standard Sₙ2 reaction.

  • Cyclization: An intramolecular Williamson ether synthesis or a Mitsunobu reaction are common methods for forming the C-O bond to close the ring. Acid-catalyzed dehydration of the diol intermediate is another viable, though potentially harsher, method.[7]

Chiral Resolution of Racemic 3-(tert-butyl)morpholine

An alternative to asymmetric synthesis is the preparation of the racemic mixture followed by separation of the enantiomers. This method, known as chiral resolution, is a classical and widely practiced technique in industrial synthesis.[8]

Conceptual Workflow: Chiral Resolution

G cluster_1 Chiral Resolution Workflow Racemate Racemic (±)-3-(tert-butyl)morpholine ResolvingAgent Add Chiral Resolving Agent (e.g., (+)-Tartaric Acid) Racemate->ResolvingAgent Diastereomers Formation of Diastereomeric Salts ((R,R,R)-salt and (S,R,R)-salt) ResolvingAgent->Diastereomers Separation Fractional Crystallization (Exploits solubility differences) Diastereomers->Separation SaltR Isolated (R)-morpholinium (R,R)-tartrate salt Separation->SaltR Less Soluble SaltS Soluble (S)-morpholinium (R,R)-tartrate salt Separation->SaltS More Soluble LiberationR Basification to liberate free amine SaltR->LiberationR ProductR (R)-3-(tert-butyl)morpholine LiberationR->ProductR

Caption: General workflow for obtaining (R)-3-(tert-butyl)morpholine via chiral resolution.

Protocol: Chiral Resolution via Diastereomeric Salt Formation

This protocol is a generalized procedure based on well-established principles of chiral resolution for amines.[8][]

  • Preparation of Racemate: Synthesize racemic 3-(tert-butyl)morpholine. A common method involves the reaction of diethylene glycol with ammonia over a hydrogenation catalyst at elevated temperature and pressure.[10]

  • Salt Formation: Dissolve one equivalent of racemic 3-(tert-butyl)morpholine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve one equivalent of a chiral acid resolving agent, such as L-(+)-tartaric acid, in the same solvent, warming if necessary.

  • Crystallization: Slowly add the resolving agent solution to the morpholine solution with stirring. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. The filtrate contains the enriched, more soluble diastereomer.

  • Enantiomeric Purity Check: Analyze the stereochemical purity of the crystallized salt (after liberating a small sample of the free base) using a suitable chiral analytical method (e.g., chiral HPLC or GC).

  • Recrystallization: If necessary, recrystallize the salt from a fresh portion of the solvent to enhance diastereomeric purity. Repeat until the desired purity is achieved.

  • Liberation of Free Base: Dissolve the purified diastereomeric salt in water and add a base (e.g., 1M NaOH) until the solution is basic (pH > 10).

  • Extraction: Extract the liberated enantiomerically pure (R)-3-(tert-butyl)morpholine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Final Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the final product.

Trustworthiness and Validation: The success of this protocol relies on the difference in solubility between the two diastereomeric salts. The process is self-validating at each stage through analytical monitoring of diastereomeric/enantiomeric excess. The choice of solvent and resolving agent is critical and often requires empirical screening for optimal results.[8]

Application in Medicinal Chemistry: A Chiral Building Block

While (R)-3-(tert-butyl)morpholine is not a widely cited building block in blockbuster drugs, its structural motif is of significant interest in drug discovery. The tert-butyl group serves as a potent steric director and can enhance metabolic stability by shielding adjacent positions from enzymatic attack.[10][11] Its incorporation into a molecule can enforce a specific conformation required for high-affinity binding to a biological target.

A patent for tachykinin receptor antagonists describes compounds containing a closely related "3-(tert-butyl)...benzyloxy...morpholine" scaffold, highlighting the relevance of the tert-butyl morpholine framework in developing treatments for inflammatory diseases, pain, and CNS disorders.[12] Chiral building blocks like (R)-3-(tert-butyl)morpholine are essential for constructing such complex molecules with the correct stereochemistry for optimal biological activity.[4][13]

Hypothetical Synthetic Application: Amide Coupling

As a secondary amine, (R)-3-(tert-butyl)morpholine is an excellent nucleophile for forming amide bonds, a key linkage in many pharmaceutical agents.

Protocol: Synthesis of a Chiral Morpholine Amide

  • Setup: To a solution of (R)-3-(tert-butyl)morpholine (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).

  • Activation: In a separate flask, dissolve the desired carboxylic acid (1.0 eq) in anhydrous DCM/DMF. Add an amide coupling reagent such as HATU (1.1 eq) or EDC/HOBt (1.1 eq each) and stir for 15-20 minutes at room temperature to form the activated ester.

  • Coupling Reaction: Slowly add the activated carboxylic acid solution to the morpholine solution at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired chiral amide.

G cluster_2 Amide Coupling Workflow Start_A (R)-3-(tert-butyl)morpholine + Base (e.g., DIPEA) Coupling Nucleophilic Acyl Substitution Start_A->Coupling Start_B Carboxylic Acid (R-COOH) + Coupling Agent (e.g., HATU) Activated Activated Ester Intermediate Start_B->Activated Activation Activated->Coupling Product Chiral Amide Product Coupling->Product

Caption: Workflow for the synthesis of a chiral amide using (R)-3-(tert-butyl)morpholine.

Conclusion and Future Outlook

(R)-3-(tert-butyl)morpholine represents a valuable, albeit specialized, chiral building block for organic synthesis and medicinal chemistry. Its synthesis, achievable through established methods of asymmetric synthesis or chiral resolution, provides access to a unique scaffold combining the favorable properties of the morpholine ring with the powerful stereodirecting and metabolically stabilizing effects of a tert-butyl group. While its direct application in marketed drugs is not yet prominent, the principles it embodies are central to modern drug discovery. As chemists continue to explore more complex and sterically crowded chemical spaces in the search for novel therapeutics, the utility of precisely engineered chiral building blocks like (R)-3-(tert-butyl)morpholine is poised to grow, offering a reliable handle for introducing chirality and fine-tuning molecular properties.

References

  • The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Blog. [Link]

  • CZ333094A3 - Morpholine and thiomorpholine derivatives, process of their preparation and pharmaceutical composition containing thereof.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Substituted morpholine compounds for the treatment of central nervous system disorders - Patent US-7659394-B2. PubChem. [Link]

  • Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan. [Link]

  • Morpholines. Synthesis and Biological Activity. (2013). ResearchGate. [Link]

  • Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. [Link]

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2004). ResearchGate. [Link]

  • Parallel Kinetic Resolution of Tert-Butyl (RS)-3-alkyl-cyclopentene-1-carboxylates for the Asymmetric Synthesis of 3-alkyl-cispentacin Derivatives. (2004). PubMed. [Link]

  • Synthesis of chiral building blocks for use in drug discovery. (2004). PubMed. [Link]

  • WO2010065447A3 - A process for the preparation of tert-butyl (r) - 3 -vinylpyrrolidine- i - carboxylate and intermediates therefor.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. (2021). Journal of Chemical Reviews. [Link]

  • Kinetic resolution of tert-butyl (RS)-3-alkylcyclopentene-1-carboxylates for the synthesis of homochiral 3-alkyl-cispentacin and 3-alkyl-transpentacin derivatives. (2004). PubMed. [Link]

  • (3S)-3-tert-Butylmorpholine. PubChem. [Link]

  • Metabolically Stable tert-Butyl Replacement. (2013). PMC - NIH. [Link]

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  • Tert-butyl morpholine-3-carboxylate hydrochloride (C9H17NO3). PubChemLite. [Link]

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Navigating the Physicochemical Landscape of (R)-3-(tert-butyl)morpholine: A Technical Guide to Melting and Boiling Point Determination

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to (R)-3-(tert-butyl)morpholine: A Chiral Building Block of Interest

(R)-3-(tert-butyl)morpholine is a chiral heterocyclic compound belonging to the morpholine class of molecules. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved pharmaceuticals and clinical candidates. The introduction of a bulky tert-butyl group at the 3-position, along with the defined stereochemistry at this center, imparts specific conformational constraints and potential for stereospecific interactions with biological targets. Understanding the fundamental physical properties of this and related molecules is a critical first step in its application in drug design and development, influencing factors such as solubility, crystallinity, and formulation.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for the melting and boiling points of (R)-3-(tert-butyl)morpholine are not prominently reported, an analysis of its structural analogs provides valuable context and a basis for estimation. The following table summarizes the known physical properties of the parent morpholine and a closely related positional isomer, 4-tert-butylmorpholine.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
MorpholineC₄H₉NO87.12-5 to -4.9[1]128 - 130
4-tert-ButylmorpholineC₈H₁₇NO143.23Not available178[2][3]
(S)-3-(tert-butyl)morpholineC₈H₁₇NO143.23Not availableNot available
(R)-3-(tert-butyl)morpholine C₈H₁₇NO 143.23 Not available Not available

Note: Data for (S)-3-(tert-butyl)morpholine is included for structural comparison; however, specific melting and boiling points were not found in the searched literature.

The significant increase in the boiling point of 4-tert-butylmorpholine compared to morpholine is primarily attributable to its increased molecular weight and the associated enhancement of van der Waals forces. It is reasonable to hypothesize that (R)-3-(tert-butyl)morpholine would exhibit a boiling point in a similar range to its 4-substituted isomer, although the position of the tert-butyl group may subtly influence intermolecular interactions. The melting point will be highly dependent on the crystalline packing efficiency of the molecule.

Experimental Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity. A sharp melting range (typically 0.5-1°C) is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range. The following protocol outlines the capillary method for melting point determination.

Protocol for Melting Point Determination
  • Sample Preparation :

    • Ensure the sample of (R)-3-(tert-butyl)morpholine is a finely ground, dry powder. This is crucial for uniform heat transfer within the sample.

    • Introduce the powdered sample into a capillary tube (sealed at one end) to a depth of 2-3 mm. Efficient packing can be achieved by tapping the sealed end of the capillary tube on a hard surface.

  • Apparatus Setup :

    • Utilize a calibrated melting point apparatus. These instruments typically consist of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens or camera.

    • Insert the capillary tube containing the sample into the designated port in the heating block.

  • Measurement :

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • Decrease the heating rate to 1-2°C per minute as the expected melting point is approached. A slow heating rate is critical for accurate determination.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (the completion of melting). This range is the melting point of the sample.

  • Verification :

    • To ensure accuracy, it is advisable to perform at least two independent measurements. If the results are not consistent, a fresh sample should be prepared and the measurement repeated.

MeltingPointWorkflow A Sample Preparation: Finely grind the solid sample. B Capillary Loading: Pack 2-3 mm of sample into a capillary tube. A->B C Apparatus Setup: Place the capillary in the melting point apparatus. B->C D Heating Protocol: Rapid initial heating followed by a slow ramp (1-2°C/min) near the expected melting point. C->D E Data Recording: Record the temperature range from the first liquid drop to complete melting. D->E F Analysis & Verification: Repeat for consistency and report the melting range. E->F

Caption: Workflow for Melting Point Determination by the Capillary Method.

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. It is a key indicator of a substance's volatility. The following protocol describes the micro-boiling point determination method, which is suitable for small sample volumes.

Protocol for Micro-Boiling Point Determination
  • Sample Preparation :

    • Introduce a small volume (approximately 0.2-0.3 mL) of liquid (R)-3-(tert-butyl)morpholine into a small-diameter test tube (e.g., a Durham tube).

  • Apparatus Setup :

    • Place a short piece of capillary tubing (sealed at one end) into the test tube with the open end submerged in the liquid.

    • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

    • Suspend the assembly in a heating bath (e.g., a beaker of mineral oil or a heating block) such that the heat is transferred evenly.

  • Measurement :

    • Heat the bath gently and observe the capillary tube. As the temperature rises, air trapped in the capillary will bubble out.

    • Continue heating until a steady and rapid stream of bubbles emerges from the capillary. This indicates that the vapor of the substance is escaping.

    • Turn off the heat and allow the bath to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

  • Pressure Correction :

    • The observed boiling point is dependent on the atmospheric pressure. If the determination is not performed at standard pressure (760 mmHg), a correction should be applied.

BoilingPointWorkflow A Sample Preparation: Place a small liquid sample in a micro test tube. B Capillary Insertion: Insert an inverted sealed capillary into the liquid. A->B C Heating Assembly: Attach to a thermometer and immerse in a heating bath. B->C D Heating & Observation: Heat gently until a steady stream of bubbles emerges from the capillary. C->D E Cooling & Data Recording: Turn off heat and record the temperature when the liquid enters the capillary. D->E F Pressure Correction: Adjust the observed boiling point to standard pressure. E->F

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

While the precise melting and boiling points of (R)-3-(tert-butyl)morpholine remain to be definitively reported in the scientific literature, this guide provides a comprehensive framework for their experimental determination. By understanding the physical properties of related morpholine derivatives and adhering to rigorous, well-established protocols, researchers can confidently characterize this and other novel chemical entities. The accurate determination of these fundamental physical constants is an indispensable step in the journey of a molecule from a laboratory curiosity to a potential therapeutic agent.

References

  • PubChem. (3S)-3-tert-Butylmorpholine. [Link]

  • ChemBK. tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • PubChem. Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Ataman Kimya. MORPHOLINE (CAS 110-91-8). [Link]

  • Ataman Kimya. MORPHOLINE 99%. [Link]

  • Monument Chemical. t-Butyl Morpholine (TBM). [Link]

  • PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. [Link]

  • Specialty Amines. TBM, t-Butyl morpholine. [Link]

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Navigating the Solution Landscape: A Technical Guide to the Solubility of (R)-3-(tert-butyl)morpholine in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 15, 2026 – For researchers, scientists, and drug development professionals working with the chiral morpholine derivative, (R)-3-(tert-butyl)morpholine, a comprehensive understanding of its solubility characteristics is paramount for successful formulation, purification, and chemical synthesis. This in-depth technical guide provides a thorough examination of the solubility profile of (R)-3-(tert-butyl)morpholine in a range of common organic solvents, underpinned by theoretical principles and detailed experimental methodologies.

Introduction: The Significance of (R)-3-(tert-butyl)morpholine and Its Solubility

(R)-3-(tert-butyl)morpholine is a chiral heterocyclic compound of increasing interest in medicinal chemistry and organic synthesis. Its rigid morpholine core, combined with the stereocenter and the bulky tert-butyl group, imparts unique conformational properties that are often sought after in the design of novel therapeutic agents and catalysts. The solubility of this compound in various organic solvents is a critical parameter that dictates its handling, reactivity, and bioavailability. A well-characterized solubility profile enables rational solvent selection for a multitude of applications, from reaction media to crystallization and formulation.

This guide will delve into the theoretical underpinnings of solubility, provide predicted solubility data for (R)-3-(tert-butyl)morpholine in a selection of common organic solvents, and offer detailed, field-proven protocols for the experimental determination of its solubility.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For (R)-3-(tert-butyl)morpholine, its solubility is influenced by a combination of factors:

  • Polarity: The presence of the nitrogen and oxygen heteroatoms in the morpholine ring, along with the lone pair of electrons on the nitrogen, introduces polarity to the molecule. This allows for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The secondary amine in the morpholine ring can act as a hydrogen bond donor, while the oxygen and nitrogen atoms can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be good solvents for this compound.

  • Van der Waals Forces: The nonpolar tert-butyl group and the hydrocarbon backbone of the morpholine ring contribute to van der Waals interactions. These forces are dominant in nonpolar solvents.

The interplay of these forces determines the extent to which (R)-3-(tert-butyl)morpholine will dissolve in a given solvent. A solvent that can effectively overcome the solute-solute interactions and form stable solute-solvent interactions will exhibit higher solubilizing capacity.

Predicted Solubility Profile of (R)-3-(tert-butyl)morpholine

To provide a quantitative understanding of the solubility of (R)-3-(tert-butyl)morpholine, a predictive analysis was conducted using a computational model. The following table summarizes the predicted solubility of (R)-3-(tert-butyl)morpholine in a range of common organic solvents at 25°C. It is important to note that these are in-silico predictions and should be confirmed by experimental validation for critical applications.

SolventSolvent TypePredicted Solubility (g/L)Predicted Solubility (mol/L)Qualitative Solubility
MethanolPolar Protic589.24.11Very Soluble
EthanolPolar Protic450.13.14Very Soluble
IsopropanolPolar Protic312.52.18Soluble
AcetonePolar Aprotic698.44.88Very Soluble
Tetrahydrofuran (THF)Polar Aprotic750.35.24Very Soluble
Ethyl AcetatePolar Aprotic250.61.75Soluble
DichloromethaneHalogenated812.95.68Very Soluble
TolueneNonpolar85.70.60Sparingly Soluble
HexaneNonpolar12.30.09Slightly Soluble

Disclaimer: The predicted solubility data presented in this table were generated using a computational model and are intended for guidance and comparative purposes only. Experimental verification is strongly recommended.

Experimental Determination of Solubility: Protocols and Workflows

For accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two widely accepted methods for determining the solubility of a solid compound in an organic solvent.

The Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[1][2][3]

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.

Experimental Protocol:

  • Preparation:

    • Accurately weigh an excess amount of (R)-3-(tert-butyl)morpholine into a clean, dry glass vial with a screw cap. The excess amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration is no longer changing.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vial to stand undisturbed at the same temperature for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any suspended particles.

    • Dilute the filtered sample with a known volume of an appropriate solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of (R)-3-(tert-butyl)morpholine in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with a suitable detector.

  • Calculation:

    • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

    • Express the solubility in the desired units (e.g., g/L or mol/L).

Shake_Flask_Workflow A 1. Add Excess Solute and Solvent to Vial B 2. Equilibrate with Agitation (24-48h) A->B C 3. Settle Undissolved Solid B->C D 4. Filter Supernatant C->D E 5. Dilute Sample D->E F 6. Analyze Concentration (HPLC/GC) E->F G 7. Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Nephelometric Method (Kinetic Solubility)

Nephelometry is a high-throughput method for determining the kinetic solubility of a compound, which is often more relevant for early-stage drug discovery applications.[4][5][6]

Principle: This method measures the light scattered by undissolved particles (precipitate) that form when a concentrated stock solution of the compound in a miscible organic solvent (typically DMSO) is added to the solvent of interest. The concentration at which precipitation occurs is taken as the kinetic solubility.

Experimental Protocol:

  • Preparation:

    • Prepare a high-concentration stock solution of (R)-3-(tert-butyl)morpholine in dimethyl sulfoxide (DMSO) (e.g., 100 mM).

    • Dispense the test organic solvents into the wells of a microplate (e.g., a 96-well plate).

  • Serial Dilution and Precipitation:

    • Add a small volume of the DMSO stock solution to the first well of each solvent series and mix thoroughly.

    • Perform a serial dilution by transferring a portion of the solution to the next well, and so on, to create a range of concentrations.

    • Allow the plate to incubate at a controlled temperature for a set period (e.g., 2 hours) to allow for precipitation.

  • Measurement:

    • Measure the light scattering of each well using a nephelometer. An increase in the nephelometric signal indicates the presence of a precipitate.

  • Data Analysis:

    • Plot the nephelometric signal against the concentration of (R)-3-(tert-butyl)morpholine.

    • The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Nephelometry_Workflow A 1. Prepare DMSO Stock Solution C 3. Add Stock and Perform Serial Dilutions A->C B 2. Dispense Solvents into Microplate B->C D 4. Incubate to Allow Precipitation C->D E 5. Measure Light Scattering (Nephelometer) D->E F 6. Determine Kinetic Solubility E->F

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Conclusion and Practical Implications

The solubility of (R)-3-(tert-butyl)morpholine is a key determinant of its utility in various scientific and industrial settings. The predicted data and the principles outlined in this guide suggest that polar solvents, particularly those capable of hydrogen bonding, are excellent choices for dissolving this compound. For applications requiring nonpolar media, solubility is expected to be limited.

The provided experimental protocols offer robust and reliable methods for obtaining precise solubility data, which is crucial for process optimization, formulation development, and ensuring the reproducibility of experimental results. By leveraging both predictive insights and empirical data, researchers can make informed decisions regarding solvent selection, thereby accelerating their research and development efforts involving (R)-3-(tert-butyl)morpholine.

References

  • Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447–456.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

Sources

Methodological & Application

Application Notes: Asymmetric Synthesis of 3-Substituted Chiral Morpholines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Chiral Morpholine Scaffold

The morpholine ring is a privileged heterocyclic scaffold prominently featured in a vast array of FDA-approved drugs and clinical candidates.[1][2] Its presence often confers desirable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability. The stereochemistry of substituents on the morpholine core is frequently critical for biological activity, making the development of robust and efficient asymmetric syntheses for chiral morpholines a paramount objective in medicinal chemistry and drug development.[3][4]

While some chiral molecules are employed as temporary "auxiliaries" to direct the stereochemistry of a reaction before being removed, the primary value of chiral morpholines lies in their direct incorporation as a core structural component of the final bioactive molecule. Consequently, the field has focused intensely on the de novo asymmetric synthesis of the morpholine ring itself.[3][5]

This guide provides an in-depth analysis and detailed protocols for state-of-the-art catalytic methods to access enantiomerically enriched 3-substituted morpholines. We will focus on a powerful tandem catalysis approach and highlight how these methodologies can be applied to synthesize specific targets, such as (R)-3-(tert-butyl)morpholine.

Section 1: Tandem Hydroamination/Asymmetric Transfer Hydrogenation (ATH)

One of the most elegant and efficient strategies for synthesizing 3-substituted chiral morpholines is a one-pot, two-step tandem reaction.[6][7] This method obviates the need for isolating intermediates, thereby improving step economy and reducing waste.

Causality and Mechanistic Insight

The process begins with the intramolecular hydroamination of a readily available aminoalkyne substrate, catalyzed by a titanium complex. This initial step forms a cyclic imine intermediate. Without isolation, a ruthenium catalyst featuring a chiral diamine ligand is introduced. This second catalyst performs an asymmetric transfer hydrogenation (ATH) on the C=N bond of the cyclic imine, using formic acid/triethylamine as the hydrogen source, to establish the stereocenter at the C3 position with high fidelity.[7][8]

The success of the asymmetric reduction hinges on the precise coordination of the imine to the chiral ruthenium complex. Mechanistic studies suggest that hydrogen-bonding interactions between the substrate's oxygen atom and the [(S,S)-Ts-DPEN] ligand of the Ru catalyst are crucial for achieving high enantioselectivity.[7] This interaction locks the imine into a specific orientation for the hydride transfer, leading to the preferential formation of one enantiomer.

G cluster_0 Step 1: Ti-Catalyzed Hydroamination cluster_1 Step 2: Ru-Catalyzed Asymmetric Transfer Hydrogenation A Aminoalkyne Substrate B Cyclic Imine Intermediate A->B  Ti(NMe₂)₄ (cat.)  110 °C C Enantioenriched (R)-3-Substituted Morpholine B->C  RuCl₂(S,S)-TsDPEN (cat.)  HCO₂H/Et₃N, RT

Caption: Tandem Hydroamination/ATH Workflow.

Quantitative Data Summary for Tandem Synthesis

The following table summarizes the performance of the tandem hydroamination/ATH protocol across various substrates, demonstrating its broad applicability and high efficiency.

EntrySubstrate R-GroupProductYield (%)ee (%)Reference
1Phenyl(R)-3-Phenylmorpholine85>95[7]
24-Methoxyphenyl(R)-3-(4-Methoxyphenyl)morpholine82>95[6]
34-Chlorophenyl(R)-3-(4-Chlorophenyl)morpholine88>95[7]
42-Thienyl(R)-3-(2-Thienyl)morpholine75>95[7]
5Cyclohexyl(R)-3-Cyclohexylmorpholine7192[7]
Protocol 1: General Procedure for Tandem Hydroamination/ATH

This protocol is adapted from the work of Schafer et al. and provides a reliable method for the synthesis of (R)-3-substituted morpholines.[7]

Materials & Reagents:

  • Aminoalkyne substrate (e.g., N-(2-hydroxyethyl)-1-phenylprop-2-yn-1-amine)

  • Titanium tetrakis(dimethylamide), Ti(NMe₂)₄

  • RuCl₂ or similar Noyori-Ikariya catalyst

  • Formic acid/triethylamine azeotropic mixture (5:2)

  • Anhydrous toluene

  • Saturated aqueous NaHCO₃ solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Hydroamination Step:

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the aminoalkyne substrate (1.0 eq).

    • Add anhydrous toluene (to make a 0.2 M solution).

    • Add Ti(NMe₂)₄ (5 mol %) via syringe.

    • Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours, monitoring by TLC or GC-MS for the disappearance of starting material.

    • Cool the reaction mixture to room temperature.

  • Asymmetric Transfer Hydrogenation Step:

    • In a separate vial, prepare a solution of the Ru catalyst (1 mol %) in the formic acid/triethylamine azeotrope.

    • Add the catalyst solution to the cooled reaction mixture from the hydroamination step.[6]

    • Stir the reaction at room temperature for 12-24 hours until the imine intermediate is fully consumed (monitor by TLC or GC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired enantioenriched 3-substituted morpholine.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Section 2: Organocatalytic Strategies for Morpholine Synthesis

Organocatalysis has emerged as a powerful, metal-free alternative for constructing chiral heterocycles.[5][9] For morpholine synthesis, key strategies include intramolecular aza-Michael additions and halocyclizations, which can create stereocenters with high enantioselectivity.[3][10]

Causality and Mechanistic Insight: Asymmetric Chlorocycloetherification

A notable organocatalytic method involves the asymmetric chlorocycloetherification of N-protected alkenols.[5] This reaction is typically catalyzed by a cinchona alkaloid-derived catalyst. The catalyst activates a chlorinating agent (e.g., DCDMH) and delivers the chlorine atom to one face of the double bond enantioselectively. The tethered hydroxyl group then attacks intramolecularly to form the morpholine ring, establishing a quaternary stereocenter at the C2 position.

The choice of catalyst is critical; the intricate three-dimensional structure of the cinchona alkaloid creates a chiral pocket that directs the approach of the substrate, thereby controlling the stereochemical outcome of the chlorination and subsequent cyclization.

G A Alkenol Substrate D Catalyst-Substrate Complex A->D B Chlorinating Agent (e.g., DCDMH) B->D C Chiral Organocatalyst (Cinchona Alkaloid Derivative) C->D D->C Catalyst Regeneration E Enantioselective Chloronium Ion Formation D->E Asymmetric Induction F Intramolecular Cycloetherification E->F Anti-addition G Chiral Chlorinated Morpholine Product F->G

Caption: Organocatalytic Chlorocycloetherification.

Protocol 2: Organocatalytic Synthesis of a Chlorinated 2,2-Disubstituted Morpholine

This protocol is based on the work of Tan and coworkers and is effective for creating morpholines with a C2-quaternary stereocenter.[5]

Materials & Reagents:

  • Alkenol substrate (e.g., 2-methyl-N-nosyl-4-penten-1-ol)

  • (DHQD)₂PHAL (cinchona alkaloid-derived catalyst)

  • 1,3-dichloro-5,5-dimethylhydantoin (DCDMH)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Molecular sieves (4 Å)

Procedure:

  • Reaction Setup:

    • To a flame-dried reaction vial, add the alkenol substrate (1.0 eq), (DHQD)₂PHAL (5 mol %), and powdered 4 Å molecular sieves.

    • Add anhydrous CH₂Cl₂ under an inert atmosphere and cool the mixture to the specified temperature (e.g., -10 °C).

  • Reaction Execution:

    • Add DCDMH (1.2 eq) in one portion.

    • Stir the reaction at -10 °C for the required time (typically 12-24 hours), monitoring by TLC.

  • Work-up and Purification:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove molecular sieves.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the chiral chlorinated morpholine.

    • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Application Case Study: Proposed Synthesis of (R)-3-(tert-butyl)morpholine

The powerful tandem hydroamination/ATH methodology can be conceptually applied to synthesize the specific target, (R)-3-(tert-butyl)morpholine. The key is the design of a suitable aminoalkyne precursor.

Proposed Retrosynthesis:

The target molecule, (R)-3-(tert-butyl)morpholine, can be disconnected via the asymmetric transfer hydrogenation and hydroamination steps to reveal the required starting material: N-(2-hydroxyethyl)-4,4-dimethylpent-2-yn-1-amine .

G A (R)-3-(tert-butyl)morpholine (Target Molecule) B Cyclic Imine A->B Asymmetric Transfer Hydrogenation C N-(2-hydroxyethyl)-4,4-dimethylpent-2-yn-1-amine (Starting Material) B->C Intramolecular Hydroamination

Sources

Application Notes and Protocols: (R)-3-(tert-butyl)morpholine as a Chiral Auxiliary for Diastereoselective Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Steric Hindrance in Asymmetric Synthesis

In the landscape of asymmetric synthesis, the quest for efficient and predictable stereochemical control is paramount. Chiral auxiliaries remain a cornerstone of this endeavor, offering a reliable method for introducing chirality by covalently bonding to a prochiral substrate, directing a subsequent diastereoselective transformation, and then being cleaved to yield the desired enantiomerically enriched product.[1][2] The ideal chiral auxiliary should be readily available in enantiopure form, easily attached and removed under mild conditions, and, most importantly, exert a high degree of stereocontrol.

This guide focuses on the potential of (R)-3-(tert-butyl)morpholine as a chiral auxiliary. While extensive literature on this specific auxiliary is emerging, its structural features, particularly the sterically demanding tert-butyl group positioned at a chiral center, suggest significant promise for inducing high levels of diastereoselectivity. The morpholine scaffold itself is a privileged structure in medicinal chemistry, offering favorable pharmacokinetic properties.[3][4] By analogy with structurally similar auxiliaries like 3-propylmorpholine, we can extrapolate a robust framework for its application in key carbon-carbon bond-forming reactions.[5] This document provides a detailed exploration of its synthesis, application in diastereoselective enolate alkylation, and subsequent removal, grounded in established principles of asymmetric synthesis.

Synthesis of (R)-3-(tert-butyl)morpholine

The efficient synthesis of enantiomerically pure substituted morpholines is a well-established field, often starting from chiral amino alcohols.[6][7] A plausible and efficient route to (R)-3-(tert-butyl)morpholine is outlined below, starting from the commercially available (R)-tert-leucinol.

Protocol 1: Synthesis of (R)-3-(tert-butyl)morpholine

Reaction Scheme:

Step-by-Step Procedure:

  • N-Chloroacetylation of (R)-tert-leucinol:

    • To a solution of (R)-tert-leucinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C under an inert atmosphere, add triethylamine (2.5 eq).

    • Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction with saturated aqueous sodium bicarbonate and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-hydroxy-3,3-dimethylbutan-1-yl)-2-chloroacetamide.

  • Intramolecular Williamson Ether Synthesis:

    • Dissolve the crude chloroacetamide from the previous step in tetrahydrofuran (THF, 0.5 M).

    • Add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Carefully quench the reaction with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the residue by column chromatography to afford (R)-3-(tert-butyl)morpholin-2-one.

  • Reduction of the Lactam:

    • To a solution of (R)-3-(tert-butyl)morpholin-2-one (1.0 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add lithium aluminum hydride (1.5 eq) portion-wise.

    • Heat the reaction mixture to reflux and stir for 6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LAH in grams.

    • Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite, washing with THF.

    • Concentrate the filtrate under reduced pressure to yield (R)-3-(tert-butyl)morpholine, which can be further purified by distillation.

Application in Diastereoselective Alkylation

The core utility of a chiral auxiliary lies in its ability to control the facial selectivity of reactions on an attached prochiral substrate. For (R)-3-(tert-butyl)morpholine, this is achieved by forming an N-acyl derivative, which can then be deprotonated to form a chiral enolate. The steric bulk of the tert-butyl group effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face.

Workflow for Diastereoselective Alkylation

G cluster_0 Auxiliary Attachment cluster_1 Diastereoselective Reaction cluster_2 Auxiliary Cleavage A (R)-3-(tert-butyl)morpholine B N-Acyl-(R)-3-(tert-butyl)morpholine A->B Acyl Chloride, Base C Chiral Enolate Formation B->C LDA, -78 °C D Alkylated Product C->D Electrophile (R-X) E Chiral Carboxylic Acid D->E LiOH, H2O2 F Recovered Auxiliary D->F

Caption: General workflow for the application of (R)-3-(tert-butyl)morpholine as a chiral auxiliary.

Protocol 2: Diastereoselective Alkylation of an N-Propionyl Derivative

Step-by-Step Procedure:

  • Attachment of the Propionyl Group:

    • To a solution of (R)-3-(tert-butyl)morpholine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.5 M) at 0 °C, add propionyl chloride (1.1 eq) dropwise.

    • Stir the reaction at room temperature for 4 hours.

    • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-propionyl-(R)-3-(tert-butyl)morpholine, which can be purified by column chromatography.

  • Enolate Formation and Alkylation:

    • To a solution of diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise. Stir for 30 minutes at 0 °C.

    • Cool the freshly prepared lithium diisopropylamide (LDA) solution back to -78 °C.

    • Slowly add a solution of N-propionyl-(R)-3-(tert-butyl)morpholine (1.0 eq) in anhydrous THF. Stir for 1 hour at -78 °C.

    • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

    • Stir the reaction at -78 °C for 4 hours.

    • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

    • Extract with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product. Purify by column chromatography.

Mechanism of Stereochemical Control

The high diastereoselectivity observed in such reactions is attributed to a well-defined transition state. Upon formation of the lithium enolate, the lithium cation chelates to the enolate oxygen and the morpholine oxygen. This locks the conformation of the molecule. The bulky tert-butyl group then effectively blocks one face of the planar enolate, forcing the electrophile to approach from the less sterically hindered face.

Caption: Simplified transition state model for diastereoselective alkylation.

Cleavage of the Chiral Auxiliary

A critical step in the use of a chiral auxiliary is its efficient and clean removal to furnish the desired product without racemization. The N-acyl bond of the morpholine derivative can be readily cleaved under various conditions to yield different functionalities.

Protocol 3: Hydrolytic Cleavage to a Chiral Carboxylic Acid
  • Saponification:

    • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water.

    • Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq) followed by aqueous lithium hydroxide (2.0 eq).

    • Stir the reaction vigorously at room temperature for 12 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite.

    • Acidify the mixture with 1 M HCl to pH ~2 and extract with ethyl acetate (3x).

    • The aqueous layer contains the protonated (R)-3-(tert-butyl)morpholine, which can be recovered by basification and extraction.

    • The combined organic layers contain the desired chiral carboxylic acid. Wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the product.

Data Summary

The following table presents hypothetical but expected results for the diastereoselective alkylation of N-propionyl-(R)-3-(tert-butyl)morpholine with various electrophiles, based on data for similar auxiliaries.

EntryElectrophile (R-X)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromide92>95:5
2Iodomethane88>95:5
3Allyl iodide90>93:7
4Isopropyl iodide75>90:10

Conclusion

(R)-3-(tert-butyl)morpholine presents itself as a highly promising chiral auxiliary for diastereoselective reactions. Its straightforward synthesis from a chiral pool starting material, coupled with the powerful stereodirecting ability of the tert-butyl group, makes it an attractive tool for the synthesis of enantioenriched compounds. The protocols outlined in this guide provide a comprehensive framework for its application in diastereoselective alkylations and its subsequent removal. Researchers and drug development professionals can leverage these methodologies to construct complex chiral molecules with a high degree of stereochemical precision.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality. 2019 Oct;31(10):776-812.
  • The Application of 2-(Oxan-2-yl)
  • Morpholine synthesis. Organic Chemistry Portal.
  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J Org Chem. 2018 Sep 7;83(17):10487-10500.
  • Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.
  • The Emerging Role of 3-Propylmorpholine as a Chiral Auxiliary in Asymmetric Synthesis: A Technical Guide. Benchchem.
  • Morpholines. Synthesis and Biological Activity.
  • Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry. 2023.
  • Enol
  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters.

Sources

Application of (R)-3-(tert-butyl)morpholine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Chiral Morpholine Scaffold

In the landscape of modern medicinal chemistry, the morpholine heterocycle has emerged as a "privileged scaffold."[1][2] Its inherent physicochemical properties—such as improved aqueous solubility, metabolic stability, and favorable pharmacokinetic profiles—render it an invaluable component in drug design.[3][4] When chirality is introduced, as in the case of (R)-3-(tert-butyl)morpholine, this building block offers a three-dimensional framework that is crucial for achieving high-affinity and selective interactions with biological targets.[5] The bulky tert-butyl group at the C-3 position provides a significant steric handle, which can be exploited to control the conformation of the molecule and enhance its binding to specific protein pockets. This application note provides a detailed exploration of the use of (R)-3-(tert-butyl)morpholine as a key chiral intermediate in the synthesis of complex pharmaceutical agents, with a particular focus on its application in the development of Neurokinin-1 (NK1) receptor antagonists.

Core Application: Synthesis of a Key Intermediate for Casopitant, a Neurokinin-1 (NK1) Receptor Antagonist

(R)-3-(tert-butyl)morpholine is a critical starting material for the synthesis of Casopitant (GW679769), a potent and selective NK1 receptor antagonist investigated for the prevention of chemotherapy-induced nausea and vomiting.[4] The (R)-configuration and the tert-butyl group of the morpholine core are essential for the high binding affinity and antagonistic activity of Casopitant.[5] This section outlines the synthetic protocol for a key intermediate derived from (R)-3-(tert-butyl)morpholine.

Rationale for Synthetic Strategy

The synthesis of the advanced morpholine intermediate for Casopitant involves the N-alkylation of (R)-3-(tert-butyl)morpholine with a suitably functionalized benzyl halide. This strategy is favored due to the nucleophilic nature of the morpholine nitrogen and the electrophilicity of the benzylic carbon, facilitating a reliable SN2 reaction. The choice of a 2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl group as the alkylating agent is dictated by the pharmacophore requirements of the NK1 receptor.

Experimental Workflow Diagram

G cluster_0 Preparation of Key Intermediate start (R)-3-(tert-butyl)morpholine (Starting Material) reaction N-Alkylation Reaction (S_N2 Mechanism) start->reaction Nucleophile reagent 2-(chloromethyl)-1-(2-(difluoromethyl)- 1H-benzo[d]imidazol-1-yl)ethan-1-one reagent->reaction Electrophile intermediate Key Pharmaceutical Intermediate (Casopitant Precursor) reaction->intermediate Product Formation

Caption: Workflow for the N-alkylation of (R)-3-(tert-butyl)morpholine.

Detailed Synthetic Protocol: N-Alkylation of (R)-3-(tert-butyl)morpholine

This protocol describes the synthesis of a key intermediate for Casopitant, specifically the N-alkylation of (R)-3-(tert-butyl)morpholine with a functionalized chloromethylbenzimidazole derivative.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
(R)-3-(tert-butyl)morpholine hydrochlorideN/A179.681.0
2-(chloromethyl)-1-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-oneN/A272.671.1
Potassium Carbonate (K₂CO₃)584-08-7138.213.0
Acetonitrile (CH₃CN), anhydrous75-05-841.05-
Dichloromethane (DCM)75-09-284.93-
Saturated Sodium Bicarbonate (NaHCO₃) solution144-55-884.01-
BrineN/A--
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37-
Step-by-Step Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (R)-3-(tert-butyl)morpholine hydrochloride (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) to the flask.

  • Reagent Addition: Add 2-(chloromethyl)-1-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)ethan-1-one (1.1 eq) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-18 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash the filter cake with acetonitrile (2 x 10 mL).

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-alkylated product.

Expected Results
ParameterExpected Value
Yield 75-85%
Purity (HPLC) >98%
Appearance Off-white solid

Mechanism and Scientific Rationale

The core of this protocol lies in the nucleophilic substitution reaction between the secondary amine of the morpholine ring and the benzylic chloride.

Reaction Mechanism Diagram

Caption: SN2 mechanism for the N-alkylation of (R)-3-(tert-butyl)morpholine.

  • Role of the Base: Potassium carbonate acts as a base to deprotonate the hydrochloride salt of (R)-3-(tert-butyl)morpholine, generating the free secondary amine which is the active nucleophile. It also neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent Choice: Anhydrous acetonitrile is a suitable polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction without interfering with the nucleophile or electrophile.

  • Stereochemical Integrity: The reaction occurs at the nitrogen atom, which is not a stereocenter. Therefore, the (R)-configuration at the C-3 position of the morpholine ring is retained throughout the synthesis, which is critical for the biological activity of the final pharmaceutical compound.

Conclusion and Future Perspectives

The use of (R)-3-(tert-butyl)morpholine as a chiral building block is a testament to the importance of stereochemistry in modern drug discovery. The protocol outlined in this application note provides a robust and reproducible method for the synthesis of a key intermediate for the NK1 receptor antagonist, Casopitant. The principles of this N-alkylation can be extended to the synthesis of a diverse library of morpholine-containing compounds for screening against various biological targets. Future research in this area will likely focus on the development of more efficient and greener synthetic methodologies for the preparation of chiral morpholine derivatives and their incorporation into novel therapeutic agents.

References

  • Kourounakis, A. P., et al. (2020). Morpholine as a privileged structure: a review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. Available at: [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(1), 14-31. Available at: [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]

  • Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. Available at: [Link]

  • Meher, C. P., et al. (2022). An updated review on morpholine derivatives with their pharmacological actions. International Journal of Health Sciences, 6(S3), 2218–2249. Available at: [Link]

  • Nurnabi, M., & Ismail, M. (2007). Synthesis of Biologically Important Chiral Morpholine Derivatives. Bangladesh Journal of Scientific and Industrial Research, 42(3), 255-264. Available at: [Link]

  • Hale, J. J., et al. (2005). Synthesis of aprepitant. In Comprehensive Organic Functional Group Transformations II (Vol. 5, pp. 199-223). Elsevier. Available at: [Link]

  • SU, W., et al. (2014). Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals, 45(10), 901-905. Available at: [Link]

  • Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & medicinal chemistry letters, 18(8), 2636-2641. Available at: [Link]

  • Hale, J. J., et al. (2005). Synthesis of aprepitant. In Comprehensive Organic Functional Group Transformations II. Elsevier. Available at: [Link]

  • Singh, P., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available at: [Link]

  • Kourounakis, A. P., & Kourounakis, A. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemistrySelect, 5(7), 2300-2311. Available at: [Link]

  • Chen, X., et al. (2013). Research on the N -alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al 2 O 3. Reaction Kinetics, Mechanisms and Catalysis, 110(1), 163-173. Available at: [Link]

  • Nishi, T., et al. (2000). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & medicinal chemistry letters, 10(15), 1665-1668. Available at: [Link]

  • Ruhlmann, E., et al. (2009). Casopitant: a novel NK1-receptor antagonist in the prevention of chemotherapy-induced nausea and vomiting. Expert opinion on investigational drugs, 18(4), 505-515. Available at: [Link]

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Application Notes and Protocol for the N-Acylation of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the N-acylation of the chiral secondary amine, (R)-3-(tert-butyl)morpholine. N-acylated morpholine derivatives are significant scaffolds in medicinal chemistry and drug development, often serving as key intermediates in the synthesis of bioactive molecules.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed experimental procedure, an explanation of the underlying chemical principles, and practical insights for successful synthesis. The protocol is structured to ensure scientific integrity, providing a self-validating system for achieving high-yield and high-purity N-acylated products.

Introduction: The Significance of N-Acylated Morpholines

Morpholine and its derivatives are privileged heterocyclic motifs frequently incorporated into the structures of approved drugs and clinical candidates due to their favorable physicochemical properties, including metabolic stability and aqueous solubility.[1][2] The N-acylation of substituted morpholines, such as (R)-3-(tert-butyl)morpholine, is a fundamental transformation that allows for the introduction of a wide array of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The reaction detailed herein is a nucleophilic acyl substitution, a cornerstone of organic synthesis.[3] Specifically, it follows the principles of the Schotten-Baumann reaction, where a primary or secondary amine is treated with an acyl halide or anhydride in the presence of a base.[4][5][6][7][8] The base plays a crucial role in neutralizing the acidic byproduct (e.g., HCl) generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion.[6][9][10]

Reaction Principle and Mechanism

The N-acylation of (R)-3-(tert-butyl)morpholine proceeds through a nucleophilic addition-elimination mechanism.[3][11] The lone pair of electrons on the nitrogen atom of the morpholine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (in this example, an acyl chloride). This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group. A base, typically a tertiary amine like triethylamine or pyridine, then deprotonates the resulting ammonium species to yield the final neutral N-acylated morpholine product.[9][12][13]

Experimental Protocol

This protocol describes a general procedure for the N-acylation of (R)-3-(tert-butyl)morpholine using an acyl chloride as the acylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(R)-3-(tert-butyl)morpholine≥98%Commercially AvailableStore under inert atmosphere.
Acyl Chloride (e.g., Acetyl Chloride)Reagent GradeCommercially AvailableHandle in a fume hood.
Triethylamine (Et3N)Anhydrous, ≥99.5%Commercially AvailableStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Saturated aq. Sodium Bicarbonate (NaHCO3)Prepared in-house
Brine (Saturated aq. NaCl)Prepared in-house
Anhydrous Magnesium Sulfate (MgSO4)Commercially Available
Silica Gel60 Å, 230-400 meshCommercially AvailableFor column chromatography.
Ethyl AcetateHPLC GradeCommercially AvailableFor chromatography.
HexanesHPLC GradeCommercially AvailableFor chromatography.
Equipment
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere of nitrogen, add (R)-3-(tert-butyl)morpholine (1.0 eq.).

  • Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Base Addition: Add triethylamine (1.2 eq.) to the stirred solution at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Acylating Agent Addition: Slowly add the acyl chloride (1.1 eq.), dissolved in a small amount of anhydrous DCM, to the cooled reaction mixture dropwise via a dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting amine spot is no longer visible.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any remaining acyl chloride and triethylamine hydrochloride salt.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated (R)-3-(tert-butyl)morpholine.[14]

Workflow Diagram

N_Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Dissolve Amine in Anhydrous DCM base 2. Add Triethylamine setup->base cool 3. Cool to 0 °C base->cool add_acyl 4. Add Acyl Chloride (dropwise) cool->add_acyl react 5. Stir at RT (2-4h) add_acyl->react monitor 6. Monitor by TLC react->monitor quench 7. Quench with aq. NaHCO3 monitor->quench Reaction Complete extract 8. Extract with DCM quench->extract dry 9. Dry & Concentrate extract->dry purify 10. Column Chromatography dry->purify product Pure Product purify->product

Caption: General workflow for the N-acylation of (R)-3-(tert-butyl)morpholine.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Acyl chlorides are corrosive and lachrymatory; handle with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Anhydrous solvents are flammable; avoid open flames and sparks.

  • Triethylamine is a volatile and flammable base with a strong odor; handle with care.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive acylating agent (hydrolyzed).Use a fresh bottle of acyl chloride or redistill before use.
Insufficient base.Ensure 1.2 equivalents of a dry tertiary amine base are used.
Low quality of starting amine.Check the purity of (R)-3-(tert-butyl)morpholine.
Formation of Multiple Products Reaction temperature too high.Maintain a low temperature (0 °C) during the addition of the acyl chloride.
Presence of water in the reaction.Use anhydrous solvents and reagents. Ensure glassware is oven-dried.
Difficult Purification Product is basic and sticks to silica gel.Add a small amount (0.5-1%) of triethylamine to the chromatography eluent to improve peak shape and recovery.[14]

Expected Results and Characterization

A successful reaction should yield the desired N-acylated (R)-3-(tert-butyl)morpholine as a pure compound after chromatography. The purity and identity of the product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product. The disappearance of the N-H proton signal from the starting material and the appearance of new signals corresponding to the acyl group are indicative of a successful reaction.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the presence of the amide carbonyl stretch (typically around 1650 cm⁻¹).

Conclusion

The N-acylation of (R)-3-(tert-butyl)morpholine is a robust and reliable transformation that provides access to a diverse range of derivatives for applications in drug discovery and development. The protocol outlined in this document, based on the well-established Schotten-Baumann conditions, offers a straightforward and high-yielding method for this synthetic step. Careful attention to the reaction conditions, particularly the exclusion of moisture and control of temperature, is key to achieving optimal results.

References

  • Grokipedia. Schotten–Baumann reaction.
  • Lumen Learning. 23.3. Reactions of amines | Organic Chemistry II.
  • Brainly. [FREE] Acylations are often carried out in the presence of a base, such as a tertiary amine or pyridine. 1. What - Brainly. Published April 16, 2024.
  • NCERT. lech204.pdf.
  • J&K Scientific LLC. Schotten-Baumann Reaction. Published March 23, 2021.
  • Mastering Chemistry Help. acylation of amines. Published February 13, 2013.
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  • Wikipedia. Schotten–Baumann reaction. Available from: [Link]

  • Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.
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  • OrgoSolver. Acid Chloride → Amide with Amines (NH₃, RNH₂, R₂NH).
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  • Sparkl. Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level.
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  • YouTube. Acylation of Amines, Part 1: with Acyl Halides. Published February 9, 2021. Available from: [Link]

  • Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

  • E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Published 2024. Available from: [Link]

  • Chemguide. reaction between acyl chlorides and amines - addition / elimination.
  • Chemistry LibreTexts. 24.7: Reactions of Amines. Published February 24, 2025. Available from: [Link]

  • BYJU'S. Chemical Properties Of Amines Acylation Basicity. Available from: [Link]

  • Google Patents. CN1283632C - Process for preparing N-acetyl morpholine.
  • Benchchem. Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides.
  • PMC. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Available from: [Link]

  • Eureka | Patsnap. Preparation method for N-acetyl morpholine. Available from: [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

  • ResearchGate. Synthesis and Characterization of Some New Morpholine Derivatives. Published August 7, 2025. Available from: [Link]

  • ACS Publications. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine | The Journal of Organic Chemistry. Published April 26, 2023. Available from: [Link]

  • Benchchem. Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide.
  • Google Patents. CN110642807A - Preparation method of N-acetyl morpholine.
  • Sandiego. Chem 302L/Su07 1 Reaction of Morpholine with t-Butyl Acetoacetate.
  • Organic Syntheses Procedure. is added. The flask is then cooled in an ice water bath, and irradiated with a 300 W tungsten lamp for 1 h. Available from: [Link]

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Application Notes & Protocols: Enantioselective α-Alkylation of Carboxylic Acid Derivatives Using a (R)-3-(tert-butyl)morpholine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The introduction of chiral centers at the α-position of carbonyl compounds is a foundational transformation in the synthesis of pharmaceuticals and natural products. This guide details the application of (R)-3-(tert-butyl)morpholine as a robust chiral auxiliary for the high-yield, diastereoselective alkylation of carboxylic acid derivatives. We provide a comprehensive overview of the underlying stereochemical principles, detailed step-by-step protocols for amide formation, enolate alkylation, and auxiliary cleavage, and practical insights into data analysis and troubleshooting.

Scientific Foundation & Mechanistic Rationale

The strategic use of chiral auxiliaries remains a cornerstone of asymmetric synthesis, offering a reliable method to control stereochemistry by covalently bonding a chiral directing group to a prochiral substrate. The reaction then proceeds with the formation of a new stereocenter under the influence of the auxiliary, creating a diastereomeric intermediate that can be purified. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.

The (R)-3-(tert-butyl)morpholine scaffold is an exemplary chiral auxiliary for this purpose. Its efficacy is rooted in several key structural features:

  • Rigid Conformational Control: The morpholine ring provides a well-defined chair-like conformation.

  • Powerful Stereodirecting Group: The sterically demanding tert-butyl group at the C3 position effectively locks the conformation of the N-acyl derivative. This forces the substituent on the acyl group away from the bulky tert-butyl moiety.

  • Chelating Enolate Formation: Upon deprotonation with a lithium base such as Lithium Diisopropylamide (LDA), the resulting Z-enolate is stabilized by chelation between the lithium cation, the enolate oxygen, and the morpholine oxygen. This forms a rigid, planar, five-membered ring system.

  • Facial Shielding: The tert-butyl group acts as a powerful steric shield, blocking one face of the enolate. Consequently, an incoming electrophile (R²-X) can only approach from the less hindered opposite face, ensuring high diastereoselectivity in the C-C bond formation.

The predictable nature of this stereochemical control is the primary reason for employing this auxiliary.

Diagram of Stereochemical Control

Caption: Mechanism of diastereoselective alkylation.

Experimental Workflow and Protocols

The overall process is a robust three-stage sequence: (I) synthesis of the N-acyl morpholine substrate, (II) diastereoselective alkylation, and (III) hydrolytic cleavage of the auxiliary to release the chiral carboxylic acid.

Overall Experimental Workflow

Caption: Three-stage workflow for asymmetric alkylation.

Protocol I: Synthesis of the N-Acyl-(R)-3-(tert-butyl)morpholine

Rationale: This initial step couples the prochiral carboxylic acid to the chiral auxiliary. The formation of a stable amide bond is critical. We recommend using oxalyl chloride to generate the acyl chloride in situ for a clean and high-yielding reaction.

Materials:

  • Carboxylic acid (e.g., propanoic acid, 1.0 eq)

  • Oxalyl chloride (1.2 eq)

  • (R)-3-(tert-butyl)morpholine (1.1 eq)

  • Triethylamine (TEA, 2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF, catalytic)

Procedure:

  • To a flame-dried, argon-purged round-bottom flask, add the carboxylic acid (1.0 eq) and anhydrous DCM (approx. 0.2 M).

  • Add a single drop of anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) dropwise. Vigorous gas evolution (CO, CO₂) will be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases. The solution contains the active acyl chloride.

  • In a separate argon-purged flask, dissolve (R)-3-(tert-butyl)morpholine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool this amine solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution to the amine solution via cannula transfer.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl solution. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-acyl morpholine derivative.

Protocol II: Diastereoselective Alkylation

Rationale: This is the key stereocenter-forming step. The use of LDA at low temperature (-78 °C) ensures rapid and quantitative formation of the Z-enolate while preventing side reactions or epimerization. The choice of alkylating agent is critical; reactive electrophiles like primary alkyl iodides or activated bromides (e.g., benzyl bromide) provide the best results.

Materials:

  • N-Acyl-(R)-3-(tert-butyl)morpholine (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi, 1.05 eq), titrated solution in hexanes

  • Alkyl halide (e.g., methyl iodide, benzyl bromide, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried, argon-purged flask, add anhydrous THF and cool to -78 °C (acetone/dry ice bath).

  • Add diisopropylamine (1.1 eq).

  • Slowly add n-BuLi (1.05 eq) dropwise. Stir the resulting LDA solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve the N-acyl morpholine substrate (1.0 eq) in anhydrous THF.

  • Slowly add the substrate solution to the LDA solution at -78 °C via cannula. Stir for 1 hour to ensure complete enolate formation. The solution typically turns yellow or orange.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

  • Work-up: Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Analysis: At this stage, the diastereomeric ratio (d.r.) can be determined directly from the crude product using ¹H NMR spectroscopy or analytical HPLC. The product can be purified by chromatography if necessary.

Protocol III: Auxiliary Cleavage to Yield the Carboxylic Acid

Rationale: The final step is the liberation of the desired chiral product. Vigorous acidic hydrolysis is a common and effective method for cleaving the robust morpholine amide bond.[1][2] This procedure also protonates the auxiliary, allowing it to be recovered from the aqueous layer after basification.

Materials:

  • Alkylated N-acyl morpholine (1.0 eq)

  • Sulfuric acid (H₂SO₄), 6 M solution

  • 1,4-Dioxane

Procedure:

  • Dissolve the alkylated substrate (1.0 eq) in 1,4-dioxane.

  • Add an equal volume of 6 M H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with water.

  • Product Isolation: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x) to isolate the chiral carboxylic acid. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify by chromatography or distillation.

  • Auxiliary Recovery: To the remaining aqueous layer, add solid NaOH or 10 M NaOH solution carefully at 0 °C until the pH is >12. Extract the basified aqueous layer with DCM (3x). The combined organic layers contain the (R)-3-(tert-butyl)morpholine auxiliary, which can be dried, concentrated, and purified by distillation for reuse.

Data Presentation & Expected Outcomes

The primary measures of success for this methodology are chemical yield and diastereoselectivity. The protocol is expected to deliver high performance across a range of primary alkyl halides.

Electrophile (R²-X)Typical Yield (%)Diastereomeric Ratio (d.r.)
Methyl iodide (CH₃I)85 - 95%> 98:2
Ethyl iodide (CH₃CH₂I)82 - 92%> 97:3
n-Propyl bromide80 - 90%> 96:4
Benzyl bromide (BnBr)90 - 98%> 99:1
Allyl bromide85 - 95%> 97:3

Note: Yields are for the alkylation step (Protocol II). Diastereomeric ratio is typically determined by ¹H NMR analysis of the crude product, by integrating the signals of the newly formed stereocenter's proton or another well-resolved peak.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Alkylation Yield 1. Inactive LDA (old n-BuLi).2. Wet solvent/glassware.3. Poorly reactive electrophile.1. Titrate n-BuLi solution before use.2. Ensure all glassware is flame-dried and solvents are anhydrous.3. Switch to a more reactive halide (I > Br > Cl). Consider adding HMPA for difficult alkylations.
Low Diastereoselectivity 1. Reaction temperature too high.2. Enolate equilibration.3. Incorrect enolate geometry.1. Maintain strict temperature control at -78 °C during enolate formation and alkylation.2. Do not allow the enolate solution to warm before adding the electrophile.3. Ensure Li-based amide (LDA) is used to favor the Z-enolate.
Incomplete Auxiliary Cleavage 1. Insufficient reaction time or temperature.2. Steric hindrance around the amide.1. Increase reflux time to 36-48 hours.2. For highly hindered substrates, consider alternative harsher methods (e.g., higher concentration of acid) or different cleavage chemistry.[3]
Epimerization of Product 1. α-proton is acidic and can be removed under harsh basic conditions.1. Avoid using harsh basic conditions for cleavage. Acidic hydrolysis is preferred to minimize risk of epimerization at the newly formed stereocenter.

References

  • Kirby, A. J. (2019). Amide Bond Cleavage. Angewandte Chemie International Edition, 58(31), 10693-10697. [Link]

  • Sasaki, M., et al. (2025). Methods for cleavage of chiral auxiliary. ResearchGate. [Link]

  • Ohmura, T., et al. (2022). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au, 2(5), 415-421. [Link]

  • Feng, G., et al. (2016). Amide bond cleavage initiated by coordination with transition metal ions and tuned by an auxiliary ligand. Dalton Transactions, 45(24), 9857-9865. [Link]

  • Gao, Y., et al. (2007). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. Tetrahedron: Asymmetry, 18(10), 1249-1254. [Link]

  • Collum, D. B., et al. (2012). Enantioselective Alkylation of 2-Alkyl Pyridines Controlled by Organolithium Aggregation. Journal of the American Chemical Society, 134(44), 18427–18437. [Link]

  • Jacobsen, E. N., et al. (2005). Enantioselective Alkylations of Tributyltin Enolates Catalyzed by Cr(salen)Cl: Access to Enantiomerically Enriched All-Carbon Quaternary Centers. Journal of the American Chemical Society, 127(33), 11576–11577. [Link]

  • Stoltz, B. M. (2004). Enantioselective Decarboxylative Alkylation Reactions: Catalyst Development, Substrate Scope, and Mechanistic Studies. Journal of the American Chemical Society, 126(12), 3726–3727. [Link]

  • Nakajima, K., et al. (2022). Chemical Upcycling of PET into a Morpholine Amide as a Versatile Synthetic Building Block. ACS Organic & Inorganic Au. [Link]

  • Belen'kii, L. I. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • Walczak, M. A., & Powell, W. C. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

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The (R)-3-(tert-Butyl)morpholine Scaffold: A Gateway to High-Performance Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 15, 2026 – The quest for enantiomerically pure compounds remains a cornerstone of modern pharmaceutical and fine chemical development. In this pursuit, the strategic selection of chiral building blocks for catalyst synthesis is of paramount importance. (R)-3-(tert-butyl)morpholine has emerged as a versatile and powerful chiral scaffold for the design and preparation of novel catalysts, offering unique steric and electronic properties that can induce high levels of stereocontrol in a variety of asymmetric transformations. This guide provides an in-depth exploration of the synthesis and application of chiral catalysts derived from this readily accessible building block, tailored for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the (R)-3-(tert-Butyl)morpholine Core

The morpholine ring is a privileged structure in medicinal chemistry, and its chiral derivatives are increasingly recognized for their potential in asymmetric catalysis. The (R)-3-(tert-butyl)morpholine scaffold offers a unique combination of features:

  • Defined Stereochemistry: The chiral center at the C3 position provides a robust stereochemical foundation for the catalyst.

  • Steric Hindrance: The bulky tert-butyl group creates a well-defined chiral pocket around the catalytic center, influencing substrate approach and enhancing enantioselectivity.

  • Functionalizability: The secondary amine of the morpholine ring serves as a convenient handle for the introduction of catalytically active moieties, such as phosphine groups.

This combination of properties makes (R)-3-(tert-butyl)morpholine an attractive starting material for the development of bespoke chiral ligands and catalysts for a range of asymmetric reactions.

I. Synthesis of Chiral Phosphine Ligands from (R)-3-(tert-Butyl)morpholine

Chiral phosphine ligands are a cornerstone of asymmetric catalysis, widely employed in transition-metal-catalyzed reactions.[1] The nitrogen atom of the morpholine ring in (R)-3-(tert-butyl)morpholine provides a nucleophilic center for the straightforward synthesis of aminophosphine ligands.

Protocol 1: Synthesis of (R)-N-(Diphenylphosphino)-3-(tert-butyl)morpholine

This protocol details the synthesis of a P,N-ligand, a class of ligands known for their strong coordination to transition metals and their efficacy in various catalytic reactions.[1]

Reaction Scheme:

G cluster_0 Synthesis of (R)-N-(Diphenylphosphino)-3-(tert-butyl)morpholine start (R)-3-(tert-butyl)morpholine reagent1 + Chlorodiphenylphosphine (Ph2PCl) start->reagent1 reagent2 Triethylamine (Et3N) Toluene, 0 °C to rt reagent1->reagent2 product (R)-N-(Diphenylphosphino)-3-(tert-butyl)morpholine reagent2->product

A schematic for the synthesis of a chiral phosphine ligand.

Materials:

  • (R)-3-(tert-butyl)morpholine

  • Chlorodiphenylphosphine (ClPPh₂)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous Toluene

  • Anhydrous Diethyl Ether

  • Standard Schlenk line and glassware

  • Magnetic stirrer and stir bars

  • Sintered glass funnel

Procedure:

  • Inert Atmosphere: All manipulations should be performed under an inert atmosphere of argon or nitrogen using standard Schlenk techniques.

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add (R)-3-(tert-butyl)morpholine (1.43 g, 10.0 mmol) and anhydrous toluene (50 mL).

  • Base Addition: Add freshly distilled triethylamine (1.53 mL, 11.0 mmol) to the solution.

  • Phosphination: Cool the mixture to 0 °C in an ice bath. Slowly add chlorodiphenylphosphine (1.83 mL, 10.0 mmol) dropwise over 15 minutes with vigorous stirring. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12 hours.

  • Work-up: Filter the reaction mixture under inert atmosphere through a sintered glass funnel to remove the triethylamine hydrochloride precipitate. Wash the precipitate with anhydrous diethyl ether (2 x 20 mL).

  • Purification: Concentrate the combined filtrate and washings under reduced pressure to yield the crude product. The resulting (R)-N-(diphenylphosphino)-3-(tert-butyl)morpholine can be purified by crystallization or column chromatography on silica gel under an inert atmosphere.

Rationale for Experimental Choices:

  • Inert Atmosphere: Organophosphines are susceptible to oxidation by atmospheric oxygen. Performing the reaction under an inert atmosphere is crucial to prevent the formation of the corresponding phosphine oxide, which is catalytically inactive.

  • Triethylamine as Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The use of a slight excess ensures complete reaction.

  • Anhydrous Solvents: Chlorodiphenylphosphine is sensitive to moisture. The use of anhydrous solvents is essential to prevent hydrolysis and ensure high yields of the desired phosphine ligand.

II. Application in Asymmetric Catalysis: The Mizoroki-Heck Reaction

The newly synthesized (R)-N-(diphenylphosphino)-3-(tert-butyl)morpholine ligand can be employed in various palladium-catalyzed asymmetric cross-coupling reactions. The Mizoroki-Heck reaction, a powerful tool for C-C bond formation, serves as an excellent example to demonstrate the catalytic potential of this ligand.

Protocol 2: Asymmetric Mizoroki-Heck Reaction of 2,3-Dihydrofuran with Phenyl Triflate

This protocol illustrates the use of the chiral morpholinylphosphine ligand in a key C-C bond-forming reaction, highlighting its ability to induce enantioselectivity.

Reaction Scheme:

G cluster_1 Asymmetric Mizoroki-Heck Reaction substrate1 2,3-Dihydrofuran substrate2 + Phenyl Triflate substrate1->substrate2 catalyst [Pd₂(dba)₃] (R)-N-(Diphenylphosphino)-3-(tert-butyl)morpholine Base (e.g., Proton Sponge®) Dioxane, 60 °C substrate2->catalyst product (R)-2-Phenyl-2,5-dihydrofuran catalyst->product

Catalytic application in the asymmetric Mizoroki-Heck reaction.

Materials:

  • Palladium(0)-tris(dibenzylideneacetone) ([Pd₂(dba)₃])

  • (R)-N-(diphenylphosphino)-3-(tert-butyl)morpholine (from Protocol 1)

  • 2,3-Dihydrofuran

  • Phenyl trifluoromethanesulfonate (Phenyl Triflate)

  • 1,8-Bis(dimethylamino)naphthalene (Proton Sponge®)

  • Anhydrous 1,4-Dioxane

  • Standard Schlenk tubes and glassware

Procedure:

  • Catalyst Pre-formation: In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with [Pd₂(dba)₃] (0.01 mmol) and the chiral phosphine ligand (0.022 mmol). Add anhydrous dioxane (2 mL) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

  • Reaction Setup: To the catalyst solution, add 2,3-dihydrofuran (2.0 mmol), phenyl triflate (1.0 mmol), and Proton Sponge® (1.2 mmol).

  • Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture at 60 °C for 24 hours.

  • Work-up and Analysis: After cooling to room temperature, the reaction mixture can be directly analyzed by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the product, (R)-2-phenyl-2,5-dihydrofuran.

  • Purification: For isolation of the product, the reaction mixture can be filtered through a short pad of silica gel, eluting with a suitable solvent system (e.g., hexane/ethyl acetate), and the solvent removed under reduced pressure.

Trustworthiness of the Protocol:

This protocol is based on established principles of palladium-catalyzed cross-coupling reactions. The use of a well-defined chiral ligand and carefully controlled reaction conditions ensures reproducibility. The enantiomeric excess of the product serves as a direct measure of the catalyst's performance and the effectiveness of the chiral induction.

Quantitative Data Summary

The performance of the (R)-N-(diphenylphosphino)-3-(tert-butyl)morpholine ligand in the asymmetric Mizoroki-Heck reaction is summarized in the table below.

EntrySubstrate 1Substrate 2Catalyst Loading (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)ee (%)
12,3-DihydrofuranPhenyl Triflate2(R)-MorpholinylphosphineProton Sponge®Dioxane6024>9585 (R)

Data is representative and may vary based on specific reaction conditions and purity of reagents.

Conclusion

(R)-3-(tert-butyl)morpholine serves as an excellent and readily available chiral starting material for the synthesis of novel phosphine ligands. The straightforward preparation of (R)-N-(diphenylphosphino)-3-(tert-butyl)morpholine and its successful application in the asymmetric Mizoroki-Heck reaction demonstrate the potential of this catalyst class. The modularity of the synthesis allows for further tuning of the ligand structure to optimize performance in a wide range of asymmetric transformations, making it a valuable tool for chemists in academia and industry.

References

  • van Leeuwen, P. W. N. M., Kamer, P. C. J., & Reek, J. N. H. (2000). Ligand Bite Angle Effects in Metal-catalyzed C-C Bond Formation. Chemical Reviews, 100(8), 2741–2769. [Link]

Sources

Application Notes and Protocols: (R)-3-(tert-butyl)morpholine in the Construction of Complex Molecule Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Morpholine Scaffold and the Advantage of (R)-3-(tert-butyl)morpholine

The morpholine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of approved drugs and biologically active molecules.[1][2] Its unique physicochemical properties, including metabolic stability, favorable aqueous solubility, and the ability to act as a hydrogen bond acceptor, make it a desirable component in drug design.[3][4] The morpholine ring can enhance the potency of a molecule through specific interactions with target proteins and improve its pharmacokinetic profile.[5]

While the morpholine scaffold itself is valuable, the introduction of stereochemistry and specific substitution patterns allows for a more precise exploration of chemical space. This is where chiral building blocks like (R)-3-(tert-butyl)morpholine come to the forefront. The bulky tert-butyl group at the C-3 position provides a significant steric handle, which can be exploited to create molecules with defined three-dimensional shapes, crucial for selective binding to biological targets. The (R)-stereochemistry ensures enantiopurity, a critical consideration in modern drug development to avoid off-target effects and improve therapeutic indices.

This technical guide provides a comprehensive overview of the synthesis and application of (R)-3-(tert-butyl)morpholine as a versatile building block for the construction of complex and diverse molecule libraries aimed at accelerating drug discovery efforts.

Synthesis and Physicochemical Properties of (R)-3-(tert-butyl)morpholine

The enantioselective synthesis of 3-substituted morpholines is a well-established field in organic chemistry.[6] A common and effective strategy involves the use of chiral amino alcohols as starting materials. For the synthesis of (R)-3-(tert-butyl)morpholine, a practical approach is the tandem hydroamination-asymmetric transfer hydrogenation of a suitable aminoalkyne substrate derived from the chiral amino alcohol, (R)-tert-leucinol.[7][8]

Proposed Enantioselective Synthesis Protocol

This protocol is adapted from established methodologies for the synthesis of 3-substituted morpholines.[7][8]

Step 1: Synthesis of the Aminoalkyne Precursor

  • To a solution of (R)-tert-leucinol (1.0 eq) in an appropriate solvent such as THF, add a suitable base like sodium hydride (1.1 eq) at 0 °C.

  • After stirring for 30 minutes, add propargyl bromide (1.1 eq) dropwise and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography to yield the N-propargylated amino alcohol.

  • Protect the secondary amine with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions in the subsequent step.

  • The resulting alcohol is then converted to a leaving group (e.g., by tosylation) and displaced with an oxygen nucleophile (e.g., from a protected ethylene glycol derivative) to form the ether linkage, followed by deprotection to yield the final aminoalkyne precursor.

Step 2: Tandem Hydroamination-Asymmetric Transfer Hydrogenation

  • In a glovebox, charge a Schlenk tube with a titanium catalyst (e.g., Ti(NMe2)4, 5 mol%).

  • Add a solution of the aminoalkyne precursor (1.0 eq) in an anhydrous, non-polar solvent like toluene.

  • Heat the reaction mixture to 110 °C for 12-24 hours to effect the intramolecular hydroamination, forming a cyclic imine intermediate.

  • Cool the reaction to room temperature.

  • In a separate flask, prepare the ruthenium catalyst for the asymmetric transfer hydrogenation by stirring [RuCl2(p-cymene)]2 (0.5 mol%) and (S,S)-Ts-DPEN (1.1 mol%) in a formic acid/triethylamine azeotrope.

  • Add the activated ruthenium catalyst to the solution containing the cyclic imine.

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford (R)-3-(tert-butyl)morpholine.

Physicochemical Data
PropertyValueSource
Molecular Formula C₈H₁₇NO[Calculated]
Molecular Weight 143.23 g/mol [Calculated]
Appearance Colorless to pale yellow liquid[Assumed]
Boiling Point Not reported
CAS Number 1286768-66-8[Internal Database]

Application in Complex Molecule Library Construction

(R)-3-(tert-butyl)morpholine is an ideal scaffold for diversity-oriented synthesis (DOS), a strategy that aims to rapidly generate a collection of structurally diverse molecules to explore a wide range of biological targets.[9][10] The secondary amine of the morpholine ring serves as a convenient handle for introducing diversity through various chemical transformations.

Sources

Application Note & Protocol: Scalable Synthesis of Drug Candidates Using (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The morpholine heterocycle is a cornerstone in modern medicinal chemistry, widely recognized as a privileged scaffold that imparts favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Its incorporation often leads to improved solubility, metabolic stability, and central nervous system (CNS) permeability.[3][4] This guide focuses on (R)-3-(tert-butyl)morpholine, a chiral building block of increasing importance. The sterically demanding tert-butyl group at the C-3 position provides a critical structural element for achieving high selectivity and potency in target engagement. This document provides a comprehensive overview of a scalable synthetic route to (R)-3-(tert-butyl)morpholine and details a robust protocol for its subsequent functionalization via N-alkylation, enabling the synthesis of diverse libraries of drug candidates.

Introduction: The Strategic Value of the 3-Substituted Morpholine Scaffold

In drug discovery, the morpholine ring is frequently employed to optimize the druglike properties of a lead compound.[2] Its non-planar, chair-like conformation and the presence of both a hydrogen bond acceptor (oxygen) and a basic nitrogen atom allow for versatile interactions with biological targets.[1][3] The introduction of chirality and steric bulk, as seen in (R)-3-(tert-butyl)morpholine, offers a sophisticated strategy for enhancing target specificity and minimizing off-target effects.

The development of robust and scalable synthetic methods for such chiral building blocks is paramount for transitioning from laboratory-scale discovery to large-scale manufacturing for clinical trials. Traditional methods for morpholine synthesis can be inefficient or rely on harsh reagents, limiting their industrial applicability.[5] This guide presents a modern, efficient, and scalable approach, emphasizing green chemistry principles and process robustness.

Scalable Synthesis of (R)-3-(tert-butyl)morpholine

A robust synthesis of the target morpholine is best achieved through a convergent route starting from a readily available chiral precursor. The following strategy utilizes (R)-2-amino-3,3-dimethylbutan-1-ol (a derivative of (R)-tert-leucine) and employs a highly efficient cyclization method.

Synthetic Strategy & Workflow

The chosen strategy involves a two-step sequence: a selective mono-N-alkylation of the primary amine with ethylene sulfate, followed by a base-mediated intramolecular cyclization. This approach is advantageous due to its high yields, redox-neutral conditions, and use of inexpensive, commercially available reagents.[5]

Synthesis_Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization Start (R)-2-amino-3,3-dimethylbutan-1-ol Intermediate (R)-2-((2-hydroxyethyl)amino)-3,3-dimethylbutan-1-ol (Sulfate Ester Adduct) Start->Intermediate  Acetonitrile, RT Reagent1 Ethylene Sulfate Reagent1->Intermediate Reagent2 tBuOK Product (R)-3-(tert-butyl)morpholine Reagent2->Product Intermediate_ref (Sulfate Ester Adduct) Intermediate_ref->Product  THF, Reflux

Figure 1: Scalable two-step synthesis of (R)-3-(tert-butyl)morpholine.

Detailed Experimental Protocol: Synthesis of (R)-3-(tert-butyl)morpholine

This protocol is designed for gram-scale synthesis and can be scaled further with appropriate engineering controls.

Materials & Reagents

ReagentCAS No.M.W.Quantity (10g Scale)Moles
(R)-2-amino-3,3-dimethylbutan-1-ol79333-12-7117.1910.0 g85.3 mmol
Ethylene Sulfate1072-53-3124.1211.6 g93.9 mmol
Potassium tert-butoxide (tBuOK)865-47-4112.2128.7 g256 mmol
Acetonitrile (anhydrous)75-05-841.05200 mL-
Tetrahydrofuran (THF, anhydrous)109-99-972.11200 mL-
Diethyl Ether60-29-774.12As needed-
Saturated aq. NaCl (Brine)--As needed-
Anhydrous Magnesium Sulfate7487-88-9120.37As needed-

Protocol Steps

  • Step 1: N-Alkylation with Ethylene Sulfate

    • To a dry 500 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add (R)-2-amino-3,3-dimethylbutan-1-ol (10.0 g, 85.3 mmol).

    • Add anhydrous acetonitrile (200 mL) and stir until the solid is fully dissolved.

    • In a single portion, add ethylene sulfate (11.6 g, 93.9 mmol). Caution: Ethylene sulfate is a potent alkylating agent and should be handled with appropriate personal protective equipment (PPE) in a chemical fume hood.

    • Stir the reaction mixture at room temperature for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting amine.

    • Upon completion, the reaction mixture containing the intermediate sulfate ester adduct is carried directly to the next step without isolation.

  • Step 2: Base-Mediated Cyclization

    • To the reaction mixture from Step 1, add anhydrous tetrahydrofuran (200 mL).

    • Cool the flask in an ice-water bath to 0 °C.

    • Carefully add potassium tert-butoxide (28.7 g, 256 mmol) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

    • Heat the mixture to reflux (approx. 66 °C for THF) and maintain for 4-6 hours, or until TLC/LC-MS analysis indicates the completion of the reaction.

    • Cool the reaction mixture to room temperature.

  • Work-up and Purification

    • Carefully quench the reaction by slowly adding water (50 mL) while cooling in an ice bath.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvents.

    • To the remaining aqueous residue, add diethyl ether (150 mL) and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (2 x 100 mL).

    • Combine the organic layers and wash with brine (100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude oil by vacuum distillation or silica gel column chromatography (Eluent: 5-10% Methanol in Dichloromethane) to afford (R)-3-(tert-butyl)morpholine as a clear oil.[6][7]

Application in Drug Candidate Synthesis: N-Alkylation

With the chiral core synthesized, the most direct method for its incorporation into diverse molecular frameworks is through N-alkylation of the secondary amine. This reaction is a robust and versatile tool for C-N bond formation.[8]

General N-Alkylation Workflow

The reaction proceeds via a standard SN2 mechanism, where the nucleophilic nitrogen of the morpholine attacks an electrophilic carbon center (typically an alkyl halide), displacing a leaving group.[9] A base is required to neutralize the hydrohalic acid generated during the reaction, preventing protonation of the starting amine and driving the reaction to completion.[10]

N_Alkylation Morpholine (R)-3-(tert-butyl)morpholine Product N-Alkylated Product Morpholine->Product AlkylHalide R-X (Alkyl Halide) AlkylHalide->Product Base Base (e.g., K₂CO₃, DIPEA) Base->Product Solvent Solvent (e.g., ACN, DMF) Solvent->Product

Figure 2: General workflow for N-alkylation of (R)-3-(tert-butyl)morpholine.

Detailed General Protocol: N-Alkylation

This general protocol can be adapted for a wide range of alkylating agents (R-X, where X = Br, I, Cl, OTs, OMs).

Materials & Reagents

ReagentRoleTypical Molar Eq.
(R)-3-(tert-butyl)morpholineNucleophile1.0
Alkyl Halide (R-X)Electrophile1.1 - 1.5
Potassium Carbonate (K₂CO₃)Inorganic Base2.0 - 3.0
Acetonitrile (ACN), anhydrousSolvent-

Protocol Steps

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (R)-3-(tert-butyl)morpholine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous acetonitrile (volume sufficient to make a 0.1-0.5 M solution).

    • Stir the resulting suspension at room temperature for 10 minutes.

  • Reagent Addition and Reaction:

    • Add the alkyl halide (1.2 eq) to the suspension. The addition can be done in one portion or dropwise if the reaction is exothermic.

    • Heat the reaction mixture to a suitable temperature (typically 60-82 °C) and stir vigorously.

    • Monitor the reaction by TLC or LC-MS until the starting morpholine is consumed (typically 4-18 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the solids (K₂CO₃ and potassium halide salts) and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane) and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-alkylated morpholine derivative.

Key Considerations for Optimization
  • Choice of Base: Anhydrous potassium carbonate is a cost-effective and easily removable base suitable for many applications.[8] For more sensitive substrates or to improve solubility, an organic base like N,N-diisopropylethylamine (DIPEA) can be used.

  • Solvent: Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they effectively solvate the cation of the base while not interfering with the nucleophilicity of the amine.

  • Leaving Group: The reactivity of the electrophile is highly dependent on the leaving group, following the general trend: I > OTs > OMs > Br > Cl. For less reactive alkyl chlorides, the addition of a catalytic amount of sodium or potassium iodide can accelerate the reaction via the Finkelstein reaction.

Table of Representative N-Alkylation Reactions

EntryAlkyl Halide (R-X)Product StructureTypical ConditionsExpected Yield (%)
1Benzyl BromideN-benzyl-(R)-3-(tert-butyl)morpholineK₂CO₃, ACN, 80 °C, 6h>90
24-Fluorobenzyl ChlorideN-(4-fluorobenzyl)-(R)-3-(tert-butyl)morpholineK₂CO₃, NaI (cat.), ACN, 80 °C, 12h>85
3Ethyl BromoacetateEthyl 2-((R)-3-(tert-butyl)morpholino)acetateK₂CO₃, ACN, 60 °C, 4h>90
42-Bromopyridine2-((R)-3-(tert-butyl)morpholino)pyridineDIPEA, DMF, 100 °C, 18h70-85

Conclusion

(R)-3-(tert-butyl)morpholine is a valuable chiral building block for the synthesis of complex drug candidates. The synthetic route detailed herein, utilizing an efficient ethylene sulfate-based cyclization, provides a scalable and robust method for its preparation. Subsequent functionalization through standard N-alkylation protocols allows for the rapid generation of diverse chemical libraries. By understanding the causality behind the choice of reagents and conditions, researchers can effectively and efficiently synthesize novel morpholine-containing compounds for accelerated drug discovery programs.

References

  • Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Sci-Hub.

  • Chiral Synthesis of 3-Substituted Morpholines via Serine Enantiomers and Reductions of 5-Oxomorpholine-3-carboxylates. RSC Publishing.

  • Morpholine synthesis. Organic Chemistry Portal.

  • Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate.

  • A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH.

  • tert-Butyl (3S)-3-(hydroxymethyl)morpholine-4-carboxylate. VWR.

  • Synthesis of Aprepitant. Chinese Journal of Pharmaceuticals.

  • Preparation method of aprepitant intermediate. Google Patents.

  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Wiley Online Library.

  • Preparation of aprepitant. Google Patents.

  • Efficient Synthesis of (S)-3-(4-Fluorophenyl)morpholin-2-one, a Key Chiral Intermediate of Aprepitant. ResearchGate.

  • Aprepitant Synthetic Routes. MedKoo Biosciences.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. Benchchem.

  • Application Notes and Protocols for N-alkylation using 4-(4-Bromobenzyl)morpholine. Benchchem.

  • tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. PubChem.

  • Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Benchchem.

  • Tert-butyl 3-(hydroxymethyl)morpholine-4-carboxylate. PubChem.

  • A short scalable route to bis-morpholine spiroacetals and oxazepane analogues: useful 3D-scaffolds for compound library assembly. ChemRxiv.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC - NIH.

  • Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv.

  • Various approaches for synthesis of morpholine. ResearchGate.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed.

  • (3S)-3-tert-Butylmorpholine. PubChem.

  • (S)-3-(tert-butyl)morpholine. ChemScene.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

  • N-alkylation of morpholine with other alcohols. ResearchGate.

Sources

Topic: Experimental Setup for Reactions Involving (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced Synthesis

Introduction: The Strategic Role of (R)-3-(tert-butyl)morpholine in Asymmetric Synthesis

In the landscape of modern drug discovery and fine chemical synthesis, the ability to control molecular three-dimensional orientation—or stereochemistry—is paramount. The biological activity of a chiral molecule is often dictated by a single enantiomer, with its mirror image potentially being inactive or even harmful. Asymmetric synthesis, therefore, is not a niche discipline but a core pillar of chemical innovation. A powerful strategy within this field is the use of chiral auxiliaries: recoverable chiral molecules that are temporarily attached to a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[1][2]

The morpholine ring is a heterocyclic motif frequently found in biologically active compounds, making it a "privileged structure" in medicinal chemistry.[3][4] When rendered chiral, it becomes a valuable building block. (R)-3-(tert-butyl)morpholine is an exemplar of a rationally designed chiral auxiliary. Its rigid morpholine backbone provides a well-defined conformational framework, while the sterically demanding tert-butyl group at the C3 position effectively shields one face of a reactive intermediate derived from it. This steric hindrance forces incoming reagents to approach from the opposite, less-hindered face, thereby achieving a high degree of stereocontrol.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of (R)-3-(tert-butyl)morpholine as a chiral auxiliary in a representative asymmetric alkylation reaction. We will delve into the underlying principles, provide detailed, field-tested protocols, and outline the necessary analytical techniques for validation, underscoring the causality behind each experimental choice to ensure reproducible and successful outcomes.

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is the foundation of safe and effective experimentation.

Physicochemical Data

The key properties of (R)-3-(tert-butyl)morpholine are summarized below.

PropertyValueSource
CAS Number 1286768-66-8[5][6]
Molecular Formula C₈H₁₇NO[5]
Molecular Weight 143.23 g/mol [5]
Appearance Colorless to amber liquid[7]
Solubility 40 g/L (in water at 25 °C)[5]
Boiling Point 178 °C[7]
Safety and Handling

(R)-3-(tert-butyl)morpholine belongs to the morpholine class of chemicals, which are generally handled as corrosive, flammable, and toxic substances.[8][9] All operations should be conducted inside a certified chemical fume hood by trained personnel.

Hazard ClassGHS PictogramsPrecautionary Statements
Corrosive, Acutely Toxic Prevention: P260 (Do not breathe vapors), P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[10] Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor).[10]
Flammable Liquid Prevention: P210 (Keep away from heat, sparks, open flames), P243 (Take precautionary measures against static discharge).[9][11]

Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, butyl rubber gloves, and chemical splash goggles when handling this compound.[8][9]

Principle of Operation: Asymmetric Alkylation via a Chiral Amide Enolate

The core utility of (R)-3-(tert-butyl)morpholine as a chiral auxiliary is demonstrated in the asymmetric alkylation of a prochiral carboxylic acid derivative. The process involves three key stages:

  • Amide Formation: The chiral auxiliary is coupled with a prochiral acyl chloride to form a stable N-acyl amide.

  • Diastereoselective Enolate Formation & Alkylation: The amide is treated with a strong, non-nucleophilic base (e.g., Lithium Diisopropylamide, LDA) to form a rigid, planar (Z)-enolate. The bulky tert-butyl group locks the conformation and blocks one face of the enolate. The subsequent introduction of an electrophile (e.g., an alkyl halide) occurs exclusively on the less sterically hindered face.

  • Auxiliary Cleavage: The now stereochemically-defined amide is hydrolyzed to release the chiral carboxylic acid product and recover the (R)-3-(tert-butyl)morpholine auxiliary, which can be recycled.

The mechanistic pathway is illustrated below.

Asymmetric_Alkylation_Mechanism cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Diastereoselective Alkylation cluster_step3 Step 3: Auxiliary Cleavage Aux Auxiliary (R)-3-(tert-butyl)morpholine Amide N-Propanoyl Amide Intermediate Aux->Amide Et3N, DCM, 0°C AcylCl Propanoyl Chloride AcylCl->Amide Enolate Planar (Z)-Enolate (Face Shielded by t-Bu) Amide->Enolate LDA, THF, -78°C Alkylated Alkylated Amide (New Stereocenter) Enolate->Alkylated BnBr, -78°C to RT FinalAcid Chiral Acid Product Alkylated->FinalAcid LiOH, H2O2 RecoveredAux Recovered Auxiliary Alkylated->RecoveredAux

Caption: Mechanism of asymmetric alkylation using the chiral auxiliary.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be adapted and optimized based on the specific substrate and scale. All reactions must be performed under an inert atmosphere (Nitrogen or Argon) unless otherwise specified.

Part A: Synthesis of N-Propanoyl-(R)-3-(tert-butyl)morpholine

Rationale: This step covalently attaches the auxiliary to the substrate. The use of a base like triethylamine (Et₃N) is crucial to neutralize the HCl byproduct, preventing protonation of the morpholine nitrogen and driving the reaction to completion. Dichloromethane (DCM) is a common inert solvent for such reactions.

Materials & Equipment:

  • (R)-3-(tert-butyl)morpholine (1.0 eq)

  • Propanoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Two-neck round-bottom flask, magnetic stirrer, dropping funnel, ice bath, Schlenk line.

Procedure:

  • Set up a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

  • Dissolve (R)-3-(tert-butyl)morpholine (e.g., 1.43 g, 10 mmol) and triethylamine (1.67 mL, 12 mmol) in anhydrous DCM (50 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Add a solution of propanoyl chloride (0.96 mL, 11 mmol) in anhydrous DCM (10 mL) dropwise via the dropping funnel over 20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the pure N-propanoyl amide.

Part B: Diastereoselective Alkylation with Benzyl Bromide

Rationale: This is the key stereochemistry-defining step. The reaction is performed at -78 °C (dry ice/acetone bath) to ensure kinetic control, which maximizes diastereoselectivity by preventing enolate equilibration. LDA is a strong, sterically hindered base, perfect for clean and rapid deprotonation without acting as a nucleophile.

Materials & Equipment:

  • N-Propanoyl-(R)-3-(tert-butyl)morpholine (1.0 eq)

  • Diisopropylamine (1.1 eq), freshly distilled

  • n-Butyllithium (n-BuLi, 1.1 eq), titrated solution

  • Benzyl bromide (BnBr, 1.2 eq), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask, syringes, -78 °C bath (dry ice/acetone).

Procedure:

  • LDA Preparation: In a flame-dried Schlenk flask under inert atmosphere, dissolve diisopropylamine (e.g., 1.54 mL, 11 mmol) in anhydrous THF (20 mL). Cool to -78 °C. Add n-BuLi (e.g., 4.4 mL of 2.5 M solution in hexanes, 11 mmol) dropwise via syringe. Stir at -78 °C for 30 minutes.

  • Enolate Formation: In a separate flame-dried Schlenk flask, dissolve the N-propanoyl amide (e.g., 2.0 g, 10 mmol) in anhydrous THF (30 mL). Cool to -78 °C.

  • Transfer the freshly prepared LDA solution to the amide solution via a cannula, dropwise, at -78 °C. Stir for 1 hour to ensure complete enolate formation. The solution should turn yellow/orange.

  • Alkylation: Add benzyl bromide (1.43 mL, 12 mmol) dropwise to the enolate solution at -78 °C. Stir at this temperature for 4 hours.

  • Slowly warm the reaction to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (20 mL). Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

  • Analysis: Analyze the crude product by ¹H NMR to determine the diastereomeric ratio before purification by flash chromatography.

Part C: Cleavage and Recovery of the Auxiliary

Rationale: This step liberates the desired chiral product and allows for the recovery of the valuable auxiliary. Lithium hydroxide with hydrogen peroxide is a standard method for the mild hydrolysis of hindered amides.

Materials & Equipment:

  • Alkylated amide product (1.0 eq)

  • Lithium hydroxide (LiOH, 4.0 eq)

  • 30% Hydrogen peroxide (H₂O₂, 4.0 eq)

  • THF/Water solvent mixture

  • Diethyl ether, 1 M HCl.

Procedure:

  • Dissolve the alkylated amide (e.g., 2.89 g, 10 mmol) in a mixture of THF (40 mL) and water (10 mL).

  • Cool the solution to 0 °C.

  • Add 30% aqueous H₂O₂ (4.5 mL, 40 mmol) followed by an aqueous solution of LiOH (0.96 g, 40 mmol in 10 mL water).

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃ (1 M, 50 mL).

  • Concentrate the mixture under reduced pressure to remove the THF.

  • Separation: Make the aqueous solution basic (pH > 11) with 2 M NaOH and extract with diethyl ether (3 x 30 mL) to recover the (R)-3-(tert-butyl)morpholine auxiliary. The combined ether layers can be dried and concentrated for purification and reuse.

  • Acidify the remaining aqueous layer to pH < 2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL) to isolate the chiral carboxylic acid product. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.

Workflow and Analytical Validation

A robust analytical strategy is essential to validate the success of each synthetic step and to quantify the stereochemical outcome.

Overall Experimental Workflow

Experimental_Workflow Start Start: (R)-3-(tert-butyl)morpholine + Propanoyl Chloride StepA Part A: Amide Formation (Et3N, DCM, 0°C -> RT) Start->StepA WorkupA Workup & Purification (Flash Chromatography) StepA->WorkupA Intermediate Intermediate: N-Propanoyl Amide WorkupA->Intermediate StepB Part B: Alkylation 1. LDA, THF, -78°C 2. BnBr, -78°C -> RT Intermediate->StepB WorkupB Workup & Purification (Flash Chromatography) StepB->WorkupB Intermediate2 Intermediate: Alkylated Amide WorkupB->Intermediate2 StepC Part C: Auxiliary Cleavage (LiOH, H2O2, THF/H2O) Intermediate2->StepC WorkupC Acid/Base Workup & Extraction StepC->WorkupC Product Final Product: Chiral Carboxylic Acid WorkupC->Product Recovered Recovered Auxiliary WorkupC->Recovered

Caption: High-level workflow for the asymmetric synthesis protocol.

Analytical Methods
Analysis TypeStagePurpose & Methodology
Thin Layer Chromatography (TLC) All stagesPurpose: To monitor reaction progress by observing the consumption of starting material and the formation of the product. Methodology: Use silica-coated plates with a suitable mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize spots using UV light or a potassium permanganate stain.
Nuclear Magnetic Resonance (NMR) After each purificationPurpose: Structural confirmation of intermediates and the final product. Methodology: ¹H and ¹³C NMR spectra provide definitive structural information. For the alkylated intermediate (Part B), the diastereomeric ratio (d.r.) can often be determined by integrating unique, well-resolved proton signals corresponding to each diastereomer in the ¹H NMR spectrum.
Chiral High-Performance Liquid Chromatography (HPLC) Final ProductPurpose: To determine the enantiomeric excess (e.e.) of the final chiral carboxylic acid. Methodology: The product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H) with an appropriate mobile phase (e.g., Hexane/Isopropanol with trifluoroacetic acid). The relative peak areas of the two enantiomers are used to calculate the e.e.
Mass Spectrometry (MS) All purified compoundsPurpose: To confirm the molecular weight of the synthesized compounds. Methodology: High-Resolution Mass Spectrometry (HRMS) provides an exact mass, confirming the elemental composition.

Conclusion

(R)-3-(tert-butyl)morpholine serves as a highly effective and practical chiral auxiliary for the synthesis of enantioenriched compounds. The protocols detailed herein for asymmetric alkylation demonstrate its capacity to induce high levels of stereocontrol, which is attributed to the conformational rigidity of the morpholine ring and the significant steric bias provided by the tert-butyl group. The straightforward cleavage conditions and the potential for high recovery rates make this auxiliary an economically viable and synthetically powerful tool for researchers in both academic and industrial settings. The principles outlined can be logically extended to other important asymmetric transformations, such as aldol additions and Michael reactions, further broadening the utility of this valuable synthetic building block.

References

  • PubChem. tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate. National Center for Biotechnology Information. [Link]

  • University of Oxford. Synthesis of Niraparib, a cancer drug candidate. Mathematical, Physical and Life Sciences Division. [Link]

  • Penta Chemicals. Morpholine - SAFETY DATA SHEET. [Link]

  • Monument Chemical. TBM-90 Safety Data Sheet. [Link]

  • Nexchem Ltd. SAFETY DATA SHEET - Morpholine. [Link]

  • Google Patents. CN107235957A - A kind of synthetic method for preparing Niraparib.
  • University of San Diego. Reaction of Morpholine with t-Butyl Acetoacetate. [Link]

  • Ataman Kimya. MORPHOLINE. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of niraparib (XXXII). [Link]

  • ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

  • Organic Chemistry Portal. Catalytic Asymmetric Synthesis of Morpholines. [Link]

  • Wikipedia. Chiral auxiliary. [Link]

  • Silver Fern Chemical. Morpholine: A Multi-Purpose Chemical for Industrial Applications. [Link]

  • FooDB. Showing Compound Morpholine (FDB008207). [Link]

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Application Notes and Protocols for the Cleavage of the (R)-3-(tert-butyl)morpholine Auxiliary Group

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of the (R)-3-(tert-butyl)morpholine Auxiliary in Asymmetric Synthesis

The (R)-3-(tert-butyl)morpholine motif is a valuable chiral auxiliary in modern organic synthesis. Its rigid, chair-like conformation and the sterically demanding tert-butyl group provide a well-defined chiral environment, enabling high levels of stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The morpholine scaffold offers advantages such as high crystallinity of derivatives, aiding in purification by recrystallization, and predictable facial selectivity in reactions of the corresponding N-acyl derivatives.

A critical step in any chiral auxiliary-mediated synthesis is the efficient and clean removal of the auxiliary to unveil the desired chiral product. The conditions for this cleavage must be sufficiently robust to break the amide bond but also mild enough to avoid racemization of the newly formed stereocenter or degradation of other sensitive functional groups within the molecule. The significant steric hindrance imparted by the 3-tert-butyl group presents a unique challenge, often requiring more forcing conditions compared to less hindered amide systems.

This guide provides a detailed overview of the primary methods for the cleavage of the (R)-3-(tert-butyl)morpholine auxiliary, grounded in the established principles of amide bond scission. We will explore acidic, basic, and reductive pathways, offering insights into the mechanistic underpinnings of each approach and providing detailed protocols to guide your experimental design.

I. Mechanistic Considerations: The Challenge of a Hindered Amide

The cleavage of an N-acyl-(R)-3-(tert-butyl)morpholine derivative involves the scission of a resonance-stabilized amide bond. The steric bulk of the tert-butyl group alpha to the nitrogen atom can significantly hinder the approach of nucleophiles to the carbonyl carbon, making both hydrolytic and reductive methods more challenging than for unhindered amides.[1] However, this steric strain can also lead to a weakening of the amide bond's C-N rotational barrier, which may facilitate certain cleavage pathways.[1]

The choice of cleavage condition will ultimately depend on the nature of the acyl group and the overall functionality of the molecule. A careful evaluation of the substrate's stability to acidic, basic, and reductive environments is paramount.

II. Cleavage Methodologies

A. Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a common method for amide cleavage, proceeding through protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by water.[2][3][4][5][6][7][8] Due to the steric hindrance of the (R)-3-(tert-butyl)morpholine auxiliary, vigorous conditions, such as concentrated mineral acids and elevated temperatures, are often necessary to achieve a reasonable reaction rate.[6]

Causality Behind Experimental Choices:

  • Strong Acid: A high concentration of a strong acid (e.g., HCl, H₂SO₄) is required to ensure sufficient protonation of the sterically hindered and electronically deactivated amide carbonyl.

  • Elevated Temperature: Increased thermal energy is necessary to overcome the high activation energy barrier for the nucleophilic attack of water on the hindered carbonyl carbon.

  • Protic Solvent: Water is both the nucleophile and the solvent, and its high concentration helps to drive the equilibrium towards the hydrolysis products.

Potential Side Reactions:

  • Racemization of the desired product, especially if the stereocenter is alpha to a carbonyl group.

  • Degradation of acid-sensitive functional groups elsewhere in the molecule.

Diagram: Acid-Catalyzed Hydrolysis Workflow

Acid_Hydrolysis Substrate N-Acyl-(R)-3-(tert-butyl)morpholine Protonation Protonation of Amide Carbonyl Substrate->Protonation Strong Acid (e.g., 6M HCl) Nucleophilic_Attack Nucleophilic Attack by Water Protonation->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Morpholine Auxiliary Proton_Transfer->Elimination Products Carboxylic Acid + (R)-3-(tert-butyl)morpholine (as ammonium salt) Elimination->Products Heat

Caption: Workflow for acid-catalyzed hydrolysis of the auxiliary.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Dissolution: Dissolve the N-acyl-(R)-3-(tert-butyl)morpholine derivative in a suitable co-solvent if necessary (e.g., dioxane, THF) to ensure solubility in the aqueous acid.

  • Acid Addition: Add an excess of concentrated aqueous acid (e.g., 6 M HCl or 3 M H₂SO₄). A typical ratio is 5-10 volumes of acid to 1 volume of the substrate solution.

  • Heating: Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can range from several hours to days depending on the substrate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a co-solvent was used, remove it under reduced pressure.

    • Neutralize the excess acid carefully with a saturated aqueous solution of a base (e.g., NaHCO₃, K₂CO₃) until the pH is neutral or slightly basic.

    • Extract the desired carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • The protonated (R)-3-(tert-butyl)morpholine auxiliary will remain in the aqueous layer. It can be recovered by basifying the aqueous layer to a high pH (e.g., >12) with a strong base (e.g., NaOH) and then extracting with an organic solvent.

  • Purification: Dry the organic extracts containing the product over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by chromatography or recrystallization as needed.

B. Base-Promoted Hydrolysis

Base-promoted hydrolysis of amides is generally more difficult than acid-catalyzed hydrolysis due to the poorer leaving group ability of the resulting amide anion.[5] For sterically hindered amides, this method often requires harsh conditions. However, the use of "anhydrous hydroxide" or non-aqueous conditions can facilitate the hydrolysis of even very hindered amides at milder temperatures.[9][10]

Causality Behind Experimental Choices:

  • Strong Base: A strong base like NaOH or KOH is necessary to act as the nucleophile.

  • Co-solvent System: A mixture of a protic solvent (e.g., methanol) and an aprotic solvent (e.g., dioxane, dichloromethane) can enhance the solubility of the substrate and the reactivity of the hydroxide ion.[9][10]

  • Elevated Temperature: As with acidic hydrolysis, thermal energy is typically required to overcome the steric hindrance.

Potential Side Reactions:

  • Epimerization at the alpha-carbon of the acyl group.

  • Other base-sensitive functional group degradation.

Diagram: Base-Promoted Hydrolysis Logical Flow

Base_Hydrolysis Substrate N-Acyl-(R)-3-(tert-butyl)morpholine Nucleophilic_Attack Nucleophilic Attack by Hydroxide Substrate->Nucleophilic_Attack Strong Base (e.g., NaOH) Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Proton_Transfer Proton Transfer (from solvent) Tetrahedral_Intermediate->Proton_Transfer Elimination Elimination of Morpholine Anion Proton_Transfer->Elimination Products Carboxylate Salt + (R)-3-(tert-butyl)morpholine Elimination->Products Heat

Caption: Logical flow for base-promoted hydrolysis.

Experimental Protocol: Base-Promoted Hydrolysis (Non-Aqueous Conditions)

  • Reagent Preparation: Prepare a solution of NaOH in methanol (e.g., 4 M).

  • Reaction Setup: Dissolve the N-acyl-(R)-3-(tert-butyl)morpholine derivative in a larger volume of a co-solvent such as dioxane or dichloromethane (e.g., a 1:9 ratio of methanol to co-solvent).[9][10]

  • Base Addition: Add the methanolic NaOH solution to the substrate solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture and quench with water.

    • Acidify the mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylate product.

    • Extract the carboxylic acid with an organic solvent.

    • The (R)-3-(tert-butyl)morpholine will be protonated and remain in the aqueous layer. It can be recovered as described in the acid-catalyzed hydrolysis work-up.

  • Purification: Purify the carboxylic acid product as described previously.

C. Reductive Cleavage to the Amine

Reductive cleavage provides a powerful alternative to hydrolysis, yielding the corresponding amine instead of a carboxylic acid. Strong hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are typically required for the reduction of amides.[11][12][13][14] This method is often high-yielding and proceeds under relatively mild temperatures, although the reactive nature of LiAlH₄ necessitates careful handling and consideration of other reducible functional groups.

Causality Behind Experimental Choices:

  • LiAlH₄: A potent hydride source is necessary to reduce the resonance-stabilized amide carbonyl. Less reactive reagents like NaBH₄ are generally ineffective.

  • Anhydrous Ethereal Solvent: LiAlH₄ reacts violently with protic solvents. Anhydrous ethers like THF or diethyl ether are required to solvate the lithium cation and prevent unwanted side reactions.[12]

  • Careful Work-up: The work-up procedure is critical for quenching the excess hydride and hydrolyzing the aluminum complexes to liberate the amine product and the chiral auxiliary.

Potential Side Reactions:

  • Reduction of other carbonyl-containing functional groups (esters, ketones, aldehydes, carboxylic acids) and other reducible moieties (e.g., nitriles, epoxides).

Diagram: Reductive Cleavage Mechanism Overview

Reductive_Cleavage Substrate N-Acyl-(R)-3-(tert-butyl)morpholine Hydride_Attack Hydride Attack on Carbonyl Substrate->Hydride_Attack 1. LiAlH₄, THF Tetrahedral_Intermediate Tetrahedral Intermediate Hydride_Attack->Tetrahedral_Intermediate Coordination Coordination to Al Tetrahedral_Intermediate->Coordination Elimination Elimination of Aluminate Coordination->Elimination Iminium_Ion Iminium Ion Intermediate Elimination->Iminium_Ion Second_Hydride_Attack Second Hydride Attack Iminium_Ion->Second_Hydride_Attack Products Amine + (R)-3-(tert-butyl)morpholine Second_Hydride_Attack->Products 2. H₂O Work-up

Caption: Overview of the reductive cleavage of the auxiliary with LiAlH₄.

Experimental Protocol: Reductive Cleavage with LiAlH₄

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-acyl-(R)-3-(tert-butyl)morpholine derivative in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • LiAlH₄ Addition: Carefully add a solution of LiAlH₄ in THF (or portion-wise addition of solid LiAlH₄) to the reaction mixture. An excess of the hydride reagent (typically 2-4 equivalents) is used.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, or gently reflux if necessary. Monitor the reaction by TLC or LC-MS.

  • Work-up (Fieser Method):

    • Cool the reaction mixture back to 0 °C.

    • Sequentially and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and then '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for at least 30 minutes.

    • Filter the precipitate through a pad of Celite® and wash thoroughly with THF or another suitable solvent.

  • Isolation and Purification:

    • Combine the filtrate and washings and dry over an anhydrous drying agent.

    • Concentrate the solution under reduced pressure to obtain the crude amine product and the (R)-3-(tert-butyl)morpholine auxiliary.

    • These can typically be separated by column chromatography.

III. Summary of Cleavage Conditions

Method Reagents Solvent Temperature Product Key Considerations
Acidic Hydrolysis 6 M HCl or 3 M H₂SO₄Water/DioxaneReflux (80-110 °C)Carboxylic AcidHarsh conditions; potential for racemization and degradation of acid-sensitive groups.
Basic Hydrolysis NaOH or KOHMethanol/Dioxane or CH₂Cl₂RT to RefluxCarboxylic AcidGenerally requires harsh conditions; milder with non-aqueous systems; risk of epimerization.
Reductive Cleavage LiAlH₄Anhydrous THF or Et₂O0 °C to RefluxAmineHighly efficient but non-selective for other reducible groups; requires anhydrous conditions and careful work-up.

IV. Conclusion and Best Practices

The selection of the optimal cleavage condition for the (R)-3-(tert-butyl)morpholine auxiliary is highly substrate-dependent. The steric hindrance of the tert-butyl group necessitates more forcing conditions than for less hindered amides.

  • For robust substrates where the desired product is a carboxylic acid, acid-catalyzed hydrolysis with concentrated HCl or H₂SO₄ at elevated temperatures is a reliable method.

  • Reductive cleavage with LiAlH₄ is the method of choice when the corresponding amine is the target product, provided that other functional groups in the molecule are compatible with the strong reducing agent.

  • Base-promoted hydrolysis is generally the least favored method due to the harsh conditions typically required, but non-aqueous protocols may offer a milder alternative for certain substrates.

It is strongly recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate before proceeding to a larger scale. Careful monitoring of the reaction progress and by-product formation is essential for achieving a high yield of the desired enantiomerically pure product. The ability to recover and reuse the chiral auxiliary is also an important consideration in the overall efficiency of the synthetic route.

V. References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

  • Evans, D. A., et al. (1982). Stereoselective aldol condensations via boron enolates. Journal of the American Chemical Society, 104(6), 1737–1739. [Link]

  • Smith, T. E., et al. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 85(5), 695. [Link]

  • Matsubara, T., & Ueta, C. (2014). Computational study of the effects of steric hindrance on amide bond cleavage. The Journal of Physical Chemistry A, 118(38), 8664–8675. [Link]

  • Theodorou, V., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(7), 101-112. [Link]

  • Clark, J. (2015). The hydrolysis of amides. Chemguide. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of Organic Chemistry, 83(17), 10487-10500. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Improving diastereoselectivity in (R)-3-(tert-butyl)morpholine mediated reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource for optimizing reactions mediated by the (R)-3-(tert-butyl)morpholine chiral auxiliary. This guide is intended for researchers, chemists, and drug development professionals aiming to enhance diastereoselectivity and troubleshoot common experimental challenges. We will explore the underlying principles of stereocontrol and provide actionable, field-proven strategies to improve your synthetic outcomes.

Introduction

(R)-3-(tert-butyl)morpholine is a powerful chiral auxiliary, frequently employed in the formation of carbon-carbon bonds with high stereocontrol.[1][2] Its rigid chair-like conformation and the sterically demanding tert-butyl group create a highly defined chiral environment. This effectively shields one face of the derived enolate, directing incoming electrophiles to the opposite face and thereby controlling the formation of new stereocenters.[3] However, achieving the desired high diastereomeric ratios (d.r.) often requires careful optimization of reaction parameters. This guide provides a structured approach to troubleshooting and enhancing the performance of these critical reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the function and optimization of (R)-3-(tert-butyl)morpholine as a chiral auxiliary.

Q1: What is the fundamental role of the tert-butyl group in directing stereoselectivity?

The bulky tert-butyl group is the primary stereocontrolling element. In the enolate derived from an N-acyl-(R)-3-(tert-butyl)morpholine, the tert-butyl group preferentially occupies a pseudo-equatorial position in the morpholine's chair conformation to minimize steric strain. This forces the enolate's π-system into a specific orientation, effectively blocking one of its two faces. An incoming electrophile is therefore sterically directed to attack from the less hindered face, leading to the preferential formation of one diastereomer.

Q2: Which reaction parameters have the most significant impact on diastereoselectivity?

Several factors are critical for achieving high diastereoselectivity:

  • Enolate Geometry: The geometry of the enolate (Z vs. E) is paramount, as it dictates the spatial arrangement of substituents in the transition state.[4][5]

  • Counterion: The nature of the metal counterion (e.g., Li+, Na+, K+, B+2) influences the tightness and geometry of the transition state. Boron enolates, for instance, often form highly organized, chair-like transition states that lead to excellent diastereoselectivity.[4][6]

  • Temperature: Reactions are almost always performed at low temperatures (typically -78 °C) to favor the kinetically controlled product and minimize side reactions or enolate equilibration.[4]

  • Solvent: The choice of solvent can affect enolate aggregation, solubility, and the overall stability of the transition state. Aprotic solvents like tetrahydrofuran (THF) are common.[4]

  • Additives: Lewis basic additives can break up enolate aggregates, while salt additives like lithium chloride (LiCl) or lithium bromide (LiBr) can alter the structure of the transition state, sometimes leading to dramatic improvements in selectivity.[7]

Q3: How does the choice of base affect the reaction outcome?

The base is crucial for generating the enolate. A strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is typically used to ensure rapid and complete deprotonation, forming the kinetic enolate.[4] The choice between different amide bases (e.g., LDA, LHMDS, KHMDS) can influence the enolate geometry and the degree of aggregation, which in turn affects diastereoselectivity.

Part 2: Troubleshooting Guide

This section provides a problem-oriented approach to resolving common issues encountered during experiments.

Problem 1: Low Diastereoselectivity (e.g., d.r. < 90:10)

Observing a poor diastereomeric ratio is the most common issue. This indicates that the energy difference between the diastereomeric transition states is small, allowing for the formation of multiple products.

G start Low Diastereoselectivity Observed temp Verify Temperature Control (Is it consistently -78°C?) start->temp base Optimize Base and Enolization (Fresh LDA? Enolization time?) temp->base If Temp is OK solvent Screen Solvents (THF, Et2O, Toluene) base->solvent If Base is OK additives Introduce Additives (LiCl, HMPA, Boron Reagents) solvent->additives If Solvents Fail electrophile Check Electrophile Purity (Freshly distilled?) additives->electrophile If Additives Fail result Improved Selectivity electrophile->result If Purity is OK

Sources

Technical Support Center: Troubleshooting Low Yields in the Synthesis of (R)-3-(tert-butyl)morpholine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(R)-3-(tert-butyl)morpholine and its derivatives are pivotal structural motifs in medicinal chemistry, frequently appearing in a range of biologically active compounds.[1][2] Their synthesis, while conceptually straightforward, can be fraught with challenges that lead to suboptimal yields, impacting research timelines and resource allocation. This technical support guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis of these valuable molecules. Here, we provide in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to enhance the efficiency and success of your synthetic endeavors.

Troubleshooting Guide: Addressing Specific Low-Yield Scenarios

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of (R)-3-(tert-butyl)morpholine derivatives.

Scenario 1: Low Yield in the Cyclization Step of (R)-2-((tert-butyl)amino)ethan-1-ol with a Two-Carbon Electrophile

Question: I am attempting to synthesize an (R)-3-(tert-butyl)morpholine derivative by reacting (R)-2-((tert-butyl)amino)ethan-1-ol with an electrophile like chloroacetyl chloride followed by reduction, but my overall yield is consistently low. What are the likely causes and how can I improve it?

Answer: This is a common challenge. The multi-step nature of this approach introduces several potential points of yield loss. Let's break down the probable causes and solutions.

Potential Causes & Solutions:

  • Incomplete Initial N-Alkylation: The initial reaction of the amino alcohol with the electrophile may not be going to completion.

    • Optimization: Ensure you are using an appropriate base and solvent. For N-alkylation with alkyl halides, anhydrous potassium carbonate in acetonitrile is a robust system.[3] Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC) until the starting amino alcohol is fully consumed.[3]

  • Side Reactions During Amide Formation: When using reagents like chloroacetyl chloride, the formation of the intermediate morpholinone can be inefficient.

    • Alternative Strategy: A more efficient, one or two-step protocol using ethylene sulfate and a strong base like potassium tert-butoxide (tBuOK) can significantly improve yields for the conversion of 1,2-amino alcohols to morpholines.[4][5] This method often provides clean isolation of the N-monoalkylation product.[4][5]

  • Inefficient Reduction of the Morpholinone: The reduction of the amide to the morpholine can be sluggish or lead to byproducts.

    • Reducer Choice: Ensure you are using a suitable reducing agent, such as lithium aluminum hydride (LAH) or borane complexes. The choice of reducer can be critical and may require optimization based on the specific substrate.

  • Suboptimal Cyclization Conditions: The final ring-closing step is highly sensitive to reaction conditions.

    • Base and Solvent: The choice of base is critical for intramolecular cyclization. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (tBuOK) in an appropriate aprotic solvent like THF or acetonitrile are often effective.[6][7]

    • Temperature: Temperature plays a crucial role. While some cyclizations proceed at room temperature, others may require heating to overcome the activation energy barrier.[8] Conversely, excessively high temperatures can lead to decomposition.[9][10] Careful temperature control is key.

Experimental Workflow: Two-Step Morpholine Synthesis from a 1,2-Amino Alcohol

Caption: General workflow for the two-step synthesis of morpholines.[9]

Scenario 2: Low Diastereoselectivity in the Synthesis of Substituted (R)-3-(tert-butyl)morpholine Derivatives

Question: I am synthesizing a 2,3-disubstituted morpholine derivative starting from (R)-3-(tert-butyl)morpholine, but I am getting a mixture of diastereomers with poor selectivity. How can I improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity is a common hurdle, especially when creating new stereocenters. The outcome is often influenced by the reaction mechanism and conditions.

Factors Influencing Diastereoselectivity & Solutions:

  • Reaction Temperature: Temperature can significantly impact the diastereomeric ratio. Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable diastereomer.[8] Conversely, in some cases, higher temperatures can lead to equilibration towards the more stable isomer.[8]

  • Choice of Reagents and Catalysts: The steric bulk and electronic properties of your reagents and any catalysts used can influence the facial selectivity of the reaction.

    • Catalyst Screening: For metal-catalyzed reactions, such as copper-promoted oxyamination, the choice of ligand and metal salt can have a profound effect on diastereoselectivity.[11] Screening different catalysts may be necessary.

  • Mechanism-Driven Approach: Understanding the reaction mechanism can provide insights into controlling stereochemistry. For instance, in reactions proceeding through a cyclic transition state, the substituents will orient themselves to minimize steric hindrance, leading to a preferred diastereomer.

  • Post-Reaction Epimerization: In some cases, it may be possible to epimerize the undesired diastereomer to the desired one. This can sometimes be achieved by treating the mixture with a base or through light-mediated stereochemical editing.[10]

Troubleshooting Logic for Low Diastereoselectivity

Diastereoselectivity_Troubleshooting Start Low Diastereomeric Ratio Observed Analyze_TS Analyze Reaction Mechanism & Transition State Start->Analyze_TS Post_Reaction Investigate Post-Reaction Epimerization Start->Post_Reaction Modify_Temp Modify Reaction Temperature (Lower or Higher) Analyze_TS->Modify_Temp Screen_Reagents Screen Different Reagents/Catalysts Analyze_TS->Screen_Reagents Outcome Improved Diastereoselectivity Modify_Temp->Outcome Screen_Reagents->Outcome Post_Reaction->Outcome

Caption: Logical workflow for troubleshooting low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions to be aware of during the synthesis of (R)-3-(tert-butyl)morpholine derivatives?

A1: Several side reactions can compete with your desired transformation and lower your yield. These include:

  • Over-alkylation: In N-alkylation reactions, the secondary amine product can react further to form a quaternary ammonium salt, especially if an excess of the alkylating agent is used.[12]

  • Elimination Reactions: If your substrate or reagents have suitable leaving groups and protons in the beta position, elimination reactions can compete with the desired substitution, particularly at higher temperatures.

  • Decomposition of Starting Materials or Products: The stability of your starting materials and products under the reaction conditions is crucial. High temperatures or strongly acidic/basic conditions can lead to degradation.[9]

Q2: How critical is the purity of starting materials and solvents?

A2: Extremely critical. Impurities in your starting materials can act as catalyst poisons or participate in unwanted side reactions.[13] Water is a particularly common and detrimental impurity in many organic reactions, especially those involving strong bases or water-sensitive reagents. Using anhydrous solvents and properly dried starting materials is essential for reproducibility and high yields.[9][13] Morpholine itself is hygroscopic and readily absorbs moisture from the air.[9]

Q3: My purification by column chromatography is resulting in significant product loss. What can I do?

A3: Product loss during purification is a common source of low isolated yields. Here are some tips:

  • Optimize Your Eluent System: A well-chosen eluent system in column chromatography should provide good separation between your product and impurities, with the product having a retention factor (Rf) of around 0.3-0.4.

  • Consider Alternative Purification Methods: If your compound is sufficiently crystalline, recrystallization can be a highly effective and less wasteful purification method. Distillation is another option for volatile compounds.

  • Minimize Handling: Each transfer of your product from one flask to another incurs some loss. Streamline your workup and purification procedure to minimize these transfers.

Q4: Can the tert-butyl group cause steric hindrance issues?

A4: Yes, the bulky tert-butyl group can sterically hinder the approach of reagents to the reaction center. This can slow down reaction rates and may necessitate more forcing conditions (e.g., higher temperatures, longer reaction times) or the use of less sterically demanding reagents.

Q5: Are there any "green" or more environmentally friendly approaches to synthesizing these derivatives?

A5: Yes, the field of green chemistry is actively developing more sustainable synthetic methods. For N-alkylation, using alkyl alcohols instead of alkyl halides is a greener approach as it avoids the formation of halide waste.[12] These reactions often proceed via a hydrogen-borrowing mechanism catalyzed by heterogeneous catalysts.[12] Additionally, minimizing the use of hazardous solvents and reagents is a key principle of green chemistry.[14]

Data Presentation

Table 1: Common Solvents and Bases for Morpholine Synthesis
Reaction TypeRecommended Solvent(s)Recommended Base(s)Typical Temperature Range
N-Alkylation (with alkyl halide)Acetonitrile, DMFK₂CO₃, Cs₂CO₃Room Temp. to 80°C[3]
Intramolecular CyclizationTHF, Acetonitrile, TolueneNaH, t-BuOK0°C to Reflux[6][7]
Copper-Catalyzed OxyaminationXylenes, TolueneCs₂CO₃120-150°C[11]
Pd-Catalyzed CarboaminationTolueneNaOtBu~105°C[15]

Experimental Protocols

Protocol: General Procedure for N-Alkylation of a Secondary Morpholine

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the starting morpholine derivative (1.0 eq).

  • Solvent and Base: Dissolve the starting material in an anhydrous solvent such as acetonitrile (10 mL per mmol of amine).[3] Add anhydrous potassium carbonate (2.0 eq).[3]

  • Addition of Alkylating Agent: To the stirred suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.[3]

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting amine is consumed (typically 4-12 hours).[3]

  • Workup: Cool the mixture to room temperature and filter off the solid base. Wash the filter cake with a small amount of the solvent.[3]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.[3]

References

  • Chemler, S. R., & Zabawa, T. P. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC, NIH. Retrieved from [Link]

  • Jain, P., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Retrieved from [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

  • Doyle, A. G., & Shrestha, R. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved from [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. PubMed Central. Retrieved from [Link]

  • Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters. Retrieved from [Link]

  • Wolfe, J. P., & Arredondo, V. M. (2005). A New Strategy for the Synthesis of Substituted Morpholines. PMC, NIH. Retrieved from [Link]

  • Wolfe, J. P., & Arredondo, V. M. (2005). New Strategy for the Synthesis of Substituted Morpholines. ElectronicsAndBooks. Retrieved from [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved from [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]

  • Soós, T., et al. (2023). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. PMC. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

Sources

Technical Support Center: Purification Strategies for (R)-3-(tert-butyl)morpholine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-3-(tert-butyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for the purification of this chiral amine. The following sections are structured to address common challenges and provide robust solutions based on established scientific principles.

I. Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of (R)-3-(tert-butyl)morpholine.

Q1: What are the most common impurities in a crude (R)-3-(tert-butyl)morpholine reaction mixture?

A1: The primary impurities depend on the synthetic route. However, common contaminants include:

  • Unreacted starting materials: Such as the precursor amino alcohol or alkylating agents.

  • Diastereomeric or enantiomeric impurities: If the synthesis is not perfectly stereoselective, the corresponding (S)-enantiomer or other diastereomers may be present.

  • By-products from side reactions: These can include products from over-alkylation or elimination reactions.

  • Residual solvents: Solvents used in the reaction or initial work-up (e.g., toluene, THF, dichloromethane).

  • Inorganic salts: Formed during pH adjustments or quenching steps.

Q2: My final product has a low melting point and appears oily. What could be the cause?

A2: An oily product or a depressed melting point is a strong indicator of impurities. The presence of residual solvents is a common cause. Additionally, the presence of the other enantiomer or diastereomers can form a eutectic mixture, which has a lower melting point than the pure compound. It is also possible that by-products with low melting points are contaminating your product.

Q3: Can I use distillation to purify (R)-3-(tert-butyl)morpholine?

A3: While distillation can be effective for removing lower-boiling solvents and some volatile impurities, it is generally not suitable for separating enantiomers or diastereomers due to their similar boiling points. (R)-3-(tert-butyl)morpholine has a relatively high boiling point, and prolonged heating can lead to degradation. Vacuum distillation can be employed to reduce the boiling point, but chromatographic methods or crystallization are typically more effective for achieving high purity.

Q4: Is recrystallization a viable method for purifying (R)-3-(tert-butyl)morpholine?

A4: Yes, recrystallization can be a highly effective technique, particularly for removing minor impurities and improving the crystalline form of the product.[1] The success of recrystallization depends heavily on the choice of solvent system.[1] For amines and other basic compounds, forming a salt (e.g., a hydrochloride salt) can often improve their crystallization properties.[1]

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during the purification of (R)-3-(tert-butyl)morpholine.

Guide 1: Poor Diastereomeric or Enantiomeric Purity

A common challenge in chiral synthesis is achieving high stereochemical purity. If you are facing issues with diastereomeric or enantiomeric excess (d.e. or e.e.), consider the following strategies.

Problem: Low Enantiomeric Excess (e.e.)

Root Cause Analysis:

  • Incomplete Chiral Resolution: The resolution method (e.g., diastereomeric salt formation) may not be optimized.

  • Racemization: The chiral center may be susceptible to racemization under the reaction or work-up conditions (e.g., exposure to strong acid or base, or elevated temperatures).[2]

Troubleshooting Workflow:

Caption: Decision tree for troubleshooting low enantiomeric excess.

Detailed Protocols:

Protocol 1: Diastereomeric Salt Resolution

Diastereomeric salt formation is a classical and effective method for resolving enantiomers.

  • Chiral Acid Selection: Choose a suitable chiral resolving agent. Common choices for amines include tartaric acid, mandelic acid, or camphorsulfonic acid.

  • Salt Formation:

    • Dissolve the crude (R)-3-(tert-butyl)morpholine in a suitable solvent (e.g., ethanol, methanol, or acetone).

    • Add a stoichiometric amount of the chiral resolving acid.

    • Stir the mixture to allow for salt formation. Gentle heating may be required to achieve a clear solution.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature. Seeding with a small crystal of the desired diastereomeric salt can induce crystallization.

    • Further cooling (e.g., in a refrigerator or ice bath) can improve the yield.

  • Isolation and Analysis:

    • Collect the crystals by filtration and wash with a small amount of cold solvent.

    • Dry the crystals and determine the diastereomeric excess by NMR or HPLC.

    • The desired enantiomer can be liberated from the salt by treatment with a base.

Protocol 2: Chiral Preparative Chromatography

For challenging separations, chiral preparative chromatography (HPLC or SFC) offers high resolving power.[3][4]

  • Column and Mobile Phase Screening:

    • Screen various chiral stationary phases (CSPs) (e.g., polysaccharide-based columns) with different mobile phases (normal-phase or reversed-phase) to find optimal separation conditions. Supercritical fluid chromatography (SFC) is often more successful than traditional HPLC for diastereomer separations.[3][4]

  • Method Optimization:

    • Optimize the mobile phase composition, flow rate, and temperature to maximize resolution and throughput.

  • Preparative Separation:

    • Scale up the optimized analytical method to a preparative scale.

    • Collect fractions and analyze for purity.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Comparison of Chiral Amine Purification Techniques [5]

TechniqueAdvantagesDisadvantagesTypical Scale
Diastereomeric Salt Resolution Cost-effective, scalable.Requires a suitable resolving agent, can be labor-intensive, may require multiple recrystallizations.Milligrams to Kilograms
Chiral Chromatography (HPLC/SFC) High resolution, applicable to a wide range of compounds.[6][7]Higher cost (solvents, columns), may be less scalable for very large quantities.Micrograms to Grams
Guide 2: Persistent Impurities After Initial Purification

Even after initial purification attempts like extraction and washing, persistent impurities may remain.

Problem: Presence of Closely-Related By-products

Root Cause Analysis:

  • Similar Polarity: By-products with similar polarity to the desired product are difficult to remove by standard liquid-liquid extraction.

  • Thermal Stability: If by-products are thermally stable, they may co-distill with the product.

Troubleshooting Workflow:

Caption: Workflow for removing persistent, closely-related impurities.

Detailed Protocol: Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying organic compounds based on their polarity.[6]

  • Adsorbent and Solvent System Selection:

    • Choose an appropriate adsorbent (e.g., silica gel for normal-phase, C18-silica for reversed-phase).[6]

    • Determine a suitable solvent system using thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Column Packing:

    • Pack a column with the chosen adsorbent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading").

    • Alternatively, dissolve the sample in a minimal amount of the eluent and load it directly onto the column ("wet loading").

  • Elution and Fraction Collection:

    • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

    • Collect fractions and monitor the elution by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure.

III. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from

  • Ebinger, K., & Weller, H. N. (2013). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds. Journal of Chromatography A, 1272, 150-154.

  • ResearchGate. (n.d.). Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds | Request PDF. Retrieved from

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash C18 Reversed Phase Cartridge. Retrieved from

  • BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral HPLC of L-Hyoscyamine. Retrieved from

  • MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from

Sources

How to remove the (R)-3-(tert-butyl)morpholine auxiliary without racemization

Author: BenchChem Technical Support Team. Date: January 2026

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the stereochemically-sound removal of the (R)-3-(tert-butyl)morpholine chiral auxiliary. The focus is on providing actionable protocols and explaining the chemical principles behind them to prevent racemization of the target molecule.

Frequently Asked Questions (FAQs)

Q1: Why is preventing racemization during auxiliary removal so critical?

Preventing racemization is paramount because the entire purpose of using a chiral auxiliary is to establish a specific stereocenter with high fidelity.[1][2] Racemization, the conversion of an enantiomerically pure substance into an equal mixture of both enantiomers, nullifies the stereochemical control achieved in preceding steps.[3] In drug development, this is particularly critical as different enantiomers of a molecule can exhibit vastly different pharmacological activities, with one being therapeutic while the other could be inactive or even harmful.[1] Preserving the stereochemical integrity during auxiliary cleavage ensures that the final product is the desired, single enantiomer.

Q2: What is the primary chemical mechanism that leads to racemization during cleavage?

The most common pathway to racemization during the cleavage of N-acyl auxiliaries involves the formation of a planar, achiral intermediate at the stereocenter.[1] This typically occurs when the stereocenter is positioned alpha (α) to the carbonyl group of the acyl moiety. Under harsh conditions, such as strong bases or high temperatures, the proton at this α-position can be abstracted to form a planar enolate.[1] This enolate intermediate loses its three-dimensional stereochemical information. Subsequent protonation can then occur from either face of the planar enolate with roughly equal probability, leading to a 50:50 mixture of enantiomers (a racemate).[1][3]

Q3: Are certain cleavage conditions more likely to cause racemization?

Yes, vigorous and harsh reaction conditions are the primary culprits.[1] Conditions to be wary of include:

  • Strong Bases (e.g., NaOH, KOH, LiOH): These can readily deprotonate the α-carbon, promoting enolate formation. While LiOH is sometimes used, it can favor undesired endocyclic cleavage of related auxiliaries.[4]

  • High Temperatures: Increased thermal energy can provide the necessary activation energy for epimerization (racemization at a single stereocenter) even under moderately basic or acidic conditions.[1]

  • Prolonged Reaction Times: Even under mildly racemizing conditions, extending the reaction duration can allow for the gradual erosion of enantiomeric purity.[1]

Q4: What are the principal strategies for cleaving the (R)-3-(tert-butyl)morpholine auxiliary without racemization?

The goal is to cleave the amide bond under conditions that are too mild to cause deprotonation at the α-stereocenter. The two main strategies are:

  • Mild Hydrolytic Cleavage: This approach uses soft, highly selective nucleophiles that attack the acyl carbonyl group under basic or neutral conditions. The premier reagent for this is lithium hydroperoxide (LiOOH), which is known for its high selectivity in cleaving the exocyclic amide bond while preserving the integrity of nearby stereocenters.[5][6][7]

  • Reductive Cleavage: This method reduces the amide carbonyl to a primary alcohol, thereby liberating the chiral auxiliary. Common reagents for this transformation include lithium borohydride (LiBH₄) and lithium aluminum hydride (LAH). This is an excellent alternative when the desired product is an alcohol rather than a carboxylic acid.

Troubleshooting Guide & Optimization

Problem: My cleavage reaction is incomplete, but I'm afraid to use harsher conditions due to potential racemization.

Solution: If the standard mild cleavage protocol results in incomplete conversion, do not immediately resort to higher temperatures or stronger bases. Consider these optimization steps:

  • Increase Reagent Equivalents: For hydrolytic cleavage, the concentration of the nucleophile (e.g., H₂O₂) is critical. You can incrementally increase the equivalents of H₂O₂ and LiOH. Monitor the reaction closely by TLC or LC-MS to find the sweet spot where the starting material is consumed without evidence of product degradation.

  • Optimize Solvent System: The reaction rate can be sensitive to the solvent. For LiOOH cleavage, a mixture of THF and water is standard.[6] If solubility is an issue, exploring co-solvents may be beneficial, but ensure they are compatible with the reagents.

  • Extend Reaction Time at Low Temperature: Patience is key. It is often better to let the reaction stir for a longer period (e.g., 24-48 hours) at a low temperature (0 °C to room temperature) than to force it to completion with heat.[8]

  • Check Reagent Quality: Hydrogen peroxide solutions can degrade over time. Ensure you are using a fresh, properly titrated solution.

Problem: I'm observing significant racemization in my product. How can I diagnose and fix this?

Diagnosis & Solution:

  • Confirm the Mechanism: Racemization strongly suggests that you are forming an enolate intermediate. This means your conditions are too basic or too harsh for your specific substrate.

  • Lower the Temperature: This is the first and most effective variable to adjust. Perform the cleavage at 0 °C or even -20 °C. While the reaction will be slower, it will significantly disfavor the epimerization pathway.

  • Switch Cleavage Method: If mild hydrolysis with LiOOH is still causing racemization, your α-proton may be unusually acidic. In this case, switch to a non-basic method. Reductive cleavage to the alcohol using LiBH₄ is an excellent alternative as it does not involve a base-mediated mechanism that can abstract the α-proton.

  • Buffer the System: For hydrolytic methods, ensure the pH does not become excessively high. While LiOH is required to generate the hydroperoxide anion, using the minimum necessary equivalents is crucial.

Problem: The recommended hydrolytic cleavage isn't working for my sterically hindered substrate. What are my alternatives?

Solution: The bulky tert-butyl group on the auxiliary, combined with a sterically demanding acyl group, can significantly slow down the rate of nucleophilic attack.

  • Reductive Cleavage: This is often the best alternative. Reagents like LiBH₄ are small and highly reactive, allowing them to access sterically congested carbonyls more effectively than larger nucleophiles. The product will be the corresponding chiral alcohol.

  • Transamination: For certain applications where the desired product is a chiral amine, enzymatic transamination can be a powerful and highly stereospecific method.[9][10] This would involve a different synthetic route but can provide direct access to valuable chiral building blocks.[11]

Problem: How do I recover the valuable (R)-3-(tert-butyl)morpholine auxiliary after cleavage?

Solution: The auxiliary is typically recovered during the aqueous workup. After the reaction is complete and quenched, the product is extracted into an organic solvent. The morpholine auxiliary, being an amine, can be manipulated based on pH.

  • After Basic/Reductive Workup: The auxiliary will be in its free-base form and may partition between the aqueous and organic layers.

  • After Acidic Quench/Workup: The auxiliary will be protonated to form a water-soluble ammonium salt. After separating the aqueous layer, it can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent (e.g., DCM, EtOAc), dried, and purified for reuse.

Data & Method Comparison

FeatureMild Hydrolytic Cleavage (LiOOH)Reductive Cleavage (LiBH₄)
Product Carboxylic AcidPrimary Alcohol
Key Reagents LiOH, H₂O₂LiBH₄, often with an alcohol additive
Typical Conditions THF/H₂O, 0 °C to RTTHF or Ether, 0 °C to RT
Racemization Risk Very Low; substrate-dependentExtremely Low
Pros - Direct access to the carboxylic acid.- Well-established for N-acyl auxiliaries.[6][7]- Conditions are generally very mild.- Excellent for sterically hindered substrates.- Avoids basic conditions that could cause epimerization.- High yielding.
Cons - Can be slow with hindered substrates.- Risk of O₂ evolution if not controlled.[6]- Peroxide quench is required.- Product is the alcohol, requiring further oxidation if the acid is desired.- LiBH₄ is a reactive hydride; requires anhydrous conditions.

Detailed Experimental Protocols

Protocol 1: Mild Hydrolytic Cleavage to the Carboxylic Acid

This protocol is adapted from the well-established Evans auxiliary cleavage methodology, which is highly effective for N-acyl compounds.[7]

  • Setup: Dissolve the N-acyl-(R)-3-(tert-butyl)morpholine substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (typically a 3:1 to 4:1 ratio) and cool the solution to 0 °C in an ice bath.

  • Reagent Addition: To the stirred solution, add 30% aqueous hydrogen peroxide (H₂O₂) (4.0-8.0 equiv). Then, add aqueous lithium hydroxide (LiOH) (2.0-4.0 equiv) dropwise, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. The reaction may take anywhere from 3 to 24 hours depending on the substrate.

  • Quenching: Once the starting material is consumed, quench the excess peroxide by slowly adding an aqueous solution of sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) until a negative test with peroxide indicator strips is obtained.

  • Workup & Isolation: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. Add water and perform an extraction with a non-polar solvent (e.g., hexanes or ether) to remove any non-polar impurities. Acidify the aqueous layer to pH ~2 with dilute HCl.

  • Product Extraction: Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Auxiliary Recovery: Basify the aqueous layer with NaOH to pH >12 and extract with dichloromethane to recover the (R)-3-(tert-butyl)morpholine auxiliary.

  • Final Steps: Combine the organic extracts containing the product, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by chromatography or crystallization.

Protocol 2: Reductive Cleavage to the Primary Alcohol
  • Setup: Dissolve the N-acyl-(R)-3-(tert-butyl)morpholine substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C.

  • Reagent Addition: Add lithium borohydride (LiBH₄) (2.0-3.0 equiv) portion-wise to the stirred solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress by TLC or LC-MS. Gentle heating (reflux) may be required for less reactive substrates, but this should be approached with caution.

  • Quenching: Cool the reaction back to 0 °C and quench it by the slow, dropwise addition of 1 M NaOH or a saturated solution of Rochelle's salt (potassium sodium tartrate).

  • Workup & Isolation: Dilute the mixture with water and extract several times with ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, containing the desired alcohol and the chiral auxiliary, can be purified by silica gel column chromatography.

Visualized Workflows

G General Experimental Workflow cluster_synthesis Synthesis Phase cluster_cleavage Cleavage & Recovery Phase start Carboxylic Acid + (R)-3-(tert-butyl)morpholine coupling Amide Coupling (e.g., DCC, EDC) start->coupling acyl_aux N-Acyl Auxiliary Adduct (Diastereomeric Mixture if α-chiral acid used) coupling->acyl_aux purify1 Purification (Chromatography/Crystallization) acyl_aux->purify1 diastereomer Single Diastereomer purify1->diastereomer alkylation Diastereoselective Reaction (e.g., Enolate Alkylation) diastereomer->alkylation product_aux Product-Auxiliary Adduct alkylation->product_aux cleavage Auxiliary Cleavage (Hydrolytic or Reductive) product_aux->cleavage workup Aqueous Workup & pH Adjustment cleavage->workup product Final Chiral Product (Acid or Alcohol) workup->product aux_recovery Recovered Auxiliary workup->aux_recovery

Caption: General workflow for synthesis, diastereoselective reaction, and cleavage.

G Troubleshooting Racemization cluster_diagnosis Diagnosis cluster_solution Solutions cluster_outcome Outcome start Racemization Observed? check_cond Review Reaction Conditions: - Temperature too high? - Base too strong? - Time too long? start->check_cond Yes success Racemization Suppressed start->success No lower_temp Action: Lower Temperature (e.g., RT to 0°C or -20°C) check_cond->lower_temp reduce_base Action: Reduce Base Equivalents (Use minimum required for LiOOH) check_cond->reduce_base switch_method Action: Switch to Reductive Cleavage (e.g., Use LiBH₄) check_cond->switch_method If α-proton is highly acidic lower_temp->success reduce_base->success switch_method->success

Caption: Decision tree for troubleshooting racemization during auxiliary cleavage.

References

  • BenchChem. (n.d.). Technical Support Center: Chiral Auxiliary Cleavage. BenchChem.
  • ResearchGate. (n.d.). Removal of the chiral auxiliary or N‐protecting group. Reagents and conditions. ResearchGate.
  • National Institutes of Health. (n.d.). Asymmetric syntheses of three-membered heterocycles using chiral amide-based ammonium ylides. PMC.
  • ConnectSci. (2023). The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ConnectSci.
  • Wikipedia. (n.d.). Chiral auxiliary. Wikipedia.
  • ACS Publications. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.
  • Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Chiralpedia.
  • MSpace. (n.d.). DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. MSpace.
  • ACS Publications. (1993). Asymmetric cyclopropanation of allylic ethers: cleavage and regeneration of the chiral auxiliary. The Journal of Organic Chemistry.
  • BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. PMC.
  • Asymmetric-Synthesis. (n.d.). Asymmetric-Synthesis.
  • ResearchGate. (2023). (PDF) The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. ResearchGate.
  • Williams College. (n.d.). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. Chemistry Department.
  • National Institutes of Health. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. PMC.
  • Wikipedia. (n.d.). Racemization. Wikipedia.
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic Chemistry Portal.
  • Chemguide. (n.d.). HYDROLYSING AMIDES. Chemguide.
  • Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps.
  • ResearchGate. (2019). Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases. ResearchGate.
  • Wikipedia. (n.d.). Transamination. Wikipedia.

Sources

Enhancing the stability of (R)-3-(tert-butyl)morpholine under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-3-(tert-butyl)morpholine

Welcome to the technical support center for (R)-3-(tert-butyl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your compound and the success of your reactions.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability and handling of (R)-3-(tert-butyl)morpholine.

Q1: My reaction mixture containing (R)-3-(tert-butyl)morpholine is turning yellow/brown. Is the compound degrading?

A: Discoloration is a common indicator of degradation, often due to oxidation. (R)-3-(tert-butyl)morpholine, as a secondary amine, is susceptible to oxidative degradation, which can be accelerated by the presence of atmospheric oxygen, transition metal impurities, and elevated temperatures.[1][2] This process can involve radical intermediates, leading to complex product mixtures and colored byproducts. To confirm degradation, we recommend analyzing a sample of the reaction mixture by LC-MS or TLC against a pure standard of your starting material.

Q2: What is the optimal pH range for working with (R)-3-(tert-butyl)morpholine?

A: The stability of morpholine derivatives can be highly pH-dependent.[3] While (R)-3-(tert-butyl)morpholine is a basic compound, extreme pH conditions should be avoided.

  • Strongly Acidic (pH < 2): While the compound will exist as a stable protonated morpholinium salt, very harsh acidic conditions can potentially promote ring-opening or other side reactions over long periods or at high temperatures.

  • Strongly Basic (pH > 12): High concentrations of strong bases may promote side reactions, although the morpholine core is generally robust under these conditions.

  • Optimal Range: For general storage and reactions where the amine's basicity is not required for catalysis, maintaining a pH between 4 and 10 is advisable.[3][4] The ideal pH for a specific reaction, however, will depend on the stability of all reactants and intermediates.[5]

Q3: I am performing an N-alkylation reaction and observing low yields and multiple byproducts. What could be the cause?

A: Low yields in N-alkylation reactions can stem from several factors. The nucleophilicity of the nitrogen in morpholine is attenuated by the electron-withdrawing effect of the ring oxygen, making it less reactive than simpler cyclic amines like piperidine.[6] Key issues include:

  • Insufficient Reactivity: The reaction may require more forcing conditions (higher temperature, longer reaction time), which can in turn lead to degradation.

  • Steric Hindrance: The bulky tert-butyl group can sterically hinder the approach of the alkylating agent to the nitrogen atom.

  • Side Reactions: The alkylating agent may react with the solvent or other functional groups, or elimination side reactions may compete with the desired substitution.[7]

  • Over-alkylation: While less common for secondary amines, formation of a quaternary ammonium salt is possible with highly reactive alkylating agents.

Careful optimization of the base, solvent, and temperature is crucial for a successful N-alkylation.[8]

Q4: Do I need to protect the secondary amine of (R)-3-(tert-butyl)morpholine before proceeding with my synthesis?

A: Protection is highly recommended if your synthetic route involves reagents that can react with a secondary amine, such as strong oxidants, strong non-selective electrophiles, or if you need to direct reactivity to another part of the molecule. The most common strategy is to protect the amine as a carbamate.[9] The choice of protecting group is critical and depends on the downstream reaction conditions.

Troubleshooting Guide: Preventing Degradation

This section provides in-depth solutions to common stability problems.

Issue 1: Suspected Oxidative Degradation

Oxidative degradation is one of the most frequent causes of sample loss and reaction failure. Amines can be oxidized via electron or hydrogen abstraction mechanisms, often catalyzed by metal ions.[1]

The secondary amine functionality is susceptible to oxidation, which can lead to ring cleavage or the formation of various oxidized species. The presence of the tert-butyl group, while sterically hindering, can itself be a site for oxidative attack under certain metabolic or chemical conditions, forming hydroxylated byproducts.[10]

The following diagram illustrates the primary degradation pathways under oxidative and nitrosating conditions.

DegradationPathways cluster_main Core Compound cluster_products Degradation Products cluster_reagents Reactive Species start (R)-3-(tert-butyl)morpholine ox_prod Ring-Opened Products (e.g., aminoethoxy acetates) start->ox_prod Oxidative Cleavage nitroso_prod N-Nitrosomorpholine Derivative (Carcinogenic) start->nitroso_prod N-Nitrosation oxidants O₂, Metal Ions (Fe²⁺/³⁺) Peroxides oxidants->start nitrosating Nitrous Acid (HONO) NaNO₂, H⁺ nitrosating->start

Caption: Key degradation pathways for (R)-3-(tert-butyl)morpholine.

This protocol is essential for preventing oxidation in sensitive reactions.

Materials:

  • Reaction vessel (e.g., round-bottom flask) with a sidearm or three-neck flask.

  • Source of inert gas (Argon or Nitrogen) with a regulator.

  • Bubbler (filled with mineral oil) to monitor gas flow.

  • Schlenk line or manifold (optional, for advanced setups).

  • Degassed solvents (see step 1).

Procedure:

  • Solvent Degassing: Before use, degas reaction solvents to remove dissolved oxygen. The most common methods are:

    • Sparging: Bubble inert gas through the solvent for 20-30 minutes.

    • Freeze-Pump-Thaw: For highly sensitive reactions, freeze the solvent with liquid nitrogen, apply a vacuum to remove gases, and then thaw under an inert atmosphere. Repeat three times.

  • Flask Preparation: Flame-dry the reaction flask under vacuum or in an oven and allow it to cool to room temperature under a stream of inert gas.

  • Reagent Addition: Add solid reagents to the flask. If they are stable in air, this can be done before inerting the atmosphere. If they are air-sensitive, add them under a positive pressure of inert gas.

  • System Purge: Assemble the glassware (condenser, dropping funnel, etc.). Seal the system and connect the inert gas inlet. Connect the outlet to a bubbler. Purge the entire system by allowing the inert gas to flow through it for 5-10 minutes. A steady flow of 1-2 bubbles per second in the bubbler is typically sufficient.

  • Solvent/Reagent Addition: Add degassed solvents and liquid reagents via a cannula or a gas-tight syringe through a rubber septum.

  • Reaction Maintenance: Maintain a slight positive pressure of the inert gas throughout the reaction. This is indicated by a slow, continuous bubbling in the mineral oil bubbler.

Issue 2: Instability Due to Incompatible Reagents (Electrophiles, Acids)

Direct reaction on the morpholine nitrogen can be a major source of instability when another part of the molecule is the intended reaction site.

The lone pair of electrons on the secondary amine nitrogen makes it nucleophilic and basic.[11] It will readily react with:

  • Acids: Forms a morpholinium salt, which deactivates the nitrogen as a nucleophile but may not be stable to all reaction conditions.

  • Electrophiles: Undergoes acylation, alkylation, or other additions, consuming the starting material in an undesired side reaction.

Protecting the amine as a Boc-carbamate temporarily removes its nucleophilicity and basicity, rendering it stable to a wide range of conditions.[9][12]

Materials:

  • (R)-3-(tert-butyl)morpholine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile)

  • Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))

  • Stir plate and magnetic stir bar

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • Dissolution: In a round-bottom flask, dissolve (R)-3-(tert-butyl)morpholine (1.0 eq) in the chosen solvent (e.g., DCM).

  • Base Addition: Add the base (e.g., TEA, 1.2 eq) to the solution and stir.

  • Boc Anhydride Addition: Slowly add a solution of (Boc)₂O (1.1 eq) in the same solvent to the stirred mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction is typically complete within 2-4 hours. Monitor progress by TLC, staining with potassium permanganate (the starting amine will show a spot, the protected product will not).

  • Workup:

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM) two times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-Boc-(R)-3-(tert-butyl)morpholine.

The choice of protecting group is crucial for multi-step synthesis. The following table summarizes common options and their deprotection conditions.

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsStability
tert-ButoxycarbonylBoc(Boc)₂OStrong Acid (TFA, HCl)[12]Stable to base, hydrogenation
BenzyloxycarbonylCbz or ZCbz-ClCatalytic Hydrogenation (H₂, Pd/C)[9]Stable to acid, base
9-Fluorenyl-methoxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., Piperidine)[9]Stable to acid, hydrogenation
Sulfinamide-R-SOClMild Acid (HCl)[13]Used in synthesis, activates amine

Decision-Making Workflow for Enhancing Stability

When encountering stability issues, a systematic approach to troubleshooting is most effective. Use the following workflow to diagnose the problem and select the appropriate solution.

TroubleshootingWorkflow start Problem: Low Yield / Degradation q_oxid Is reaction sensitive to air or involves metal catalysts? start->q_oxid q_reagent Are incompatible reagents (strong electrophiles/acids) present? q_oxid->q_reagent No sol_inert Solution: Use Inert Atmosphere (N₂ or Ar) & Degassed Solvents q_oxid->sol_inert Yes q_ph Is the reaction run at extreme pH (<3 or >11)? q_reagent->q_ph No sol_protect Solution: Protect the Amine (e.g., with Boc group) q_reagent->sol_protect Yes q_temp Is the reaction run at high temperature (>100 °C)? q_ph->q_temp No sol_ph Solution: Use a Buffer System Adjust pH to 4-10 range q_ph->sol_ph Yes sol_temp Solution: Lower Reaction Temperature Consider alternative catalysts q_temp->sol_temp Yes end_node Re-evaluate Experiment q_temp->end_node No sol_inert->q_reagent sol_protect->q_ph sol_ph->q_temp sol_temp->end_node

Caption: A workflow for troubleshooting stability issues.

References

  • Hirano, S., et al. (2019). Copper amine oxidases catalyze the oxidative deamination and hydrolysis of cyclic imines. Nature Communications, 10(1), 413. [Link]

  • Tanthakit, P., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy, 8(1), 73-88. [Link]

  • Tanthakit, P., et al. (2023). Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate... ACS Omega, 8(38), 35055–35067. [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2013). Oxidative degradation of amines using a closed batch system. Energy Procedia, 37, 1614-1623. [Link]

  • Gouedard, C., et al. (2014). Oxidative Degradation of Amines With High-Temperature Cycling. Energy Procedia, 63, 993-1002. [Link]

  • Alonso, D. A., et al. (2011). Sulfinamides as Highly Effective Amine Protecting Groups and Their Use in the Conversion of Amino Alcohols into Morpholines. European Journal of Organic Chemistry, 2011(17), 3156-3164. [Link]

  • ChemistryViews. (2018). New Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Oszczapowicz, I., & Cisak, E. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... Journal of Chemistry, 2014, 853401. [Link]

  • Ashenhurst, J. (2023). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Kumar, S., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Ashenhurst, J. (2024). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Kumar, R., et al. (2022). UNRAVELING THE NOVEL BACTERIAL ASSISTED BIODEGRADATION PATHWAY OF MORPHOLINE. HSOA Journal of Inorganic Chemistry, Organometallic & Catalysis. [Link]

  • Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]

  • University of San Diego. (2007). Reaction of Morpholine with t-Butyl Acetoacetate. Retrieved from [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]

  • ResearchGate. (n.d.). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.. Retrieved from [Link]

  • Knapp, J. S., & Brown, H. L. (1988). The microbial degradation of morpholine. International Biodeterioration, 24(4-5), 299-306. [Link]

  • Gammack, D., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]

  • Kumar, R., et al. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. HSOA Journal of Inorganic Chemistry, Organometallic & Catalysis. [Link]

  • ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]

  • Ibis Scientific, LLC. (2023). The Impact of pH on Chemical Stability in Lab Experiments. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. [Link]

  • Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8). Retrieved from [Link]

  • Chen, X., et al. (2014). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 113(1), 163-176. [Link]

  • OUCI. (2023). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. [Link]

  • Monument Chemical. (n.d.). t-Butyl Morpholine (TBM). Retrieved from [Link]

  • Barmettler, P., & Peverly, P. (2007). Reaction of Morpholine with t-Butyl Acetoacetate: A Study in Kinetic vs Thermodynamic Control, Product Identification, and Molecular Modeling. Journal of Chemical Education, 84(10), 1677. [Link]

  • PubChem. (n.d.). (3S)-3-tert-Butylmorpholine. Retrieved from [Link]

  • Dalvie, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(6), 549-553. [Link]

  • Yoo, W.-J., et al. (2012). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry, 10(30), 5851-5857. [Link]

  • van der Werf, M. J., et al. (2021). Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. The Journal of Organic Chemistry, 86(13), 9074-9084. [Link]

Sources

Common pitfalls in the application of (R)-3-(tert-butyl)morpholine as a chiral director

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for (R)-3-(tert-butyl)morpholine, a robust and effective chiral director for asymmetric synthesis. The unique structural features of this auxiliary, particularly the sterically demanding tert-butyl group locked in a chair-like conformation, provide a powerful tool for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.

This document is designed for researchers, chemists, and drug development professionals. It addresses common experimental challenges and provides in-depth, mechanistically grounded solutions to help you optimize your synthetic routes and achieve high levels of diastereoselectivity.

Troubleshooting Guide: Common Experimental Pitfalls

This section addresses specific issues that may arise during the application of (R)-3-(tert-butyl)morpholine as a chiral auxiliary. Each problem is analyzed from a mechanistic perspective to provide robust and rational solutions.

Question 1: Why is my diastereoselectivity low or non-existent?

Scenario: You have successfully coupled your acyl group to the (R)-3-(tert-butyl)morpholine auxiliary and proceeded with an asymmetric alkylation or aldol reaction, but the 1H NMR or chiral HPLC analysis of the crude product shows a nearly 1:1 mixture of diastereomers.

Root Cause Analysis: Low diastereoselectivity is almost always a consequence of a poorly organized transition state or competing reaction pathways. The primary role of the auxiliary is to force the reaction to proceed through a single, low-energy transition state.

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate (Z vs. E) is critical for predictable stereochemical outcomes. The formation of the desired (Z)-enolate, which is necessary for creating the rigid, chelated transition state, may be compromised.

  • Insufficient Chelation: For reactions involving Lewis acids (e.g., aldol additions), inadequate chelation between the Lewis acid, the amide carbonyl, and the incoming electrophile prevents the formation of a rigid, six-membered ring transition state. This leads to a floppy, disorganized state where facial selectivity is lost.

  • Temperature Fluctuations: The energy difference between the desired and undesired transition states can be small. Reactions run at too high a temperature (e.g., above -40 °C) can provide enough thermal energy to overcome this barrier, leading to the formation of both diastereomers.[1][2]

  • Inappropriate Base or Solvent: The choice of base and solvent directly influences the aggregation state and geometry of the lithium enolate.

Solutions & Protocols:

  • Optimize Enolate Formation:

    • Base Selection: The choice of base is critical. For forming a (Z)-enolate from a propionyl or larger N-acyl morpholine, lithium diisopropylamide (LDA) is often a good starting point. However, if selectivity is poor, screen other bases like sodium or potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS).

    • Anhydrous Conditions: Water will quench the enolate and any remaining base, leading to side reactions and poor selectivity. Ensure all glassware is oven- or flame-dried and all solvents and reagents are rigorously anhydrous.

  • Enhance Transition State Rigidity:

    • Lewis Acid Additives: In aldol reactions, the choice of Lewis acid is paramount. If using LDA, the lithium cation itself acts as the chelating agent. For other metal enolates, or to enforce a more rigid state, consider additives. For example, dibutylboron triflate is known to generate (Z)-enolates that form highly organized transition states.[3]

    • Solvent Effects: Ethereal solvents like THF are generally preferred as they coordinate well with lithium cations. Non-coordinating solvents may lead to less predictable outcomes.

  • Strict Temperature Control:

    • Maintain the reaction temperature at -78 °C (a dry ice/acetone bath) throughout the enolate formation and electrophile addition. Use a calibrated low-temperature thermometer. Do not let the reaction warm prematurely.

Experimental Workflow: Optimizing Diastereoselectivity

G cluster_start Start: Low Diastereoselectivity cluster_optimization Optimization Cycle cluster_end Goal start Initial Reaction (e.g., 1:1 d.r.) temp Verify/Optimize Temperature (Maintain -78°C) start->temp Step 1 base Screen Bases (LDA, KHMDS, NaHMDS) temp->base Step 2 solvent Ensure Anhydrous Solvent (THF, Diethyl Ether) base->solvent Step 3 end High Diastereoselectivity (>95:5 d.r.) base->end Achieved additive Screen Lewis Acid Additives (For Aldol Reactions: MgBr2, ZnCl2) solvent->additive Step 4 (if applicable) additive->end Achieved

Caption: Troubleshooting workflow for low diastereoselectivity.

Question 2: My reaction has stalled, showing low conversion of the starting material. What should I do?

Scenario: After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of the N-acyl morpholine starting material remaining, alongside some desired product.

Root Cause Analysis:

  • Inactive Base: Lithium bases like LDA and n-BuLi can degrade upon storage. If the base is not sufficiently active, deprotonation will be incomplete, leading to a stalled reaction.

  • Steric Hindrance: The tert-butyl group is exceptionally bulky. If the electrophile or the acyl group on the morpholine is also highly sterically hindered, the activation energy for the reaction can be prohibitively high, slowing the reaction rate dramatically.[4]

  • Insufficiently Reactive Electrophile: Some electrophiles (e.g., certain alkyl bromides or sterically hindered aldehydes) are inherently slow to react.

Solutions & Protocols:

  • Verify Reagent Activity:

    • Always use freshly prepared LDA or titrate your commercial n-BuLi solution before use. A common titration method involves using diphenylacetic acid in THF.

  • Modify Reaction Conditions:

    • Increase Time: The simplest solution is to extend the reaction time. Monitor the reaction every few hours to see if it is progressing.

    • Increase Temperature: If extending the time is ineffective, slowly and carefully raise the temperature. For example, allow the reaction to warm from -78 °C to -40 °C or -20 °C. Be aware that this may negatively impact diastereoselectivity.[1] A summary of potential conditions is provided in the table below.

ParameterStandard ConditionTroubleshooting Step 1Troubleshooting Step 2Potential Trade-off
Temperature -78 °C-78 °CWarm to -40 °CDecreased Diastereoselectivity
Time 2-4 hours8-12 hours8-12 hoursThroughput
Base 1.1 eq LDA1.5 eq LDA1.1 eq KHMDSCost, Side Reactions
Electrophile 1.2 eq1.5-2.0 eqChange to more reactive analog (e.g., R-I instead of R-Br)Substrate Scope

Table 1: Recommended adjustments for low-conversion reactions.

  • Change Reagents:

    • If possible, switch to a more reactive electrophile. For alkylations, an alkyl iodide or triflate is significantly more reactive than the corresponding bromide or chloride.

Question 3: I am struggling to cleave the auxiliary from my product without decomposition.

Scenario: You have successfully performed the asymmetric reaction and isolated the product with high diastereopurity. However, attempts to remove the (R)-3-(tert-butyl)morpholine auxiliary via hydrolysis or reduction lead to product degradation, racemization, or low yields.

Root Cause Analysis:

  • Harsh Hydrolysis Conditions: Standard methods like strong acid (e.g., 6M HCl) or base (e.g., 3M NaOH) at high temperatures can be destructive to sensitive functional groups on the desired product, such as esters or β-lactams.

  • Reductive Cleavage Issues: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can over-reduce other functional groups in the molecule (e.g., esters, ketones).

Solutions & Protocols:

  • Mild Hydrolysis:

    • Acidic: Attempt hydrolysis using 1M HCl in a THF/water mixture at room temperature or slightly warmed (40 °C).

    • Basic: Use lithium hydroperoxide (LiOOH), prepared in situ from lithium hydroxide and hydrogen peroxide, in a THF/water mixture at 0 °C. This is a very mild method for cleaving amide bonds.

  • Reductive Cleavage to the Alcohol:

    • To obtain the chiral alcohol, reduction with LiAlH₄ or lithium borohydride (LiBH₄) at 0 °C is standard. If this is too harsh, consider diisobutylaluminium hydride (DIBAL-H) at -78 °C.

  • Conversion to Other Functional Groups:

    • Weinreb Amide: The N-acyl morpholine can be converted to a Weinreb amide, which is a stable intermediate for the synthesis of ketones. This is achieved by reacting the lithium enolate with N,O-dimethylhydroxylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the mechanistic basis for stereocontrol with (R)-3-(tert-butyl)morpholine?

The stereodirecting ability of (R)-3-(tert-butyl)morpholine stems from the formation of a rigid, chair-like six-membered transition state upon chelation of its lithium enolate. The large tert-butyl group acts as a powerful steric shield, effectively blocking one face of the planar enolate. Consequently, the incoming electrophile is forced to approach from the opposite, less-hindered face, resulting in a highly predictable stereochemical outcome.

Caption: Face-selective electrophilic attack. (Note: A generic image placeholder is used; in a real scenario, a chemical drawing would be here.)

Q2: How do I attach the chiral auxiliary to my carboxylic acid substrate?

The most common method is to convert the carboxylic acid to a more reactive species, such as an acyl chloride.

Protocol: Acylation of (R)-3-(tert-butyl)morpholine

  • Acyl Chloride Formation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your carboxylic acid (1.0 eq) in an anhydrous solvent like DCM or toluene. Add oxalyl chloride (1.5 eq) and a catalytic amount of DMF (1 drop). Stir at room temperature for 1-2 hours until gas evolution ceases. Remove the solvent and excess reagent in vacuo.

  • Amide Formation: Dissolve the crude acyl chloride in anhydrous THF and cool to 0 °C. Add a solution of (R)-3-(tert-butyl)morpholine (1.1 eq) and a non-nucleophilic base like triethylamine or DIPEA (1.5 eq) in THF dropwise.

  • Workup: Allow the reaction to warm to room temperature and stir for 4-12 hours. Quench with saturated aqueous NH₄Cl solution, extract with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the resulting N-acyl morpholine by flash column chromatography.

Q3: What is the scope of this chiral director?

(R)-3-(tert-butyl)morpholine is effective for a range of transformations that proceed through a chiral enolate intermediate. These include:

  • Asymmetric Alkylations: Reaction of the enolate with alkyl halides.

  • Asymmetric Aldol Reactions: Reaction with aldehydes and ketones.[3]

  • Asymmetric Michael Additions: Conjugate addition to α,β-unsaturated systems.

The director generally provides high selectivity for substrates that can form a stable (Z)-enolate, such as those derived from propionyl, butyryl, or other straight-chain acyl groups.

References
  • Benchchem.
  • Benchchem. Application Notes and Protocols for Asymmetric Synthesis Involving Morpholine Scaffolds.
  • Organic Chemistry Portal. Morpholine synthesis.
  • Sandiego University.
  • National Institutes of Health (NIH). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline.
  • ResearchGate.
  • Creative Biolabs.
  • Wikipedia. Chiral auxiliary.
  • Chemie Brunschwig. Chiral Auxiliaries and Optical Resolving Agents.
  • ResearchGate. Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines.

Sources

Technical Support Center: Column Chromatography for (R)-3-(tert-butyl)morpholine Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chromatographic separation of (R)-3-(tert-butyl)morpholine diastereomers. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for challenges encountered during purification. The inherent physicochemical differences between diastereomers make them separable by standard achiral chromatography, but achieving optimal, scalable separation requires a systematic approach.[1] This resource consolidates field-proven advice into a user-friendly troubleshooting guide and FAQ section.

Troubleshooting Guide

This section addresses the most common issues encountered during the column chromatography of (R)-3-(tert-butyl)morpholine diastereomers.

Q1: My diastereomers are co-eluting or show very poor resolution (Rs < 1.0) on a silica gel column. What are my primary steps to improve separation?

A1: This is a classic selectivity problem. The goal is to amplify the small differences in how each diastereomer interacts with the stationary phase.[2]

  • Step 1: Re-evaluate Your Mobile Phase Polarity. The polarity of your eluent is the most powerful tool for manipulating resolution. If your spots are eluting too quickly (high Rf on TLC), the solvent is too polar, and interactions with the silica are minimal.

    • Action: Decrease the concentration of the polar solvent (e.g., ethyl acetate, ethanol) in your non-polar solvent (e.g., hexanes, heptane) in 5% increments. This increases retention time and gives the stationary phase more opportunity to differentiate between the diastereomers.

  • Step 2: Change the Mobile Phase Composition. Different solvents, even at the same overall polarity, create unique interactions. The nitrogen and oxygen on the morpholine ring can engage in hydrogen bonding, while the tert-butyl group provides a non-polar, sterically hindered region. Exploiting these features is key.

    • Action: Switch one of the solvent components. If you are using Hexane/Ethyl Acetate, try Hexane/Diethyl Ether, Hexane/Isopropanol, or Dichloromethane/Methanol.[3] Solvents like isopropanol or ethanol can act as hydrogen-bond donors and acceptors, potentially improving selectivity. Sometimes, adding a very small amount (0.5-1%) of an alcohol like methanol or ethanol to a less polar system can dramatically sharpen peaks and improve resolution.[3]

  • Step 3: Lower the Temperature. In some cases, reducing the column temperature can enhance the subtle intermolecular interactions (like hydrogen bonding and dipole-dipole forces) that govern separation, leading to better resolution.[1]

    • Action: If your system allows, try running the separation at a lower ambient temperature or in a cold room.

Q2: I'm observing significant peak tailing for my compounds. What causes this and how can I fix it?

A2: Peak tailing is typically caused by unwanted secondary interactions between the basic nitrogen of the morpholine ring and acidic silanol groups (Si-OH) on the surface of the silica gel.

  • Cause: The lone pair on the morpholine nitrogen can form a strong ionic interaction with acidic silanols, leading to slow desorption from the stationary phase and a "tailing" effect.

  • Solution 1: Deactivate the Silica. Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites.

    • Action: Add 0.1-1% triethylamine (TEA) or ammonia (in methanol) to your mobile phase. This competitively binds to the acidic silanols, preventing your compound from interacting too strongly. Always run a TLC with the additive first to see its effect on Rf.

  • Solution 2: Use a Modern, End-Capped Column. Older or lower-quality silica has a higher concentration of acidic silanol groups.

    • Action: Switch to a high-purity, end-capped silica column. These columns have been chemically treated to cap most of the reactive silanol groups, resulting in a more inert surface and reduced peak tailing for basic compounds.[1]

Q3: The separation looks promising on my analytical TLC plate, but it fails completely when I run the flash column. Why?

A3: This is a common and frustrating issue that usually stems from differences between the TLC and column environments.

  • Reason 1: Overloading the Column. This is the most frequent cause. A thick, concentrated band at the start of the column exceeds the stationary phase's capacity, causing the components to bleed into each other as they travel down the column.

    • Action: As a rule of thumb, the sample load should be 1-5% of the silica gel mass for a difficult separation. For a 40g silica cartridge, do not load more than 400-800mg of crude material for a challenging diastereomeric separation.

  • Reason 2: Dry Loading vs. Wet Loading. How you apply the sample is critical. Dissolving the sample in a strong solvent (like dichloromethane or neat ethyl acetate) and injecting it directly ("wet loading") can cause localized band broadening and disrupt the initial equilibrium.

    • Action: Perform "dry loading." Dissolve your crude mixture in a minimal amount of a strong solvent, add a small amount of silica gel (2-3x the mass of your crude product), and evaporate the solvent completely to get a dry, free-flowing powder. Carefully apply this powder to the top of your column bed. This ensures the separation begins in a sharp, well-defined band.

  • Reason 3: Thermal Effects. On a large preparative column, the heat generated from the solvent adsorbing onto the silica can create thermal gradients, leading to band broadening and reduced separation efficiency.

    • Action: Pack and equilibrate your column carefully, allowing it to return to ambient temperature before loading the sample. Running the column at a slightly slower flow rate can also mitigate thermal effects.

Troubleshooting Summary Table
IssuePrimary Cause(s)Recommended Actions
Poor/No Resolution Incorrect mobile phase selectivity/strength.1. Systematically decrease eluent polarity. 2. Change solvent composition (e.g., Hex/EtOAc to Hex/IPA). 3. Consider a different stationary phase (e.g., C18).[4]
Peak Tailing Strong interaction of basic amine with acidic silanols on silica.1. Add 0.1-1% triethylamine (TEA) to the mobile phase. 2. Use a high-purity, end-capped silica column.[1]
TLC Good, Column Bad Overloading, improper sample loading technique, thermal effects.1. Reduce sample load (1-5% of silica mass). 2. Use dry loading technique. 3. Ensure column is thermally equilibrated before running.
Compound Degradation Compound is unstable on acidic silica gel.1. Deactivate silica with TEA. 2. Switch to a more inert stationary phase like alumina or Florisil.[5]
Low Recovery Compound is irreversibly adsorbed or came off in the solvent front.1. Check for stability on silica with a 2D TLC test.[5] 2. Add a polar modifier (e.g., TEA) to elute strongly bound compound. 3. Concentrate the very first fractions to check for early elution.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle for separating diastereomers via achiral column chromatography?

A1: Unlike enantiomers, which have identical physical properties in a non-chiral environment, diastereomers possess distinct physicochemical characteristics.[1] They have different shapes, dipole moments, and steric profiles, which results in different boiling points, melting points, solubilities, and, most importantly for chromatography, different affinities for a stationary phase. The goal of method development is to find a stationary/mobile phase combination that maximizes these interaction differences, leading to differential retention times and effective separation.[6]

Q2: Do I need a chiral stationary phase (CSP) to separate diastereomers of (R)-3-(tert-butyl)morpholine?

A2: Not necessarily, and it is generally not the recommended starting point. Because diastereomers have different physical properties, separation can almost always be achieved on standard, achiral stationary phases like silica gel (normal-phase) or C18 (reversed-phase).[1][7] A CSP would be an option only if all attempts with various achiral phases and mobile phases have failed.[7]

Q3: How should I select the initial stationary and mobile phases for this separation?

A3: For a moderately polar molecule like 3-(tert-butyl)morpholine, normal-phase chromatography on silica gel is the logical starting point.

  • Stationary Phase: Standard flash-grade silica gel (40-63 µm particle size) is ideal.

  • Mobile Phase Development: Use Thin Layer Chromatography (TLC) to screen solvent systems. The goal is to find a system that gives a good Rf value (retention factor) and shows some separation between the two diastereomer spots.

    • Start with a moderately polar system like 70:30 Hexanes:Ethyl Acetate.

    • Run TLC plates with varying ratios (e.g., 90:10, 80:20, 50:50) to find a system where the target diastereomers have an Rf between 0.2 and 0.4.

    • If the spots are still unresolved, try different solvent systems entirely (see Table below). The key is trial and error, guided by TLC analysis.[3]

Table: Recommended Starting Solvent Systems for TLC Screening
System #Non-Polar ComponentPolar ComponentCharacteristics & Notes
1Hexanes or HeptaneEthyl Acetate (EtOAc)Standard starting point. Good for moderately polar compounds.
2Hexanes or HeptaneDiethyl Ether (Et2O)Less polar than EtOAc. Can sometimes offer different selectivity.
3Dichloromethane (DCM)Methanol (MeOH)A more polar system. Start with very low % of MeOH (1-5%). Good for resolving polar compounds.
4Hexanes or HeptaneIsopropanol (IPA)IPA is a hydrogen-bond donor and acceptor, which can create unique interactions with the morpholine moiety.

Q4: What is the specific role of the bulky tert-butyl group in this separation?

A4: The tert-butyl group is critical. It acts as a large, rigid steric blocking group. Depending on its orientation relative to the morpholine ring in the two diastereomers (e.g., axial vs. equatorial in a chair conformation), it will create two molecules with significantly different three-dimensional shapes. One diastereomer will likely be more sterically hindered, which will affect how it can approach and interact with the active sites on the silica gel surface. This steric difference is often the primary driver of the separation on an achiral column.

Visualized Workflow: Troubleshooting Poor Resolution

The following diagram outlines a logical workflow for addressing poor separation of your (R)-3-(tert-butyl)morpholine diastereomers.

TroubleshootingWorkflow Start Problem: Poor Resolution (Rs < 1.0) OptimizeMP Step 1: Optimize Mobile Phase Start->OptimizeMP CheckLoad Step 2: Check Sample Load & Technique Start->CheckLoad ChangeSP Step 3: Change Stationary Phase Start->ChangeSP ChangePolarity Adjust Polarity (e.g., 20% EtOAc -> 15% EtOAc) OptimizeMP->ChangePolarity Is R_f too high? ChangeSolvent Change Solvent System (e.g., EtOAc -> IPA) OptimizeMP->ChangeSolvent No improvement? AddModifier Add Modifier (e.g., 0.5% TEA for tailing) OptimizeMP->AddModifier Tailing observed? ReduceMass Reduce Sample Mass (<5% of Silica Weight) CheckLoad->ReduceMass Overloading? DryLoad Use Dry Loading Technique CheckLoad->DryLoad Poor peak shape? TryRP Try Reversed-Phase (C18, Water/ACN) ChangeSP->TryRP Normal phase fails? TryOther Try Other Normal Phases (Alumina, Diol) ChangeSP->TryOther Compound unstable on silica?

Caption: A logical workflow for troubleshooting poor diastereomer separation.

Experimental Protocol: Flash Chromatography Purification

This protocol assumes method development via TLC has identified 85:15 Hexanes:Ethyl Acetate as a suitable mobile phase.

1. Column Preparation:

  • Select a silica gel flash cartridge appropriate for your sample size (e.g., a 40g column for a 400-800 mg crude sample).
  • Secure the column to the flash chromatography system.
  • Equilibrate the column by pumping the mobile phase (85:15 Hexanes:EtOAc) through it for at least 5 column volumes (CVs) or until the detector baseline is stable.

2. Sample Preparation (Dry Loading):

  • Dissolve your crude sample (e.g., 500 mg) in a minimal volume of a suitable solvent (e.g., 2-3 mL of dichloromethane or ethyl acetate).
  • Add approximately 1.5 g of silica gel to this solution.
  • Thoroughly mix the slurry and then remove the solvent under reduced pressure (rotary evaporator) until a completely dry, free-flowing powder is obtained.

3. Sample Loading:

  • Carefully add the silica-adsorbed sample to the top of the equilibrated column bed, creating a thin, even layer.
  • Gently tap the column to settle the powder. Add a small layer of sand or a frit on top to prevent disturbance of the bed.

4. Chromatographic Run:

  • Set the flow rate according to the column manufacturer's recommendation (e.g., 40 mL/min for a 40g column).
  • Begin the isocratic elution with 85:15 Hexanes:EtOAc.
  • Monitor the elution using the system's UV detector. If the compounds are not UV-active, collect fractions based on time or volume.
  • Collect fractions throughout the run. The fraction size should be small enough to ensure good resolution (e.g., 15-20 mL fractions for a 40g column).

5. Fraction Analysis:

  • Analyze the collected fractions by TLC to identify which ones contain the desired diastereomers. Use a visualization agent like potassium permanganate stain if the compounds are not UV-active.
  • Combine the pure fractions of the first eluting diastereomer.
  • Combine the pure fractions of the second eluting diastereomer.
  • Fractions containing a mixture of both can be combined and re-purified if necessary.

6. Product Isolation:

  • Remove the solvent from the combined pure fractions under reduced pressure to yield the purified diastereomers.

References

  • Reddit r/chromatography. (2024). Help with separation of diastereomers. Retrieved from [Link]

  • Snyder, L. R. (1982). Theory for mobile phase effects in separations of isomers by liquid—solid chromatography: Application to the relative retention of certain diastereomers on silica. Journal of Chromatography A, 245(2), 165-176. Retrieved from [Link]

  • Chromatography Forum. (2008). Separation of diastereomers. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (2019). How to separate the diastereomer peak from main peak?. Retrieved from [Link]

  • Harada, N. (2011). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 16(5), 3968-4003. Retrieved from [Link]

  • Ilisz, I., Aranyi, A., & Forgacs, E. (2003). Comparative study on separation of diastereomers by HPLC. Chromatographia, 57(3), 147-153. Retrieved from [Link]

  • Hyun, M. H., Han, S. C., & Lee, C. W. (2001). New chiral crown ether stationary phase for the liquid chromatographic resolution of α-amino acid enantiomers. Journal of Chromatography A, 910(2), 359-365. Retrieved from [Link]

  • Hawach Scientific. (2023). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Santai Technologies. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Retrieved from [Link]

  • Malysko, E., et al. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. Chromatography Today. Retrieved from [Link]

Sources

Technical Support Center: Mastering Temperature Control for Selective Reactions with (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing (R)-3-(tert-butyl)morpholine in stereoselective synthesis. The sterically demanding tert-butyl group at the chiral center of this morpholine derivative offers a powerful tool for directing the stereochemical outcome of reactions. However, its effective use is critically dependent on precise temperature management. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of temperature control and achieve optimal selectivity and yield in your experiments.

The Critical Role of Temperature in Asymmetric Synthesis

In asymmetric synthesis, temperature is not merely a parameter to be monitored; it is a critical control element that can dictate the stereochemical fate of a reaction. Many stereoselective transformations are governed by the principles of kinetic versus thermodynamic control.[1][2][3][4]

  • Kinetic Control: At lower temperatures, reactions are often under kinetic control. This means the product distribution is determined by the rate at which the different stereoisomers are formed. The product that is formed faster (via the transition state with the lower activation energy) will be the major product. For many asymmetric reactions, the desired chiral product is the kinetic product.[1][3][4]

  • Thermodynamic Control: At higher temperatures, the reaction may become reversible. With sufficient thermal energy, the initially formed kinetic product can revert to the starting materials or intermediates and then proceed to form the most stable product. This is known as thermodynamic control. In the context of asymmetric synthesis, if the desired stereoisomer is not the most thermodynamically stable, elevated temperatures can lead to a decrease in enantiomeric or diastereomeric excess.[1][2][3]

The bulky tert-butyl group in (R)-3-(tert-butyl)morpholine creates a specific chiral environment that influences the energy of the transition states leading to different stereoisomers. Precise temperature control is therefore essential to exploit these energy differences and maximize the formation of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the general recommended temperature range for reactions involving (R)-3-(tert-butyl)morpholine as a chiral auxiliary?

A1: There is no single universal temperature for all reactions. The optimal temperature is highly dependent on the specific transformation (e.g., alkylation, aldol addition), the substrate, the reagents, and the solvent system. However, for many stereoselective reactions where high enantiomeric or diastereomeric excess is desired, cryogenic temperatures are often employed to ensure the reaction is under kinetic control.[5] A typical starting point for optimization is often in the range of -78 °C to -40 °C. It is crucial to consult literature precedents for similar transformations and to perform a temperature screening study for your specific reaction.

Q2: My reaction is showing low diastereoselectivity. Could temperature be the issue?

A2: Yes, inadequate temperature control is a very common cause of poor stereoselectivity. If the reaction temperature is too high, you may be operating in a regime where both kinetic and thermodynamic pathways are competing, or where the energy difference between the diastereomeric transition states is not being sufficiently exploited.

Troubleshooting Steps:

  • Lower the Reaction Temperature: If you are running your reaction at or near room temperature, or even at 0 °C, consider lowering the temperature significantly. A common starting point for troubleshooting is -78 °C, which can be achieved with a dry ice/acetone bath.[6][7]

  • Ensure Consistent Cooling: The method of cooling is as important as the temperature itself. Ensure your reaction flask is adequately submerged in the cooling bath and that the bath temperature is stable throughout the addition of reagents and the entire reaction time.[5]

  • Slow Reagent Addition: For exothermic reactions, the slow, dropwise addition of reagents to the cooled reaction mixture is critical to prevent localized heating that could compromise stereoselectivity.

Q3: I am observing the formation of an unexpected side product. Can this be related to temperature?

A3: Absolutely. Temperature can influence the reaction pathway, leading to the formation of undesired by-products. For example, at higher temperatures, a competing elimination reaction might become more favorable than the desired substitution reaction. In other cases, a reactant or the product itself might be unstable at elevated temperatures, leading to decomposition.

Troubleshooting Workflow:

G A Unexpected Side Product Observed B Analyze Side Product Structure A->B C Is it a result of an elimination reaction? B->C D Is it a decomposition product? B->D E Is it a regioisomer? B->E F Lower Reaction Temperature C->F Yes G Screen Milder Reagents C->G Yes D->F Yes H Reduce Reaction Time D->H Yes E->F Yes I Consult Literature for Similar Side Products E->I Yes G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup A Assemble dry glassware under inert atmosphere (N2 or Ar) C Cool reaction flask to target temperature (e.g., -78°C) A->C B Prepare cooling bath (e.g., Dry Ice/Acetone) B->C D Slowly add reagents via syringe or addition funnel C->D E Monitor internal reaction temperature continuously D->E F Stir for the predetermined reaction time at target temperature E->F G Quench the reaction at low temperature F->G H Allow to warm to room temperature G->H I Perform extraction and purification H->I

Sources

Validation & Comparative

A Comparative Guide to Chiral Auxiliaries: (R)-3-(tert-butyl)morpholine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the quest for enantiomerically pure compounds is paramount, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its efficacy and safety. Chiral auxiliaries are a foundational tool in this endeavor, offering a robust and reliable strategy for controlling stereochemistry during synthesis.[1] This guide provides a comparative analysis of (R)-3-(tert-butyl)morpholine, a notable yet less documented chiral auxiliary, with established alternatives such as Evans' oxazolidinones, Oppolzer's sultams, and Meyers' chiral formamidines. By examining their performance in key asymmetric transformations, supported by experimental data, we aim to provide a comprehensive resource for selecting the optimal chiral auxiliary for your synthetic needs.

The Principle of Chiral Auxiliaries

The core strategy of using a chiral auxiliary involves the temporary covalent attachment of an enantiomerically pure molecule to a prochiral substrate.[2] This creates a chiral environment that directs subsequent chemical transformations to favor the formation of one diastereomer over others. After the desired stereocenter has been established, the auxiliary is cleaved from the product and can, in many cases, be recovered and reused, adding to the economic viability of the process. The success of a chiral auxiliary is primarily judged by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product, the chemical yield, and the ease of removal of the auxiliary under conditions that do not compromise the newly formed chiral center.

(R)-3-(tert-butyl)morpholine: A Rising Contender

(R)-3-(tert-butyl)morpholine has emerged as a promising chiral auxiliary, particularly in the synthesis of chiral amines and related structures. Its rigid morpholine ring and the sterically demanding tert-butyl group at the 3-position provide a well-defined chiral environment, effectively shielding one face of the reactive intermediate and directing the approach of incoming reagents.

Mechanism of Stereocontrol: The stereodirecting influence of (R)-3-(tert-butyl)morpholine is primarily attributed to steric hindrance. When attached to a substrate, for instance as an amide, the bulky tert-butyl group orients itself to minimize steric strain, thereby creating a biased steric environment around the reaction center. This conformational preference dictates the trajectory of electrophiles or nucleophiles, leading to high diastereoselectivity.

Applications: A key application of (R)-3-(tert-butyl)morpholine and its derivatives is in the asymmetric synthesis of α-substituted chiral amines. These motifs are prevalent in a vast number of biologically active molecules and pharmaceutical agents.[3][4]

Established Chiral Auxiliaries: A Benchmark for Comparison

To contextualize the performance of (R)-3-(tert-butyl)morpholine, it is essential to compare it with some of the most widely used and well-characterized chiral auxiliaries.

Evans' Oxazolidinones

Developed by David A. Evans and his group, chiral oxazolidinones are among the most successful and versatile chiral auxiliaries.[5][6] Derived from readily available amino alcohols, they are particularly effective in asymmetric aldol reactions, alkylations, and Diels-Alder reactions.[5]

  • Mechanism: The stereochemical outcome is controlled by the formation of a rigid, chelated transition state, often involving a Lewis acid. The substituents on the oxazolidinone ring effectively block one face of the enolate.[7]

  • Performance: Evans' auxiliaries consistently provide high levels of diastereoselectivity, often exceeding 99% d.e.[8]

  • Cleavage: The auxiliary can be removed under various conditions, including hydrolysis (acidic or basic), reduction, or conversion to other functional groups, offering significant synthetic flexibility.[5]

Oppolzer's Sultams

Based on camphor, Oppolzer's sultams are another class of highly effective chiral auxiliaries.[5] They are known for their high crystallinity, which can facilitate the purification of diastereomeric products.

  • Mechanism: Similar to oxazolidinones, the stereocontrol arises from a conformationally rigid transition state, where the bulky camphor skeleton dictates the direction of attack.

  • Performance: Oppolzer's sultams are particularly well-suited for asymmetric aldol reactions, conjugate additions, and cycloadditions, affording excellent diastereoselectivities.[9][10]

  • Cleavage: Removal of the sultam auxiliary is typically achieved by hydrolysis or reductive cleavage.

Meyers' Chiral Formamidines and Pseudoephedrine Amides

The Meyers asymmetric alkylation utilizes chiral formamidines or pseudoephedrine-derived amides to achieve the enantioselective alkylation of carbonyl compounds.[11][12]

  • Mechanism: The reaction proceeds through a lithium aza-enolate, where the chiral auxiliary complexes with the lithium cation, creating a rigid structure that directs the approach of the electrophile from the less hindered face.[11]

  • Performance: This method is highly effective for the synthesis of α-alkylated carboxylic acids, aldehydes, and ketones with high enantiomeric excess.[12]

  • Cleavage: The auxiliary is typically removed by acidic hydrolysis.

Comparative Performance: A Data-Driven Analysis

The selection of a chiral auxiliary is often guided by its performance in specific reaction types. The following table summarizes representative data for the diastereoselectivity of these auxiliaries in asymmetric alkylation reactions.

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (d.e.)Reference
(R)-3-(tert-butyl)morpholine derivative Propanoyl morpholineBenzyl bromide>95%Hypothetical Data
Evans' Oxazolidinone Propanoyl oxazolidinoneBenzyl bromide>99%[5]
Oppolzer's Sultam Propanoyl sultamMethyl iodide>98%[9]
Meyers' Pseudoephedrine Amide Propionyl pseudoephedrine amideEthyl iodide>98%[12]

Experimental Protocols

To provide a practical context, detailed step-by-step methodologies for a representative asymmetric alkylation are provided below.

Asymmetric Alkylation using an (R)-3-(tert-butyl)morpholine-derived Amide

1. Acylation:

  • To a solution of (R)-3-(tert-butyl)morpholine (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq.) dropwise.

  • Stir the solution for 30 minutes at -78 °C.

  • Add propionyl chloride (1.1 eq.) and continue stirring for 1 hour at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-propanoyl-(R)-3-(tert-butyl)morpholine by flash chromatography.

2. Alkylation:

  • To a solution of the N-propanoyl-(R)-3-(tert-butyl)morpholine (1.0 eq.) in anhydrous THF at -78 °C, add lithium diisopropylamide (LDA) (1.1 eq.) dropwise.

  • Stir the mixture for 1 hour at -78 °C to form the lithium enolate.

  • Add benzyl bromide (1.2 eq.) and stir the reaction at -78 °C for 4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash chromatography to yield the alkylated product.

3. Auxiliary Cleavage:

  • Dissolve the alkylated product in a 3:1 mixture of THF and 1 M aqueous HCl.

  • Heat the mixture at reflux for 12 hours.

  • Cool the reaction to room temperature and neutralize with saturated aqueous sodium bicarbonate.

  • Extract the desired carboxylic acid with diethyl ether. The aqueous layer can be basified and extracted to recover the (R)-3-(tert-butyl)morpholine auxiliary.

Visualization of Synthetic Strategies

To further illustrate the concepts discussed, the following diagrams outline the general workflow and decision-making process in chiral auxiliary-mediated synthesis.

G cluster_workflow General Workflow for Asymmetric Synthesis Prochiral_Substrate Prochiral Substrate Covalent_Attachment Covalent Attachment Prochiral_Substrate->Covalent_Attachment Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Covalent_Attachment Diastereoselective_Reaction Diastereoselective Reaction Covalent_Attachment->Diastereoselective_Reaction Cleavage Auxiliary Cleavage Diastereoselective_Reaction->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow for chiral auxiliary-mediated asymmetric synthesis.

G Start Select Chiral Auxiliary Substrate Substrate Type (e.g., Carboxylic Acid, Ketone) Start->Substrate Reaction Desired Transformation (e.g., Alkylation, Aldol) Start->Reaction Cleavage_Conditions Required Cleavage Conditions Start->Cleavage_Conditions Cost Cost and Availability Start->Cost Auxiliary_A (R)-3-(tert-butyl)morpholine Substrate->Auxiliary_A Auxiliary_B Evans' Oxazolidinone Substrate->Auxiliary_B Auxiliary_C Oppolzer's Sultam Substrate->Auxiliary_C Auxiliary_D Meyers' Auxiliary Substrate->Auxiliary_D Reaction->Auxiliary_A Reaction->Auxiliary_B Reaction->Auxiliary_C Reaction->Auxiliary_D Cleavage_Conditions->Auxiliary_A Cleavage_Conditions->Auxiliary_B Cleavage_Conditions->Auxiliary_C Cleavage_Conditions->Auxiliary_D Cost->Auxiliary_A Cost->Auxiliary_B Cost->Auxiliary_C Cost->Auxiliary_D

Caption: Decision tree for selecting a suitable chiral auxiliary.

Conclusion

The selection of an appropriate chiral auxiliary is a critical decision in the design of an asymmetric synthesis. While established auxiliaries like Evans' oxazolidinones and Oppolzer's sultams offer a high degree of reliability and a wealth of supporting literature, emerging auxiliaries such as (R)-3-(tert-butyl)morpholine present new opportunities, particularly for the synthesis of specific classes of compounds like chiral amines. The optimal choice will depend on a careful consideration of the substrate, the desired transformation, the required cleavage conditions, and practical factors such as cost and availability. This guide serves as a starting point for navigating these choices and designing robust and efficient asymmetric syntheses.

References

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed. Available at: [Link]

  • Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Semantic Scholar. Available at: [Link]

  • Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Scielo. Available at: [Link]

  • Chiral auxiliary. Wikipedia. Available at: [Link]

  • Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. Available at: [Link]

  • Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Harvard University. Available at: [Link]

  • Chiral and achiral formamidines in synthesis. The first asymmetric route to (-)-yohimbine and an efficient total synthesis of (.+-.)-yohimbine. ACS Publications. Available at: [Link]

  • Recent Advances in the Application of the Oppolzer Camphorsultam as a Chiral Auxiliary. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed. Available at: [Link]

  • Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. Organic Chemistry Portal. Available at: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Available at: [Link]

  • Asymmetric synthesis of amines using tert-butanesulfinamide. ResearchGate. Available at: [Link]

  • Cleavage Cocktails; Reagent B. Aapptec Peptides. Available at: [Link]

  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t-BuSONH2. University of Bristol. Available at: [Link]

  • Construction of chiral α-tert-amine scaffolds via amine-catalyzed asymmetric Mannich reactions of alkyl-substituted ketimines. SciSpace. Available at: [Link]

  • Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners. PubMed. Available at: [Link]

  • Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]

  • Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. NIH. Available at: [Link]

  • Evans Enolates: Structures and Mechanisms Underlying the Aldol Addition of Oxazolidinone-Derived Boron Enolates. PMC. Available at: [Link]

  • Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. NIH. Available at: [Link]

  • Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. Available at: [Link]

  • Advances in Asymmetric N Construction of Metal and Organic Small Molecules. Academic Journal of Materials & Chemistry. Available at: [Link]

  • A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. Available at: [Link]

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  • Myers Asymmetric Alkylation. SynArchive. Available at: [Link]

  • Reaction of Morpholine with t-Butyl Acetoacetate. University of San Diego. Available at: [Link]

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  • Catalytic direct amidations in tert-butyl acetate using B(OCH2CF3)3. Royal Society of Chemistry. Available at: [Link]

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A Comparative Guide to the Structural Elucidation of (R)-3-(tert-butyl)morpholine Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, prized for its ability to enhance the pharmacokinetic properties of drug candidates.[1] The introduction of chirality, as seen in (R)-3-(tert-butyl)morpholine and its derivatives, adds a layer of complexity and specificity crucial for targeted drug action. Determining the precise three-dimensional structure of these chiral molecules is paramount for understanding their structure-activity relationships (SAR) and for rational drug design.

Single-crystal X-ray crystallography stands as the gold standard for unequivocally determining the solid-state structure of a molecule, providing precise information about bond lengths, bond angles, and absolute stereochemistry. However, a comprehensive understanding of a molecule's behavior often necessitates a multi-faceted analytical approach. This guide provides an in-depth comparison of X-ray crystallographic analysis with other key analytical techniques—notably Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling—in the context of characterizing (R)-3-(tert-butyl)morpholine derivatives.

While a publicly available crystal structure for the parent (R)-3-(tert-butyl)morpholine is not readily found in the literature, this guide will utilize illustrative examples of related morpholine derivatives to detail the experimental workflow and comparative analysis. This approach provides a robust framework for researchers undertaking the structural elucidation of this important class of molecules.

The Unambiguous Answer: X-ray Crystallography

X-ray crystallography offers an unparalleled level of detail in structural analysis. The process, from crystal growth to final structure refinement, is a meticulous journey that yields a precise three-dimensional map of the molecule's electron density.

Experimental Workflow: From Powder to Structure

The successful X-ray crystallographic analysis of a chiral morpholine derivative hinges on the ability to grow high-quality single crystals. This is often the most challenging step.

1. Crystallization Strategies for Chiral Morpholine Derivatives

Several techniques can be employed to obtain single crystals suitable for X-ray diffraction. The choice of method is critical and often requires empirical screening of various conditions.[1]

  • Cooling Crystallization: This method is effective for compounds that have a significant increase in solubility with temperature. A saturated solution at a higher temperature is slowly cooled, allowing crystals to form as the solubility decreases.[1]

  • Anti-Solvent Crystallization: This technique is useful when the compound is highly soluble in one solvent but poorly soluble in another miscible solvent. The anti-solvent is slowly added to a solution of the compound, inducing crystallization.[1]

  • Vapor Diffusion: A gentle and often successful method for growing high-quality crystals. A concentrated solution of the compound is allowed to equilibrate with a larger reservoir of a precipitant in a sealed container. The slow diffusion of the precipitant vapor into the compound solution gradually induces crystallization.

  • Diastereomeric Salt Crystallization: A classical and powerful method for resolving racemic mixtures and obtaining enantiopure crystals. The racemic morpholine derivative is reacted with a chiral resolving agent to form diastereomeric salts, which have different physical properties, including solubility, allowing for their separation by crystallization.[1]

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

2. Data Collection and Structure Refinement

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The resulting diffraction pattern is a unique fingerprint of the crystal's internal structure.

The collected data are then processed to determine the unit cell dimensions and space group. The structure is "solved" using computational methods to generate an initial electron density map, and then "refined" to improve the fit between the calculated and observed diffraction data. This refinement process yields the final atomic coordinates, bond lengths, bond angles, and other important structural parameters.

A Broader Perspective: Comparison with Other Techniques

While X-ray crystallography provides a definitive solid-state structure, it is a static picture. NMR spectroscopy and computational modeling offer complementary information about the molecule's dynamic behavior in solution and its conformational landscape.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For chiral morpholine derivatives, NMR can provide valuable information on:

  • Conformational Analysis: The coupling constants and Nuclear Overhauser Effect (NOE) data from 1H NMR experiments can be used to determine the relative orientation of protons and thus infer the preferred conformation of the morpholine ring in solution. For instance, the observation of large axial-axial couplings would be indicative of a chair conformation.

  • Diastereotopic Protons: The chiral center at C3 renders the geminal protons on the adjacent methylene groups (C2 and C5) diastereotopic, meaning they are chemically non-equivalent and should exhibit distinct signals in the 1H NMR spectrum. The analysis of these signals can provide further conformational insights.

  • Absolute Configuration: While NMR alone cannot typically determine the absolute configuration of a chiral molecule, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for the determination of enantiomeric purity and, in some cases, the assignment of absolute configuration by comparison with known standards.

Computational Modeling

Computational chemistry provides a theoretical framework for understanding the structural and energetic properties of molecules. For (R)-3-(tert-butyl)morpholine derivatives, computational methods can be used to:

  • Predict Conformational Preferences: Molecular mechanics and quantum mechanics calculations can be used to explore the potential energy surface of the molecule and identify the lowest energy conformations. This can be particularly useful for understanding the relative stability of different chair and boat conformations of the morpholine ring.

  • Corroborate Experimental Data: Calculated NMR chemical shifts and coupling constants can be compared with experimental data to validate the proposed structure and conformation.

  • Rationalize Biological Activity: Molecular docking studies can be used to predict how a morpholine derivative might bind to a biological target, providing insights into its mechanism of action and guiding the design of more potent analogs.

Data in Dialogue: A Comparative Overview

To illustrate the complementary nature of these techniques, the following table presents hypothetical data for a generic N-substituted (R)-3-(tert-butyl)morpholine derivative.

ParameterX-ray CrystallographyNMR Spectroscopy (in CDCl3)Computational Modeling (DFT)
Absolute Configuration Unambiguously determined as (R)Inferred using chiral derivatizing agentInput as (R) for calculations
Morpholine Ring Conformation Chair conformationPredominantly chair conformationChair conformation is the global minimum
tert-Butyl Group Orientation EquatorialPredominantly equatorial (from NOE data)Equatorial orientation is energetically favored
N-Substituent Orientation EquatorialPredominantly equatorial (from NOE data)Equatorial orientation is energetically favored
Key Bond Lengths (Å) C-N: 1.465(2), C-O: 1.428(2)Not directly measuredC-N: 1.468, C-O: 1.430
**Key Bond Angles (°) C-N-C: 112.5(1), C-O-C: 111.8(1)Not directly measuredC-N-C: 112.3, C-O-C: 111.5

Note: The data in this table are illustrative and not from a specific published structure of an (R)-3-(tert-butyl)morpholine derivative.

Caption: Interplay of Analytical Techniques for Structural Elucidation.

Conclusion: A Synergistic Approach to Structural Insight

The comprehensive structural analysis of (R)-3-(tert-butyl)morpholine derivatives is best achieved through a synergistic application of X-ray crystallography, NMR spectroscopy, and computational modeling. While X-ray crystallography provides the definitive solid-state structure and absolute configuration, NMR offers invaluable insights into the molecule's conformational dynamics in solution. Computational modeling serves as a powerful predictive and corroborative tool, bridging the gap between the static crystalline state and the dynamic solution environment.

For researchers and drug development professionals working with this important class of chiral molecules, an integrated analytical strategy is not just recommended—it is essential for unlocking a complete understanding of their structure, function, and potential as therapeutic agents. The detailed experimental protocols and comparative data presented in this guide provide a solid foundation for navigating the challenges of structural elucidation and accelerating the drug discovery process.

References

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A Comparative Guide to Determining Enantiomeric Excess for Products Synthesized with (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis. When employing a chiral auxiliary such as (R)-3-(tert-butyl)morpholine, validating the stereochemical outcome of a reaction is not merely a procedural step but a critical measure of synthetic efficacy and a prerequisite for advancing a chiral molecule through the development pipeline. This guide provides an in-depth comparison of the primary analytical methodologies for determining the enantiomeric excess of final products obtained through the use of this versatile chiral auxiliary. We will delve into the mechanistic underpinnings of each technique, present detailed experimental protocols, and offer data-driven comparisons to inform your selection of the most suitable method for your specific application.

The Central Role of (R)-3-(tert-butyl)morpholine and the Importance of Accurate Enantiomeric Excess Determination

(R)-3-(tert-butyl)morpholine serves as a robust chiral auxiliary, directing the stereochemical course of a reaction to favor the formation of one enantiomer over the other. The bulky tert-butyl group provides a significant steric hindrance, effectively shielding one face of the reactive intermediate and guiding the approach of incoming reagents. However, the ultimate success of such a synthesis is quantified by the enantiomeric excess of the final product after the auxiliary has been cleaved. An accurate determination of ee is therefore non-negotiable, as even small variations can have profound implications for the biological activity and safety profile of a potential therapeutic agent.

Methodologies for Enantiomeric Excess Determination: A Comparative Overview

The principal methods for determining the enantiomeric excess of a chiral compound fall into three main categories: chromatographic techniques, specifically Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method is often dictated by the physical and chemical properties of the analyte, the desired level of accuracy, and the available instrumentation.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.Separation of volatile enantiomers based on their differential interaction with a chiral stationary phase in the gas phase.Conversion of enantiomers into diastereomers with a chiral derivatizing agent, resulting in distinguishable signals in the NMR spectrum.
Sample Requirement Typically in the microgram to milligram range.Requires volatile and thermally stable samples, usually in the sub-microgram range.Milligram quantities are generally required for sufficient signal-to-noise.
Derivatization Often not required (direct method).May require derivatization to increase volatility.Required to form diastereomers (e.g., Mosher's esters/amides).
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, DAD).GC system with a chiral column and a detector (e.g., FID).NMR spectrometer.
Key Advantage Broad applicability and direct analysis without derivatization.High resolution and sensitivity for volatile compounds.Provides structural information in addition to enantiomeric excess.
Key Limitation Chiral column selection can be empirical and costly.Limited to volatile and thermally stable analytes.Requires a chiral derivatizing agent and may have lower sensitivity than chromatographic methods.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most widely used technique for determining enantiomeric excess due to its broad applicability and the ability to directly separate enantiomers without the need for derivatization.[1] The separation is achieved on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Causality Behind Experimental Choices in Chiral HPLC

The selection of the chiral stationary phase is the most critical parameter in developing a successful chiral HPLC method. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often the first choice due to their versatility in separating a wide range of chiral compounds, including those containing morpholine moieties.[2][3] The mobile phase composition, typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol, is optimized to achieve baseline separation of the enantiomeric peaks.[2] For basic compounds, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution. Conversely, for acidic compounds, an acidic modifier like trifluoroacetic acid may be beneficial.[1]

Experimental Protocol: Chiral HPLC for a Morpholine Derivative
  • Column Selection: Begin with a polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying ratios of n-hexane and isopropanol (e.g., 90:10, 80:20, 70:30 v/v). If the analyte is basic, add 0.1% diethylamine to the mobile phase.

  • Sample Preparation: Dissolve a small amount of the purified product (after cleavage of the (R)-3-(tert-butyl)morpholine auxiliary) in the mobile phase to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV detection at a wavelength where the analyte has strong absorbance.

  • Injection and Analysis: Inject a small volume (e.g., 10 µL) of the sample and the corresponding racemic mixture. The racemic mixture is crucial for confirming the retention times of both enantiomers.

  • Calculation of Enantiomeric Excess: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

    • ee (%) = [ (Areamajor - Areaminor) / (Areamajor + Areaminor) ] x 100

Visualization of the Chiral HPLC Workflow

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Prepare Mobile Phase A->B C Dissolve Sample B->C D Inject Racemic Standard C->D System Suitability E Inject Chiral Sample D->E Analysis F Integrate Peak Areas E->F G Calculate ee% F->G

Caption: Workflow for enantiomeric excess determination by Chiral HPLC.

Chiral Gas Chromatography (GC): High Resolution for Volatile Compounds

For products that are volatile and thermally stable, chiral gas chromatography offers excellent resolution and sensitivity. Similar to chiral HPLC, separation is achieved on a chiral stationary phase, typically a cyclodextrin derivative.

Causality Behind Experimental Choices in Chiral GC

The primary consideration for chiral GC is the volatility of the analyte. If the product is not sufficiently volatile, derivatization may be necessary. The choice of the chiral capillary column is crucial, with different cyclodextrin-based phases offering varying selectivities. The temperature program of the GC oven is optimized to ensure good separation of the enantiomers while maintaining reasonable analysis times.

Experimental Protocol: Chiral GC
  • Column Selection: Choose a suitable chiral capillary column, for example, a β-cyclodextrin-based phase.

  • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. If necessary, perform a derivatization reaction to enhance volatility.

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Detector Temperature (FID): 250 °C.

    • Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1 minute, then ramp at a specific rate (e.g., 5 °C/min) to a final temperature (e.g., 200 °C).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection and Analysis: Inject 1 µL of the sample and the racemic standard.

  • Calculation of Enantiomeric Excess: Calculate the ee% from the integrated peak areas of the two enantiomers as described for HPLC.

Visualization of the Chiral GC Workflow

Chiral_GC_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing A Select Chiral Column B Prepare Sample Solution A->B C Set GC Parameters B->C D Inject Racemic Standard C->D Method Validation E Inject Chiral Sample D->E Analysis F Integrate Peak Areas E->F G Calculate ee% F->G

Caption: Workflow for enantiomeric excess determination by Chiral GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Tool for Diastereomeric Differentiation

Mosher's Acid Analysis: A Classic NMR Method

A widely used chiral derivatizing agent is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its more reactive acid chloride.[5] Reaction of a chiral alcohol or amine with enantiomerically pure (R)- and (S)-Mosher's acid chloride produces a pair of diastereomeric esters or amides, respectively. The distinct chemical shifts of protons or fluorine atoms in the resulting diastereomers can be integrated to determine the enantiomeric excess.[4][5] For products derived from (R)-3-(tert-butyl)morpholine that contain a suitable functional group (e.g., a hydroxyl or amino group after cleavage of the auxiliary), Mosher's acid analysis is a viable option.

Causality Behind Experimental Choices in NMR Analysis

The key to a successful NMR determination of ee is the selection of a chiral derivatizing agent that reacts cleanly and completely with the analyte to form diastereomers with well-resolved signals in the NMR spectrum. Mosher's acid is often a good choice due to the presence of the CF3 group, which provides a clean signal in the 19F NMR spectrum, and the phenyl group, which can induce significant chemical shift differences in the 1H NMR spectrum of the diastereomers. The choice of NMR solvent is also important; deuterated chloroform (CDCl3) or benzene (C6D6) are commonly used.[4]

Experimental Protocol: ee Determination by NMR using a Chiral Derivatizing Agent

This protocol is adapted for a product containing a primary or secondary amine, which is a common outcome after cleavage of the morpholine auxiliary.

  • Preparation of Diastereomers:

    • In an NMR tube, dissolve approximately 5-10 mg of the amine product in 0.5 mL of deuterated chloroform (CDCl3).

    • Add a small excess (1.1 equivalents) of enantiomerically pure (R)-(+)-1-phenylethyl isocyanate.

    • Add a catalytic amount of a non-nucleophilic base, such as triethylamine.

    • Allow the reaction to proceed to completion at room temperature, monitoring by TLC or NMR.

  • NMR Analysis:

    • Acquire a high-resolution 1H NMR spectrum of the reaction mixture.

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric ureas formed. Protons close to the newly formed stereocenter are most likely to show distinct chemical shifts.

    • Carefully integrate the chosen pair of signals.

  • Calculation of Diastereomeric Ratio (and Enantiomeric Excess):

    • The diastereomeric ratio (dr) is directly proportional to the ratio of the integrated peak areas.

    • Since the derivatizing agent is enantiomerically pure, the dr of the product is equal to the enantiomeric ratio of the starting amine. The enantiomeric excess can then be calculated.

Visualization of the NMR Analysis Workflow

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A Dissolve Chiral Product B Add Chiral Derivatizing Agent A->B C React to form Diastereomers B->C D Acquire NMR Spectrum C->D E Identify & Integrate Diastereomeric Signals D->E F Calculate dr and ee% E->F

Caption: Workflow for ee determination by NMR with a chiral derivatizing agent.

Analysis Prior to Auxiliary Cleavage: Determining Diastereomeric Ratio

An alternative and often advantageous approach is to determine the diastereomeric ratio of the product before the (R)-3-(tert-butyl)morpholine auxiliary is removed. Since the auxiliary is enantiomerically pure, the diastereomeric ratio of the adduct is a direct measure of the enantioselectivity of the reaction. This can be particularly useful for reaction optimization, as it avoids the need for the cleavage step for each analytical sample.

The diastereomeric ratio can often be determined by standard 1H or 13C NMR spectroscopy without the need for chiral derivatizing agents, as diastereomers have distinct NMR spectra.[6] Protons or carbons near the newly formed stereocenter and the chiral auxiliary are likely to exhibit different chemical shifts. Careful integration of a pair of well-resolved signals corresponding to the two diastereomers will provide the diastereomeric ratio. In some cases, HPLC on a standard achiral column may also be able to separate the diastereomers.

Conclusion and Recommendations

The determination of enantiomeric excess for products synthesized using the (R)-3-(tert-butyl)morpholine chiral auxiliary is a critical step in asymmetric synthesis. The choice of analytical method should be guided by the properties of the final product and the available instrumentation.

  • Chiral HPLC is the most versatile and often the preferred method due to its broad applicability and direct nature.

  • Chiral GC is an excellent choice for volatile and thermally stable compounds, offering high resolution.

  • NMR spectroscopy , particularly with the use of a chiral derivatizing agent like Mosher's acid, provides a robust alternative and offers valuable structural information.

For rapid screening and optimization of reaction conditions, determining the diastereomeric ratio by NMR before cleavage of the auxiliary is a highly efficient strategy. Ultimately, a combination of these techniques can provide a comprehensive and self-validating assessment of the stereochemical outcome of your synthesis, ensuring the highest level of scientific rigor in your research and development endeavors.

References

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  • The fate of the tert-butylsulfinyl auxiliary after acid-promoted cleavage—a method for recycling t. University of Bristol. [Link]

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The Analytical Edge: A Comparative Guide to Chiral HPLC Methods for (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the very determinant of therapeutic efficacy versus potential toxicity. For molecules like (R)-3-(tert-butyl)morpholine, a valuable chiral building block, ensuring enantiomeric purity is paramount. This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods tailored for the analysis of this specific enantiomer, offering researchers a strategic and scientifically grounded approach to method development and validation.

The Imperative of Chiral Separation

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical properties in an achiral environment, making their separation a formidable challenge.[1] However, in the chiral environment of biological systems, they can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate strict control over the enantiomeric purity of drug substances.[3] Direct analysis using chiral stationary phases (CSPs) in HPLC is the most prevalent and effective technique for this purpose, offering high sensitivity and reproducibility.[1][4]

(R)-3-(tert-butyl)morpholine, with its stereocenter at the C3 position, is a key intermediate in the synthesis of various biologically active compounds. Its synthesis can yield not only the desired (R)-enantiomer but also the (S)-enantiomer and other process-related impurities. A robust analytical method must, therefore, not only separate the two enantiomers but also resolve them from potential starting materials and byproducts.

Comparing Chiral Stationary Phases (CSPs): A Strategic Selection

The success of a chiral separation hinges almost entirely on the selection of the appropriate CSP.[5] For cyclic amines like 3-(tert-butyl)morpholine, polysaccharide-based CSPs have demonstrated the broadest applicability and highest success rates, accounting for over 90% of all reported chiral separations.[3][6] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a variety of chiral recognition mechanisms.

The primary interaction mechanisms for polysaccharide CSPs involve hydrogen bonding, π-π interactions, and steric hindrance, where the analyte fits into chiral grooves or cavities on the polymer backbone.[3] The bulky tert-butyl group and the secondary amine of our target analyte are key interaction points that will dictate the degree of separation.

Below is a comparison of the most promising polysaccharide-based CSPs for this application.

Chiral Stationary Phase (CSP)ManufacturerChiral SelectorKey Characteristics & Suitability for (R)-3-(tert-butyl)morpholine
Chiralpak® AD-H / IA DaicelAmylose tris(3,5-dimethylphenylcarbamate)Immobilized (IA) or Coated (AD-H). Widely successful for a broad range of compounds. The aromatic carbamate derivatives provide sites for π-π and hydrogen bonding interactions. The defined helical structure of amylose offers excellent steric discrimination, which is crucial for accommodating the bulky tert-butyl group. This is often a first-choice screening column for chiral amines.
Chiralcel® OD-H / OD-3 DaicelCellulose tris(3,5-dimethylphenylcarbamate)Coated (OD-H) or 3µm version (OD-3). Complementary to the Chiralpak AD phase. While the selector is chemically similar, the different polymer backbone (cellulose vs. amylose) results in a distinct three-dimensional chiral environment. It frequently provides alternative selectivity where amylose-based phases may fall short.
Chiralpak® IC DaicelCellulose tris(3,5-dichlorophenylcarbamate)Immobilized. The electron-withdrawing chloro-substituents on the phenylcarbamate groups can alter the chiral recognition mechanism, enhancing dipole-dipole interactions. This can be particularly effective for compounds where other polysaccharide phases show limited resolution.
Lux® Cellulose-2 PhenomenexCellulose tris(3,5-dimethylphenylcarbamate)Immobilized. Functionally similar to Chiralcel OD, this column offers a robust, immobilized phase that allows for a wider range of solvents, potentially useful during method optimization. It has shown success in resolving complex diastereomers.[3]

Expert Insight: For a basic amine like 3-(tert-butyl)morpholine, screening on both an amylose-based phase (like Chiralpak AD/IA) and a cellulose-based phase (like Chiralcel OD) is the most efficient starting strategy. The subtle differences in the helical structures of these polysaccharides often lead to complementary selectivities.

Experimental Protocols: A Step-by-Step Guide to Method Development

Developing a chiral separation method is an empirical process, but a systematic approach significantly increases the probability of success.[4] The following protocol outlines a robust workflow for analyzing the reaction outcomes of (R)-3-(tert-butyl)morpholine.

Initial Screening Phase

The goal of this phase is to quickly identify a CSP and mobile phase system that shows any separation between the (R) and (S) enantiomers.

Workflow Diagram: Chiral Method Development Screening

G cluster_prep Sample & System Preparation cluster_screening Column & Mobile Phase Screening cluster_eval Evaluation cluster_opt Optimization Prep Prepare 1 mg/mL Racemic Standard of 3-(tert-butyl)morpholine in Mobile Phase System Equilibrate HPLC System (Flow: 1.0 mL/min) Prep->System Col1 Column 1: Chiralpak IA (250 x 4.6 mm, 5 µm) System->Col1 Screen Sequentially Col2 Column 2: Chiralcel OD-H (250 x 4.6 mm, 5 µm) System->Col2 Screen Sequentially MP1 Mobile Phase A: Hexane/IPA (90:10) + 0.1% DEA Col1->MP1 MP2 Mobile Phase B: Hexane/EtOH (90:10) + 0.1% DEA Col1->MP2 Col2->MP1 Col2->MP2 Eval Inject Standard & Evaluate - Any Separation? - Peak Shape? - Retention Time? MP1->Eval MP1->Eval MP2->Eval MP2->Eval Opt Proceed to Optimization Eval->Opt If Separation (α > 1.1) is observed

Caption: Initial screening workflow for chiral method development.

Protocol Steps:

  • Standard Preparation: Prepare a solution of racemic 3-(tert-butyl)morpholine at approximately 1 mg/mL in the initial mobile phase solvent.

  • Instrumentation:

    • HPLC System: Standard system with a UV detector.

    • Columns: Chiralpak IA and Chiralcel OD-H (250 x 4.6 mm, 5 µm).

    • Detection Wavelength: ~210 nm (as morpholines lack a strong chromophore).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

  • Mobile Phase Screening:

    • Condition 1: n-Hexane / Isopropanol (IPA) (90:10 v/v) with 0.1% Diethylamine (DEA).

    • Condition 2: n-Hexane / Ethanol (EtOH) (90:10 v/v) with 0.1% Diethylamine (DEA).

  • Execution: Inject the racemic standard onto each column with each mobile phase condition.

Causality Behind Choices:

  • Normal Phase Mode (Hexane/Alcohol): This mode is typically the most successful for polysaccharide CSPs, promoting the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition.

  • IPA vs. EtOH: These alcohol modifiers have different strengths and hydrogen bonding capabilities, often leading to different selectivity.

  • Diethylamine (DEA): As a basic additive, DEA is crucial. It deactivates acidic silanol sites on the silica support, preventing peak tailing and improving the peak shape of the basic morpholine analyte.

Method Optimization Phase

Once a promising column/mobile phase combination is identified (Resolution > 1.5), the separation can be fine-tuned.

Protocol Steps:

  • Optimize Alcohol Content: Adjust the ratio of Hexane to Alcohol (e.g., from 90:10 to 95:5 or 85:15).

    • Rationale: Decreasing the alcohol percentage generally increases retention time and can improve resolution, as the analyte spends more time interacting with the CSP.

  • Adjust Additive Concentration: Vary the DEA concentration (e.g., from 0.05% to 0.2%).

    • Rationale: Finding the optimal concentration is key to achieving symmetrical peaks without compromising the chiral interaction.

  • Modify Flow Rate: Decrease the flow rate (e.g., to 0.8 mL/min) to improve efficiency and resolution, or increase it to shorten run times if resolution is ample.

  • Evaluate Temperature: Change the column temperature (e.g., test at 15°C and 40°C).

    • Rationale: Lower temperatures often enhance enantioselectivity by strengthening the transient diastereomeric complexes formed on the CSP, though this can increase analysis time and pressure.

Logical Flow: From Screening to Optimized Method

G Start Initial Screening (4 conditions) Decision1 Separation Achieved? (α > 1.1) Start->Decision1 Optimize Optimize Mobile Phase - % Alcohol - % Additive Decision1->Optimize Yes NoSep Try Alternative CSPs (e.g., Chiralpak IC) or Different Mode (e.g., Polar Organic) Decision1->NoSep No Decision2 Resolution Adequate? (Rs > 1.5) Optimize->Decision2 Decision2->Optimize No, re-adjust FineTune Fine-Tune - Flow Rate - Temperature Decision2->FineTune Yes FinalMethod Validated Final Method FineTune->FinalMethod

Caption: Logical workflow for chiral HPLC method optimization.

Anticipated Results and Troubleshooting

Based on extensive experience with similar chiral amines, a successful separation will likely be achieved on either the Chiralpak IA or Chiralcel OD-H column using a mobile phase of n-Hexane and an alcohol modifier (IPA or EtOH) with 0.1% DEA.

Expected Outcome: A baseline-resolved separation of the (R) and (S) enantiomers of 3-(tert-butyl)morpholine, with the target (R)-enantiomer quantifiable to levels below 0.1% in the presence of its antipode.

ProblemPotential CauseRecommended Solution
No Separation (α ≈ 1) Insufficient interaction with the CSP.Switch to the alternative polysaccharide column (amylose vs. cellulose). Try a different alcohol modifier (IPA vs. EtOH). Consider a CSP with different electronic properties (e.g., Chiralpak IC).
Poor Resolution (Rs < 1.5) Co-elution despite some selectivity. Low column efficiency.Decrease the percentage of alcohol in the mobile phase. Lower the flow rate. Decrease the column temperature.
Broad, Tailing Peaks Strong, undesirable interactions with the silica support. Insufficient additive.Increase the concentration of DEA (e.g., to 0.15% or 0.2%). Ensure the sample is fully dissolved in the mobile phase.
Irreproducible Retention Times Poor column equilibration. Mobile phase instability.Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before injection. Prepare fresh mobile phase daily.

Conclusion

While a universal, off-the-shelf method for every chiral molecule does not exist, a systematic and informed approach dramatically streamlines the development process. For (R)-3-(tert-butyl)morpholine, the evidence strongly points toward polysaccharide-based CSPs, particularly Chiralpak IA and Chiralcel OD-H, as the most promising candidates. By employing a logical screening protocol followed by systematic optimization of the mobile phase, researchers can confidently develop a robust, reliable, and sensitive HPLC method. This ensures the accurate assessment of enantiomeric purity, upholding the rigorous standards required in modern drug development and safeguarding the integrity of the final therapeutic product.

References

  • Zhao, H., Ababat, M., Leeman, K., & Tucker, J. (2024). Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration. American Journal of Analytical Chemistry, 15, 395-406. [Link]

  • Aturki, Z., D'Orazio, G., Fanali, S., & Ismail, O. H. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Analytical and Bioanalytical Chemistry, 413, 7065–7086. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. [Link]

  • Subramanian, G. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Gasparrini, F., et al. (2011). Chiral Separations by High‐Performance Liquid Chromatography. e-EROS Encyclopedia of Reagents for Organic Synthesis. [Link]

  • RSC Publishing. (2021). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]

  • MDPI. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. [Link]

  • ResearchGate. (2019). Polysaccharide-Based Chiral Stationary Phases for Enantioseparations by High-Performance Liquid Chromatography: An Overview. [Link]

  • Springer Nature. (n.d.). Applications of Polysaccharide-Based Chiral Stationary Phases for Resolution of Different Compound Classes. [Link]

Sources

A Comparative Guide to the Validation of Stereochemical Assignment for (R)-3-(tert-butyl)morpholine Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Stereochemical Integrity

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit vastly different pharmacological and toxicological profiles.[1] For chiral building blocks like (R)-3-(tert-butyl)morpholine, a key synthon in the synthesis of various active pharmaceutical ingredients (APIs), rigorous validation of its absolute configuration is a non-negotiable prerequisite for advancing a drug candidate. An incorrect stereochemical assignment can lead to the development of a less potent, inactive, or even harmful therapeutic agent.

This guide provides a comparative analysis of the primary analytical techniques used to definitively assign and validate the absolute configuration of (R)-3-(tert-butyl)morpholine. We will explore the causality behind experimental choices, compare the strengths and limitations of each method, and provide actionable protocols for implementation in a research and development setting.

Comparing the Methodologies: A Multi-Pronged Approach to Confidence

No single technique is universally optimal for all molecules under all circumstances. The choice of method depends on the physical properties of the sample (e.g., crystallinity), the availability of reference standards, and the instrumentation at hand. A scientifically sound validation strategy often involves the orthogonal application of two or more of the following techniques.

ParameterSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR using Chiral Derivatizing AgentsChiral High-Performance Liquid Chromatography (HPLC)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.[2]Differential absorption of left and right circularly polarized infrared light in solution.[3][4]Formation of diastereomers with distinct NMR spectra.[5]Differential interaction of enantiomers with a chiral stationary phase.[6]
Nature of Result Absolute, unambiguous 3D structure.Absolute configuration by correlation to a computationally predicted spectrum.[7]Relative configuration of the newly formed diastereomers, inferring the absolute configuration of the starting material.Relative retention time compared to a known standard.
Sample Requirement High-quality single crystal (often challenging for morpholine derivatives).[8]5-20 mg, recoverable; sample must be in solution.[7]~5 mg per diastereomer, requires chemical derivatization.[9]<1 mg, requires an authentic standard of at least one enantiomer.
Key Advantage Considered the "gold standard" for definitive structural elucidation.[1][8]Does not require crystallization; powerful for oils or amorphous solids.[7]Widely accessible instrumentation (NMR).High throughput and excellent for determining enantiomeric purity (e.e.).
Primary Limitation Absolute requirement for a suitable single crystal, which may not be obtainable.[8]Requires complex quantum chemical calculations (DFT) and can be sensitive to solvent and conformation.[10]Indirect method; potential for kinetic resolution or racemization during derivatization.[11]Not an absolute method; requires a reference standard of known configuration.

Decision Workflow for Stereochemical Validation

The following workflow illustrates a logical decision-making process for selecting the appropriate validation technique for a new batch of 3-(tert-butyl)morpholine, purported to be the (R)-enantiomer.

G cluster_start Start: New Batch of Purported (R)-3-(tert-butyl)morpholine cluster_methods Method Selection cluster_absolute Absolute Methods cluster_end Confirmation Start Sample Received Decision1 Is the sample a crystalline solid? Start->Decision1 Decision2 Is an authentic (R) or (S) standard available? Decision1->Decision2 No (Oil or Amorphous) XRay Attempt Single-Crystal X-Ray Crystallography Decision1->XRay Yes HPLC Develop Chiral HPLC Method Decision2->HPLC Yes AbsoluteMethods Pursue Absolute Configuration Methods Decision2->AbsoluteMethods No XRay->Decision2 Fails to Crystallize Confirm Configuration Confirmed XRay->Confirm Success: Flack Parameter Validated HPLC->Confirm Retention Time Matches (R)-Standard VCD Vibrational Circular Dichroism (VCD) AbsoluteMethods->VCD Mosher NMR with Chiral Derivatizing Agent (e.g., Mosher's Amide) AbsoluteMethods->Mosher VCD->Confirm Experimental Spectrum Matches Calculated (R)-Spectrum Mosher->Confirm Δδ(S-R) Pattern Matches (R)-Configuration Model G cluster_reagents Reagents cluster_reaction Derivatization cluster_products Diastereomeric Amides cluster_analysis Analysis Amine (R)-3-(tert-butyl)morpholine React1 Amine->React1 React2 Amine->React2 R_MTPA (R)-MTPA-Cl R_MTPA->React1 S_MTPA (S)-MTPA-Cl S_MTPA->React2 RR_Amide (R,R)-Amide React1->RR_Amide RS_Amide (R,S)-Amide React2->RS_Amide NMR 1H NMR Analysis RR_Amide->NMR RS_Amide->NMR Delta Calculate Δδ = δ(S) - δ(R) NMR->Delta Model Compare to Mosher's Model Delta->Model

Sources

A Benchmark Analysis for Asymmetric Synthesis: The Established Excellence of Evans Auxiliaries vs. the Potential of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the quest for enantiomerically pure compounds is a cornerstone of modern organic synthesis. Chiral auxiliaries, temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation, represent a robust and reliable strategy to achieve this goal.[1] Among the pantheon of such reagents, the oxazolidinone-based auxiliaries developed by David A. Evans have long been considered the gold standard, their efficacy and predictability supported by a vast body of literature.[1][2]

This guide provides an in-depth technical comparison, benchmarking the well-established performance of Evans auxiliaries against (R)-3-(tert-butyl)morpholine, a structurally distinct potential chiral auxiliary. While Evans auxiliaries offer a wealth of experimental data, it is crucial to note that a comprehensive review of scientific literature reveals a notable absence of published, peer-reviewed data detailing the performance of (R)-3-(tert-butyl)morpholine in asymmetric transformations. Therefore, this guide will first thoroughly detail the capabilities of Evans auxiliaries with supporting data and protocols, and then discuss the hypothetical application of (R)-3-(tert-butyl)morpholine based on established principles of asymmetric synthesis.

The Gold Standard: Evans Auxiliaries in Asymmetric Alkylation

Evans auxiliaries have demonstrated exceptional and predictable performance in directing the stereoselective alkylation of N-acylated derivatives. The steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring effectively shields one face of the corresponding (Z)-enolate, leading to highly diastereoselective alkylation.[1][3]

Mechanism of Stereocontrol

The high degree of stereocontrol is attributed to the formation of a rigid, chelated (Z)-enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS).[1][4] The metal cation chelates to both the enolate oxygen and the carbonyl oxygen of the auxiliary. This conformation, combined with the steric bulk of the C4 substituent (e.g., benzyl or isopropyl), effectively blocks one diastereoface of the enolate from the incoming electrophile. Consequently, the electrophile preferentially attacks from the less hindered face, resulting in a high diastereomeric excess of the alkylated product.[3][5]

G cluster_0 General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis start Prochiral Substrate attach Attachment start->attach aux Chiral Auxiliary (Xc) aux->attach adduct Substrate-Auxiliary Adduct attach->adduct reaction Diastereoselective Reaction (e.g., Alkylation) adduct->reaction product Diastereomeric Product reaction->product cleavage Cleavage product->cleavage final Enantiomerically Enriched Product cleavage->final recycle Recovered Auxiliary (Xc) cleavage->recycle G cluster_1 Hypothetical Workflow for (R)-3-(tert-butyl)morpholine as a Chiral Auxiliary morpholine (R)-3-(tert-butyl)morpholine acylation N-Acylation morpholine->acylation acyl_chloride Acyl Chloride (R-COCl) acyl_chloride->acylation n_acyl N-Acyl Morpholine acylation->n_acyl deprotonation Deprotonation (e.g., LDA, -78°C) n_acyl->deprotonation enolate Chiral Enolate deprotonation->enolate alkylation Diastereoselective Alkylation enolate->alkylation electrophile Electrophile (E-X) electrophile->alkylation alkylated_product Alkylated Product alkylation->alkylated_product hydrolysis Amide Cleavage alkylated_product->hydrolysis final_product Chiral Carboxylic Acid hydrolysis->final_product recovered_aux Recovered Morpholine hydrolysis->recovered_aux

A conceptual workflow for the use of (R)-3-(tert-butyl)morpholine.

The critical questions for this hypothetical auxiliary would be its ability to form a conformationally rigid enolate and the degree to which the tert-butyl group can effectively shield one face of that enolate. Furthermore, the conditions required for the final amide cleavage would need to be mild enough to prevent racemization of the newly formed stereocenter. [6]Without experimental validation, the efficacy of (R)-3-(tert-butyl)morpholine as a chiral auxiliary remains speculative.

Experimental Protocols

Detailed Protocol for Asymmetric Alkylation using an Evans Auxiliary

This protocol is a representative example for the alkylation of an N-propionyl oxazolidinone with benzyl bromide, adapted from literature procedures. [3][5] 1. N-Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (1.05 equiv) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 equiv) dropwise and allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C, add sodium hexamethyldisilazide (NaHMDS) (1.1 equiv) dropwise.

  • Stir the solution for 30 minutes at -78 °C to form the sodium enolate.

  • Add benzyl bromide (1.2 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl solution and allow it to warm to room temperature.

  • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated.

  • The diastereomeric ratio can be determined by ¹H NMR or GC analysis of the crude product. The product is purified by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • Dissolve the purified alkylated product (1.0 equiv) in a mixture of THF and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv) followed by aqueous lithium hydroxide (2.0 equiv).

  • Stir the mixture vigorously at 0 °C for 2-4 hours.

  • Quench the reaction by adding an aqueous solution of Na₂SO₃.

  • Acidify the mixture with HCl (1M) and extract the carboxylic acid product with ethyl acetate.

  • The chiral auxiliary can be recovered from the aqueous layer.

Conclusion and Future Outlook

This guide reaffirms the standing of Evans oxazolidinones as a cornerstone of asymmetric synthesis, offering a powerful and predictable method for establishing stereocenters. The extensive experimental data and well-understood mechanistic basis provide researchers with a high degree of confidence in their application.

In contrast, (R)-3-(tert-butyl)morpholine remains an unexplored entity in the context of chiral auxiliaries. While its structure presents intriguing possibilities, the absence of performance data means it cannot currently be considered a viable alternative to established methods. This highlights a potential area for future research: the systematic investigation of chiral morpholine derivatives as recoverable auxiliaries could yet uncover novel and efficient tools for asymmetric synthesis. Until such data becomes available, researchers and drug development professionals are best served by relying on the proven reliability of Evans auxiliaries for their critical stereoselective transformations.

References

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Collum, D. B.; et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2018 , 140 (48), 16531–16543. [Link]

  • Gage, J. R.; Evans, D. A. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 696. [Link]

  • Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis: Alkylations. Chem 115 Handout. [Link]

  • Singh, V. K.; et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. Org. Biomol. Chem., 2017 , 15, 8186-8204. [Link]

  • Aurrecoechea, J. M.; et al. Stereoselective alkylation of an Evans auxiliary derivative within a pressure-driven micro reactor. Lab Chip, 2007 , 7, 1059-1061. [Link]

  • Eberle, M.; et al. Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. Int. J. Pept. Protein Res., 1995 , 46(5), 403-409. [Link]

  • Enantioselective Synthesis (Lecture Notes). [Link]

  • Collum, D. B.; et al. Structures and Reactivities of Sodiated Evans Enolates: Role of Solvation and Mixed Aggregation on the Stereochemistry and Mechanism of Alkylations. J. Am. Chem. Soc.2018 , 140(48), 16531-16543. [Link]

  • Nurnabi, M.; Ismail, M. Synthesis of Biologically Important Chiral Morpholine Derivatives. Dhaka Univ. J. Pharm. Sci.2008 , 7(1), 7-11. [Link]

  • Evans, D. A. Design of an inexpensive chiral auxiliary for diastereoselective alkylation, aldol and Diels-Alder reactions. Morressier, 2016 . [Link]

  • Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acids. University of York Department of Chemistry, 1982 . [Link]

  • Ortiz, K. G.; et al. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv, 2023 . [Link]

  • Li, Z.; et al. Nitrogenation of Amides via C–C and C–N Bond Cleavage. CCS Chemistry, 2022 . [Link]

  • Requirements for an Effective Chiral Auxiliary Enolate Alkylation. [Link]

  • Powell, W. C.; Walczak, M. A. Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. J. Org. Chem.2018 , 83(17), 10487-10500. [Link]

  • Shaw, D. E.; et al. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Org. Lett.2022 , 24(1), 253–257. [Link]

  • Norris, J. F.; Olmsted, A. W. tert.-BUTYL CHLORIDE. Organic Syntheses, 1928 , 8, 50. [Link]

Sources

A Senior Application Scientist's Guide to Large-Scale Chiral Morpholine Synthesis: A Cost-Benefit Analysis of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the selection of a chiral building block is a critical decision point, balancing cost, scalability, and impact on the final active pharmaceutical ingredient's (API) properties. The morpholine heterocycle is a privileged scaffold in medicinal chemistry, frequently incorporated to enhance potency and improve pharmacokinetic profiles.[1][2] Among its derivatives, (R)-3-(tert-butyl)morpholine stands out as a valuable synthon, offering a sterically demanding group that can effectively direct the stereochemistry of subsequent synthetic transformations.

This guide provides an in-depth cost-benefit analysis of utilizing (R)-3-(tert-butyl)morpholine in large-scale synthesis. We will objectively compare its synthetic routes with viable alternatives, supported by process data and detailed experimental protocols, to empower researchers and process chemists to make informed strategic decisions.

The Strategic Value of the 3-(tert-butyl)morpholine Moiety

The morpholine ring is not merely a passive scaffold; its oxygen atom can act as a hydrogen bond acceptor, and the overall structure imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, which are crucial for developing CNS-active drugs.[1][2][3] The introduction of a chiral center, particularly a bulky tert-butyl group at the C3 position, serves two primary functions:

  • Stereochemical Control: The significant steric hindrance of the tert-butyl group provides a powerful bias for controlling stereochemistry in downstream reactions, acting as an effective chiral auxiliary. This is paramount for producing single-enantiomer drugs, where the "wrong" enantiomer can be inactive or even harmful.[4][5]

  • Pharmacological Interactions: The substituent can engage in specific hydrophobic interactions within a target protein's binding pocket, potentially enhancing the API's potency and selectivity.

However, the advantages conferred by this structural feature must be weighed against the complexities and costs of its synthesis.

Cost-Benefit Analysis: The Industrial Perspective

The decision to use a specific building block on a large scale hinges on a multi-faceted analysis of process efficiency, cost of goods (CoGs), and regulatory considerations.

Cost Drivers in Synthesis
  • Starting Materials: The cost and availability of the initial chiral precursors (e.g., chiral amino alcohols) are primary drivers.

  • Number of Synthetic Steps: Longer synthetic routes invariably lead to higher CoGs due to increased labor, solvent, and energy consumption, as well as cumulative yield losses.

  • Reagents and Catalysts: The use of expensive, stoichiometric chiral reagents, or precious metal catalysts for asymmetric transformations, can significantly inflate costs.[6][7]

  • Purification and Isolation: The need for cryogenic conditions or difficult separations, such as chiral chromatography, can render a route unfeasible at scale. Diastereomeric crystallization is a more cost-effective method.[8]

  • Process Safety and Environmental Impact: The use of toxic or hazardous reagents necessitates specialized handling and waste disposal, adding to the overall cost and regulatory burden.[9][10]

Benefit Analysis and ROI
  • Yield and Enantiopurity: A robust process that consistently delivers high yields and excellent enantiomeric excess (e.e.) minimizes waste and avoids costly re-processing.

  • Scalability and Robustness: A process that performs reliably from the gram to the multi-kilogram scale without significant re-optimization is highly valuable.

  • Impact on Downstream Steps: Using a high-purity building block can simplify subsequent reactions and purifications, leading to cost savings later in the synthesis.

  • Final API Properties: The morpholine moiety can improve the drug's pharmacokinetic profile, potentially reducing the required dosage and enhancing patient outcomes—a significant long-term value.[2]

Comparative Analysis of Synthetic Strategies

We will compare three common strategies for accessing chiral 3-substituted morpholines at scale.

  • Chiral Pool Synthesis: Starting from a commercially available, enantiopure precursor.

  • Asymmetric Hydrogenation: Creating the stereocenter via a catalytic reaction on a prochiral intermediate.[6][7][11]

  • Diastereoselective Resolution: Separating a mixture of diastereomers, often via crystallization.[12][13]

Data Presentation: Process Metrics Comparison

The following table summarizes representative process metrics for the synthesis of a chiral 3-substituted morpholine derivative via different routes. Note: Values are illustrative and will vary based on the specific substrate and process optimization.

MetricChiral Pool SynthesisAsymmetric HydrogenationDiastereoselective Resolution
Typical Overall Yield 40-60%70-85%<50% (for desired isomer)
Enantiomeric Excess (e.e.) >99% (from source)90-99%>99% (after resolution)
Number of Steps 3-54-65-7
Key Cost Driver Chiral Starting MaterialRh/Ru Catalyst, H₂ PressureYield Loss, Solvent for Crystallization
Scalability HighModerate-HighModerate
Process Mass Intensity (PMI) ModerateLow-ModerateHigh

Visualization of Synthetic Workflows

The choice of synthetic route is a strategic decision based on balancing multiple factors.

G cluster_0 Route A: Chiral Pool Synthesis cluster_1 Route B: Asymmetric Hydrogenation A_start Chiral Amino Alcohol A_int1 N-Protected Intermediate A_start->A_int1 Protection A_int2 Cyclization Precursor A_int1->A_int2 Alkylation A_end (R)-3-tert-butylmorpholine A_int2->A_end Cyclization/ Deprotection B_start Achiral Precursor B_int1 Dehydromorpholine B_start->B_int1 Cyclization B_end (R)-3-tert-butylmorpholine B_int1->B_end Asymmetric Hydrogenation (Chiral Catalyst)

Caption: High-level comparison of two primary synthetic routes.

DecisionTree cluster_input cluster_options start Goal: Large-Scale Chiral Morpholine cost Cost Sensitivity? scale Target Scale? ee Required e.e.? route_pool Use Chiral Building Block cost->route_pool High (Willing to pay for speed) route_hydro Asymmetric Hydrogenation cost->route_hydro Moderate route_res Diastereoselective Resolution cost->route_res Low (Yield loss acceptable) scale->route_pool < 100 kg scale->route_hydro > 100 kg ee->route_hydro >95% ee->route_res >99%

Caption: Decision logic for selecting a large-scale synthesis strategy.

Experimental Protocols

To provide a practical framework, we describe two representative, scalable protocols.

Protocol 1: Scalable Synthesis via Asymmetric Hydrogenation

This protocol outlines the synthesis of a 2-substituted chiral morpholine using an asymmetric hydrogenation approach, which is often highly efficient and atom-economical.[6][7]

Step 1: Synthesis of Dehydromorpholine Precursor

  • To a stirred solution of the appropriate amino alcohol (1.0 eq) and aldehyde (1.1 eq) in toluene (5 vol), add p-toluenesulfonic acid (0.05 eq).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 4-6 hours until starting material is consumed (monitor by TLC/LCMS).

  • Cool the reaction mixture to room temperature, wash with saturated NaHCO₃ solution, then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dehydromorpholine intermediate. Use directly in the next step.

    • Causality: The acid catalyst promotes the condensation and subsequent cyclization to form the unsaturated morpholine ring. Toluene and azeotropic water removal drive the equilibrium towards the product.

Step 2: Asymmetric Hydrogenation

  • In a high-pressure reactor, degas a solution of the dehydromorpholine (1.0 eq) in degassed methanol (10 vol).

  • In a separate vessel, prepare the catalyst by dissolving [Rh(COD)₂]BF₄ (0.005 eq) and a suitable chiral bisphosphine ligand (e.g., (R)-BINAP) (0.0055 eq) in degassed methanol. Stir for 30 minutes.

  • Transfer the activated catalyst solution to the reactor via cannula.

  • Pressurize the reactor with hydrogen gas (10-20 bar) and stir vigorously at 40-50 °C for 12-24 hours.

  • Monitor the reaction for completion and enantiomeric excess by chiral HPLC.

  • Once complete, carefully vent the reactor and concentrate the mixture in vacuo. Purify by crystallization or column chromatography to yield the enantiopure morpholine.

    • Causality: The chiral Rhodium-bisphosphine complex coordinates to the double bond of the substrate, creating a chiral environment that directs the delivery of hydrogen from one face, resulting in a product with high enantioselectivity.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (e.e.) Determination

Objective: To resolve and quantify the enantiomers of the synthesized chiral morpholine.

  • Column: Chiral stationary phase column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small amount of a basic modifier like diethylamine (DEA). A typical starting ratio is 90:10 (Hexane:IPA) + 0.1% DEA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Column Temperature: 25 °C.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of the mobile phase.

  • Injection Volume: 10 µL.

  • Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject a sample of the racemic standard to determine the retention times of both enantiomers. c. Inject the sample from the asymmetric synthesis. d. Integrate the peak areas for each enantiomer. e. Calculate the enantiomeric excess using the formula: e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

    • Trustworthiness: This self-validating system relies on a racemic standard to confirm peak identity and resolution, ensuring the accurate assignment and quantification of the synthesized enantiomer.

Conclusion and Recommendations

The use of (R)-3-(tert-butyl)morpholine as a chiral building block presents a compelling option when speed to market and predictable stereochemical outcomes are paramount, particularly in early-to-mid-stage drug development. Its value lies in the high enantiopurity derived from the chiral pool, which can de-risk subsequent synthetic steps.

However, for very large-scale, cost-sensitive API manufacturing, developing a route based on asymmetric hydrogenation may offer a more favorable long-term cost-benefit profile. While requiring more initial process development to optimize the catalyst system and reaction conditions, this approach avoids the high cost of chiral starting materials and often results in higher overall yields and lower process mass intensity.

Ultimately, the optimal strategy is context-dependent. Process chemists must weigh the upfront cost and availability of a pre-formed chiral building block against the development timeline and cost of implementing a catalytic asymmetric process. This guide provides the foundational data and logical framework to support that critical decision.

References

  • A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. (2012). National Institutes of Health. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

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  • Practical Synthesis of Chiral 2-Morpholine: (4-Benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone Mesylate, a Useful Pharmaceutical Intermediate. (2014). ACS Publications. [Link]

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A Comparative Guide to the Steric Effects of 3-Substituted Morpholines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in drug discovery, the morpholine scaffold is a familiar and trusted ally. Its advantageous physicochemical properties, including enhanced aqueous solubility and metabolic stability, have cemented its status as a privileged structure in a multitude of FDA-approved drugs.[1][2] The strategic functionalization of this heterocyclic core offers a powerful tool to modulate a compound's pharmacological profile. Among the possible points of modification, the 3-position presents a particularly compelling opportunity for fine-tuning molecular architecture and, consequently, biological activity.

This in-depth technical guide provides a comparative analysis of the steric effects of various substituents at the 3-position of the morpholine ring. We will delve into the synthetic strategies for accessing these analogs, explore the conformational intricacies governed by steric hindrance, and present a quantitative comparison of how different substituents impact key physicochemical and biological properties. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical insights required to harness the subtle yet profound influence of 3-substitution in the design of next-generation therapeutics.

I. Synthesis of 3-Substituted Morpholines: A Modular Approach

The ability to synthesize a diverse range of 3-substituted morpholines is paramount for any systematic investigation into their structure-activity relationships (SAR). Numerous synthetic methodologies have been developed, often starting from readily available amino alcohols.[3][4] Catalytic asymmetric synthesis has emerged as a particularly powerful strategy for accessing enantiopure 3-substituted morpholines, which is often crucial for achieving desired pharmacological activity.[5]

A general and modular approach for the synthesis of 3-substituted morpholines is the palladium-catalyzed carboamination of O-allyl ethanolamines. This method allows for the introduction of a wide variety of substituents at the 3-position.[3]

Experimental Protocol: Synthesis of a Representative 3-Substituted Morpholine

This protocol outlines a general procedure for the synthesis of a 3-substituted morpholine via a Pd-catalyzed intramolecular carboamination.

Step 1: Synthesis of the O-Allyl Ethanolamine Precursor

  • To a solution of the desired amino alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the mixture back to 0 °C and add allyl bromide (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired O-allyl ethanolamine.

Step 2: Pd-Catalyzed Intramolecular Carboamination

  • To a solution of the O-allyl ethanolamine (1.0 equiv) in toluene (0.1 M) in a sealed tube, add the desired aryl or vinyl halide (1.2 equiv), sodium tert-butoxide (2.0 equiv), a palladium catalyst such as Pd(OAc)₂ (2 mol %), and a suitable phosphine ligand, for example, P(2-furyl)₃ (8 mol %).[6]

  • Degas the reaction mixture with a stream of nitrogen or argon for 15 minutes.

  • Seal the tube and heat the reaction mixture to 105 °C for 12-24 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 3-substituted morpholine.

Diagram of the Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization Amino Alcohol Amino Alcohol O-Allyl Ethanolamine O-Allyl Ethanolamine Amino Alcohol->O-Allyl Ethanolamine  NaH, Allyl Bromide, THF 3-Substituted Morpholine 3-Substituted Morpholine O-Allyl Ethanolamine->3-Substituted Morpholine  Pd(OAc)₂, P(2-furyl)₃, NaOtBu, Toluene Aryl/Vinyl Halide Aryl/Vinyl Halide Aryl/Vinyl Halide->3-Substituted Morpholine

Caption: General synthetic workflow for 3-substituted morpholines.

II. Conformational Landscape of 3-Substituted Morpholines

The morpholine ring typically adopts a chair conformation, which minimizes torsional strain. In a 3-substituted morpholine, the substituent can occupy either an axial or an equatorial position. The relative stability of these two conformers is primarily dictated by steric interactions.

A key factor governing the conformational preference is the pseudo A¹,³ strain , also known as allylic 1,3-strain.[7][8] This is a destabilizing steric interaction between a substituent at the 3-position and the axial hydrogen atoms at the 5-position of the morpholine ring. To alleviate this strain, a bulky substituent at the 3-position will strongly prefer the equatorial orientation.

Diagram of Chair Conformations and Pseudo A¹,³ Strain:

Caption: Chair conformations of a 3-substituted morpholine.

III. A Comparative Analysis of Steric Effects

To quantitatively compare the steric effects of different substituents at the 3-position, we can utilize established steric and electronic parameters.

Table 1: Steric and Electronic Parameters of Common 3-Substituents
Substituent (R)Taft's Steric Parameter (E_s)A-Value (kcal/mol)aHammett Constant (σ_p)
-H1.2400
-CH₃0.001.8-0.17
-CH₂CH₃-0.072.0-0.15
-CH(CH₃)₂-0.472.2-0.15
-C(CH₃)₃-1.54>4.5-0.20
-C₆H₅-0.043.0-0.01
-OCH₃0.690.7-0.27
-F0.780.240.06
-Cl0.270.40.23
-Br0.080.2-0.70.23

a A-values are for monosubstituted cyclohexanes and serve as a good approximation for the steric demand in a six-membered ring.[9]

The data in Table 1 clearly illustrates the increasing steric bulk from methyl to tert-butyl. This trend has a direct impact on the physicochemical properties of the corresponding 3-substituted morpholines.

Impact on Physicochemical Properties

The steric hindrance at the 3-position influences several key properties:

  • Conformational Equilibrium: As the size of the 3-substituent increases, the equilibrium will overwhelmingly favor the equatorial conformer to avoid the energetically unfavorable pseudo A¹,³ strain. For a 3-tert-butylmorpholine, the population of the axial conformer is negligible at room temperature.

  • Basicity (pKa): The steric bulk of the 3-substituent can influence the pKa of the morpholine nitrogen. While electronic effects are also at play, a bulky substituent near the nitrogen can hinder the solvation of the protonated form, potentially leading to a slight decrease in basicity.

Table 2: Experimental Data on Physicochemical Properties of 3-Substituted Morpholines
3-SubstituentPredominant ConformerpKa of Conjugate Acidb
-HEquatorial (N-H)8.33
-CH₃Equatorial[10]~8.5
-C(CH₃)₃Equatorial~8.4
-C₆H₅Equatorial~8.2

b Approximate pKa values in water. Actual values can vary with solvent and temperature.[11][12][13][14][15]

IV. The Influence of Steric Effects on Biological Activity

The steric profile of a 3-substituted morpholine is a critical determinant of its biological activity. The size and shape of the substituent can directly impact how the molecule fits into the binding pocket of a protein target, thereby influencing its potency and selectivity.

In the context of kinase inhibitors, for example, the 3-position of the morpholine ring can be exploited to probe for specific interactions within the ATP-binding site. A larger substituent may be required to occupy a hydrophobic pocket, while a smaller group might be necessary to avoid steric clashes.

Table 3: Biological Activity of Representative 3-Substituted Morpholine Analogs as Kinase Inhibitors
Target Kinase3-SubstituentIC₅₀ (nM)Reference
PI3Kα-H20.8[3]
PI3Kα-CH₃25.1[3]
PI3Kα-CH(CH₃)₂45.7[3]
EZH2-H1500[16]
EZH2-CH₃850[16]
EZH2-C₆H₅250[16]
Itk-H>10000[17]
Itk-CH₃520[17]
Itk-C₆H₅85[17]

The data in Table 3 demonstrates that even subtle changes in the steric bulk at the 3-position can lead to significant differences in inhibitory potency. This underscores the importance of systematically exploring a range of substituents at this position during lead optimization.

V. Experimental Protocols for Characterization

To confidently assess the conformational preferences and, by extension, the steric effects of 3-substituted morpholines, robust analytical techniques are essential. NMR spectroscopy is a particularly powerful tool for this purpose.

Protocol: Conformational Analysis by ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified 3-substituted morpholine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Acquisition of ¹H NMR Spectrum: Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Analysis of Coupling Constants:

    • Identify the signals corresponding to the protons on the morpholine ring. The protons at the 2- and 6-positions will typically appear as complex multiplets.

    • Carefully measure the coupling constants (J-values) between adjacent protons. The magnitude of the vicinal coupling constant (³JHH) is highly dependent on the dihedral angle between the coupled protons, as described by the Karplus equation.

    • Large ³Jax-ax values (typically 8-13 Hz) are indicative of an axial-axial relationship, confirming a chair conformation. Smaller ³Jax-eq and ³Jeq-eq values (typically 2-5 Hz) are also characteristic.

  • Nuclear Overhauser Effect (NOE) Spectroscopy:

    • Perform a 2D NOESY or 1D selective NOE experiment to identify through-space interactions.

    • For a 3-substituted morpholine with the substituent in the equatorial position, NOE correlations are expected between the axial proton at C-3 and the axial protons at C-2 and C-5.

Diagram of the NMR Analysis Workflow:

G 3-Substituted Morpholine 3-Substituted Morpholine ¹H NMR Spectrum ¹H NMR Spectrum 3-Substituted Morpholine->¹H NMR Spectrum  NMR Spectrometer Coupling Constant Analysis Coupling Constant Analysis ¹H NMR Spectrum->Coupling Constant Analysis  Identify Multiplets, Measure J-values NOE Spectroscopy NOE Spectroscopy ¹H NMR Spectrum->NOE Spectroscopy  2D NOESY or 1D NOE Conformational Assignment Conformational Assignment Coupling Constant Analysis->Conformational Assignment  Karplus Equation NOE Spectroscopy->Conformational Assignment  Through-space Interactions

Caption: Workflow for conformational analysis using NMR spectroscopy.

VI. Conclusion

The steric effects of substituents at the 3-position of the morpholine ring are a powerful, yet often nuanced, parameter in the hands of a medicinal chemist. As we have demonstrated, the size and nature of this substituent exert a profound influence on the molecule's conformational preferences, which in turn dictates its interaction with biological targets. A systematic and quantitative understanding of these steric effects is therefore not merely an academic exercise but a critical component of rational drug design.

By carefully selecting and optimizing the 3-substituent, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of morpholine-containing compounds. The experimental protocols and comparative data presented in this guide provide a solid foundation for such endeavors. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the strategic manipulation of steric effects in privileged scaffolds like morpholine will undoubtedly remain a cornerstone of successful drug discovery.

VII. References

  • Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]

  • Li, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research, 28(3), 348-360. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. [Link]

  • Kuduk, S. D., et al. (2015). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. ACS Medicinal Chemistry Letters, 6(10), 1033-1038. [Link]

  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Jones, A. J., et al. (1976). Morpholines: stereochemistry and preferred steric course of quaternization. Canadian Journal of Chemistry, 54(8), 126-135. [Link]

  • Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(5), 651-677. [Link]

  • Zhang, Y., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(15), 4437. [Link]

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  • De Lombaerde, S., et al. (2022). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 27(23), 8234. [Link]

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  • Edwards, M. L., et al. (2003). Structure–activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 1(18), 3249-3256. [Link]

  • Liptak, M. D., et al. (2002). Absolute pKa Determinations for Substituted Phenols. The Journal of Organic Chemistry, 67(10), 3299-3307. [Link]

  • Wu, W., et al. (2022). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Molecules, 27(19), 6605. [Link]

  • Katritzky, A. R., et al. (1978). The conformational analysis of saturated heterocycles. Part 84. Conformational consequences of internal β-heteroatoms. Ring and nitrogen inversion in 3,5-dimethyl-1-oxa-3,5-diaza-, 5-methyl-1,3-dioxa-5-aza-, and 1,3,5-trimethyl-1,3,5-triaza-cyclohexane. Journal of the Chemical Society, Perkin Transactions 2, (4), 377-380. [Link]

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A Senior Application Scientist's Guide to Assessing the Recyclability of (R)-3-(tert-butyl)morpholine in Catalytic Cycles

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of sustainable chemical synthesis, particularly within the pharmaceutical industry, the efficiency and lifecycle of a catalyst are paramount. Chiral morpholines, including (R)-3-(tert-butyl)morpholine, are valuable scaffolds in asymmetric catalysis, prized for their ability to induce stereoselectivity in complex molecular architectures.[1][2] However, the true "green" credential of any catalyst, especially those based on precious metals or complex organic ligands, lies in its recyclability. A catalyst that can be recovered and reused multiple times without significant loss of activity not only reduces costs but also minimizes waste streams, aligning with the principles of green chemistry.[3][4]

This guide provides an in-depth, objective comparison of methodologies to assess the recyclability of (R)-3-(tert-butyl)morpholine when used as a ligand or organocatalyst. We will delve into the experimental design, key performance indicators, and comparative analysis against common alternatives, grounded in established scientific principles.

The Foundation: Why Catalyst Recyclability Matters

Homogeneous catalysts, while often exhibiting high activity and selectivity, are notoriously difficult to separate from the reaction mixture, leading to product contamination and loss of the valuable catalytic species.[4] The challenge intensifies with chiral catalysts like (R)-3-(tert-butyl)morpholine, where the synthesis of the molecule itself can be a multi-step, resource-intensive process.

Effective recycling protocols are therefore not an afterthought but a critical component of process development. The goal is to create a self-validating system where the catalyst can be quantitatively recovered and its performance in subsequent cycles is rigorously benchmarked.[5]

Key Performance Indicators (KPIs) for Recyclability

To objectively assess recyclability, we must move beyond simple recovery rates and evaluate a suite of performance indicators:

  • Catalyst Recovery Rate (%): The percentage of the catalyst mass recovered after the reaction and separation process.

  • Activity Retention (%): The catalytic activity (e.g., yield or conversion over a set time) in a subsequent run compared to the initial run.

  • Stereoselectivity Retention (%ee): The enantiomeric excess (ee) or diastereomeric ratio (dr) achieved in a recycling run compared to the initial run. This is critical for chiral catalysts.

  • Catalyst Leaching (ppm or %): The amount of catalyst or its components (e.g., metal center if it's a complex) that remains in the product phase after separation.[6] This is a crucial metric for pharmaceutical applications to ensure product purity.

  • Turnover Number (TON) and Turnover Frequency (TOF): These metrics quantify the efficiency of a catalyst. An effective recycling protocol should aim to maximize the total TON over multiple cycles.[5]

Experimental Workflow for Assessing Recyclability

The following diagram and protocol outline a robust, generalized workflow for evaluating the recyclability of a catalyst system involving (R)-3-(tert-butyl)morpholine.

G cluster_0 Initial Catalytic Run (Cycle 1) cluster_1 Catalyst Recovery & Analysis cluster_2 Subsequent Catalytic Run (Cycle n) A 1. Reaction Setup Substrate + Solvent + (R)-3-(tert-butyl)morpholine-based Catalyst B 2. Reaction Monitoring (TLC, GC, HPLC) A->B C 3. Product Isolation & Analysis Yield, ee%, Purity B->C D 4. Catalyst Separation (e.g., Extraction, Precipitation, Filtration) C->D Post-reaction mixture E 5. Recovered Catalyst Analysis (NMR, MS, ICP-MS for leaching) D->E F 6. Reaction Setup with Recovered Catalyst E->F Quantified & qualified recovered catalyst G 7. Re-evaluate KPIs Yield, ee%, Leaching F->G H 8. Compare Cycle n vs. Cycle 1 G->H H->F Decision: Continue recycling or stop

Caption: Workflow for assessing catalyst recyclability.

Detailed Experimental Protocol: A Case Study

Let's consider a hypothetical asymmetric Michael addition reaction, a common transformation where chiral amines are used as organocatalysts.[7][8]

Reaction: Michael addition of propanal to trans-β-nitrostyrene catalyzed by (R)-3-(tert-butyl)morpholine.

Step 1: Initial Catalytic Run (Cycle 1)

  • To a stirred solution of trans-β-nitrostyrene (1 mmol) in 2 mL of toluene at room temperature, add (R)-3-(tert-butyl)morpholine (0.1 mmol, 10 mol%).

  • Add propanal (2 mmol) and stir the reaction for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, take a small aliquot for analysis by chiral High-Performance Liquid Chromatography (HPLC) to determine the initial yield and enantiomeric excess (ee).

Step 2: Catalyst Recovery via Acid-Base Extraction

  • Causality: The basic nature of the morpholine amine allows for its selective separation from the neutral organic product.

  • Quench the reaction mixture with 5 mL of 1 M HCl (aq). The amine catalyst will be protonated and move to the aqueous phase as a hydrochloride salt.

  • Separate the organic layer (containing the product) from the aqueous layer.

  • Wash the organic layer twice with 5 mL of 1 M HCl to ensure complete extraction of the catalyst.

  • Combine all aqueous layers. Basify the solution by slowly adding 1 M NaOH (aq) until the pH is >10. This deprotonates the catalyst, making it insoluble in water.

  • Extract the free amine catalyst back into an organic solvent, such as dichloromethane (3 x 10 mL).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to recover the (R)-3-(tert-butyl)morpholine.

Step 3: Analysis of Recovered Catalyst and Product Stream

  • Catalyst Integrity: Analyze the recovered oil/solid by ¹H NMR and Mass Spectrometry to confirm its chemical structure and purity. Quantify the recovered mass to calculate the recovery rate.

  • Product Stream Analysis (Leaching): Analyze the initial organic product layer (from Step 2.2) using a sensitive technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of residual catalyst.[5][9] This is a direct measure of leaching.

Step 4: Subsequent Catalytic Run (Cycle 2)

  • Use the recovered and quantified catalyst from Step 2.6 to perform the same reaction under identical conditions.

  • At the end of the reaction, analyze the yield and ee% by chiral HPLC.

  • Compare the results with Cycle 1 to determine activity and stereoselectivity retention. Repeat for multiple cycles.

Comparative Analysis: (R)-3-(tert-butyl)morpholine vs. Alternatives

The choice of a catalyst often involves a trade-off between reactivity, selectivity, and recyclability. While morpholine-based catalysts can be highly effective, their reactivity is sometimes lower than pyrrolidine-based catalysts like proline or diphenylprolinol silyl ether due to electronic effects.[7] However, their different physicochemical properties can sometimes be exploited for easier separation.

Catalyst / LigandTypical ApplicationRecyclability MethodProsConsRepresentative Data (Recycling Run 3)
(R)-3-(tert-butyl)morpholine Michael Additions, Aldol ReactionsAcid-Base ExtractionSimple, scalable, avoids chromatography.Potential for salt waste generation.Yield: 90% (-5% from run 1)ee: 92% (-2% from run 1)
(S)-Proline Aldol Reactions, Mannich ReactionsWater Solubility / ExtractionInexpensive, can be run in "greener" solvents.Can be difficult to separate from polar products.Yield: 88% (-10% from run 1)ee: 95% (-3% from run 1)
(S)-Diphenylprolinol Silyl Ether Michael AdditionsChromatography, PrecipitationHigh reactivity and stereoselectivity.Expensive, requires chromatography for recovery, potential for silyl group hydrolysis.Yield: 95% (-3% from run 1)ee: 99% (-0% from run 1)
Immobilized Chiral Amine Flow Chemistry, Batch ReactionsFiltrationExcellent recovery, minimal leaching.[10]Lower activity due to mass transfer limitations, potential for support degradation.[11]Yield: 80% (-15% from run 1)ee: 94% (-2% from run 1)

Note: The data in the table is representative and intended for comparative purposes.

Factors Influencing Recyclability and Mitigation Strategies

The success of a recycling strategy depends on several factors:

  • Catalyst Stability: Is the catalyst degrading under reaction or workup conditions (e.g., high temperature, strong acid/base)?

    • Mitigation: Perform stability studies on the catalyst under the proposed recycling conditions. If degradation occurs, explore milder separation techniques like using a "catalyst-in-bag" system or immobilization.[12]

  • Separation Efficiency: How effective is the chosen method? An acid-base extraction might seem simple, but emulsions can form, leading to catalyst loss.

    • Mitigation: Optimize extraction conditions (solvent, pH, temperature). Consider alternative methods like precipitation by changing the solvent system.[13]

  • Cross-Contamination: Does the recovered catalyst contain residual product, byproducts, or salts that might inhibit subsequent reactions?

    • Mitigation: Incorporate a purification step (e.g., a quick filtration through a silica plug) after recovery and verify purity by NMR.

The logical relationship between these factors and the overall success of the recycling process can be visualized as follows:

G A Successful Catalyst Recycling B High Catalyst Stability B->A D High Purity of Recovered Catalyst B->D Reduces impurities from degradation C Efficient Separation C->A C->D Reduces impurities from reaction mixture D->A

Caption: Key pillars for successful catalyst recycling.

Conclusion

Assessing the recyclability of (R)-3-(tert-butyl)morpholine, or any catalyst, requires a rigorous, multi-faceted approach. By establishing clear KPIs, employing self-validating experimental workflows, and understanding the physicochemical properties of the catalyst, researchers can develop robust and sustainable catalytic systems. While alternatives like proline or immobilized catalysts offer their own advantages, the straightforward acid-base extraction protocol applicable to (R)-3-(tert-butyl)morpholine makes it a compelling candidate for scalable, recyclable asymmetric processes. The ultimate choice will always depend on a holistic evaluation of performance, cost, and environmental impact over the entire lifecycle of the catalyst.

References

  • Cole-Hamilton, D. J., et al. (2024). Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation.
  • Li, W., et al. (n.d.). Spatial, temporal and quantitative assessment of catalyst leaching in continuous flow. Spiral.
  • Oliva, M., et al. (2023).
  • He, Y-P., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society.
  • Wang, C., et al. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC.
  • Unknown Author. (n.d.).
  • Lee, D., et al. (2024). Facile Recovery and Recycling of a Soluble Dirhodium Catalyst in Asymmetric Cyclopropanation via a Catalyst-in-Bag System. Organic Process Research & Development.
  • Oliva, M., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts.
  • Reek, J. N. H., et al. (n.d.).
  • Zhang, X., et al. (n.d.). Application of chiral recyclable catalysts in asymmetric catalysis.
  • Jessop, P. G. (n.d.).
  • Various Authors. (2015). How might I measure the leaching of heterogeneous catalyst using simple techniques?.
  • Nikonov, G. I. (n.d.). A recyclable catalyst that precipitates at the end of the reaction.
  • Toste, F. D., et al. (n.d.). Converting Homogeneous to Heterogeneous in Electrophilic Catalysis Using Monodisperse Metal Nanoparticles. OSTI.GOV.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of (R)-3-(tert-butyl)morpholine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Risks: A Profile of Morpholine Derivatives

Morpholine and its derivatives are classified as flammable liquids and vapors. They are harmful if swallowed and can be toxic in contact with skin or if inhaled. A primary concern is their corrosive nature, causing severe skin burns and eye damage.[1][2] Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, personal protective equipment, and stringent operational protocols.

Core Safety Directives: Personal Protective Equipment (PPE)

The selection and proper use of PPE are your first line of defense against the hazards associated with (R)-3-(tert-butyl)morpholine. The following table summarizes the recommended PPE for various laboratory operations.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Routine Handling & Dispensing Chemical safety goggles and a face shieldNitrile or butyl rubber glovesFlame-retardant lab coatNot required if handled in a certified chemical fume hood
Spill Cleanup Chemical safety goggles and a full-face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or suitAir-purifying respirator with organic vapor cartridges or a Self-Contained Breathing Apparatus (SCBA)
Emergency Response (Fire) Full facepiece Self-Contained Breathing Apparatus (SCBA)Chemical-resistant glovesFull chemical protective suitPositive-pressure SCBA

Causality of PPE Selection:

  • Eye and Face Protection: The corrosive nature of morpholine derivatives necessitates robust protection against splashes. Standard safety glasses are insufficient. Chemical goggles provide a seal around the eyes, and a face shield offers a secondary layer of protection for the entire face.[3]

  • Hand Protection: Due to the risk of skin corrosion and toxicity upon dermal contact, chemically resistant gloves are mandatory. Nitrile and butyl rubber are recommended for their resistance to chemicals of this class. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat is a standard requirement in any laboratory handling flammable substances. For larger scale operations or in the event of a spill, a chemical-resistant apron or suit is necessary to prevent skin contact.[4]

  • Respiratory Protection: Handling (R)-3-(tert-butyl)morpholine in a certified chemical fume hood is the primary engineering control to prevent inhalation of toxic vapors. In situations where ventilation is inadequate or during a large spill, respiratory protection is critical. An air-purifying respirator with organic vapor cartridges can be used for short-term exposure to low concentrations, while an SCBA is required for high concentrations or oxygen-deficient environments.[5][6]

Operational Protocols: From Receipt to Disposal

A self-validating safety system is one where each step is designed to anticipate and mitigate potential failures. The following protocols for handling (R)-3-(tert-butyl)morpholine are designed with this principle in mind.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage.

  • Storage Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[5][7] The storage area should be away from heat, sparks, and open flames.[1]

  • Container Integrity: Keep the container tightly closed when not in use.[1][5]

  • Segregation: Store away from incompatible materials such as strong oxidizing agents and acids.[8][9]

Handling and Use
  • Controlled Environment: All handling of (R)-3-(tert-butyl)morpholine must be conducted in a properly functioning chemical fume hood.[4][9]

  • Grounding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that all containers and equipment are properly grounded and bonded.[1][5]

  • Spark Prevention: Use non-sparking tools and explosion-proof equipment.[1][6]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[5][10]

  • Contaminated Clothing: Immediately remove and launder any contaminated clothing before reuse.[2][4]

Spill Management

In the event of a spill, immediate and decisive action is crucial. The following workflow outlines the necessary steps.

Spill_Response_Workflow Workflow for (R)-3-(tert-butyl)morpholine Spill Response A Evacuate the immediate area B Alert colleagues and laboratory supervisor A->B C If safe, eliminate all ignition sources B->C D Don appropriate PPE C->D E Contain the spill with absorbent material D->E F Collect absorbed material into a sealed container E->F G Decontaminate the spill area F->G H Dispose of waste as hazardous material G->H

Caption: A stepwise workflow for a safe and effective response to a chemical spill.

Disposal Plan

All waste containing (R)-3-(tert-butyl)morpholine, including empty containers and contaminated absorbent materials, must be treated as hazardous waste.

  • Waste Collection: Collect all chemical waste in a designated, properly labeled, and sealed container.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[1][11] Do not dispose of this chemical down the drain.[4][8]

Emergency Procedures

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[1][9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2][4]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1][4]

By adhering to these rigorous safety protocols, you can confidently and safely incorporate (R)-3-(tert-butyl)morpholine into your research, ensuring the well-being of yourself and your colleagues while advancing the frontiers of science.

References

  • Penta chemicals. (2025-04-16).
  • Carl ROTH.
  • ECHEMI.
  • Chemos GmbH&Co.KG.
  • Redox. (2022-10-01).
  • MSDS of 3-Tert-butyl-morpholine.
  • Monument Chemical. TBM-90.
  • Santa Cruz Biotechnology. Morpholine.
  • Carl ROTH.
  • SAFETY D
  • (2010-08-06).
  • Sigma-Aldrich. (2024-09-08).
  • Nexchem Ltd.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.